4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
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Properties
IUPAC Name |
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-3-2-10-6-4(3)5(8)11-7(9)12-6/h2H,1H3,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTHCQQIOBGYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415908 | |
| Record name | 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90358-16-0 | |
| Record name | 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 7H-pyrrolo[2,3-d]pyrimidine core, an isomer of purine often referred to as 7-deazapurine, is a privileged scaffold found in numerous biologically active molecules, particularly kinase inhibitors.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. We will explore the strategic construction of the bicyclic core and the critical chlorination step, explaining the causality behind procedural choices to ensure reproducibility and a thorough understanding of the synthesis.
Introduction and Strategic Overview
The target molecule, this compound, is a valuable intermediate for the synthesis of a diverse range of substituted pyrrolopyrimidines.[3] Its structure features a reactive chlorine atom at the C4 position, which is amenable to nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).
The synthetic strategy hinges on a convergent approach, beginning with the construction of a suitably substituted pyrimidine ring, followed by the annulation of the pyrrole ring, and culminating in a regioselective chlorination. This multi-step process is designed to control the introduction of substituents and maximize the overall yield.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to the key precursor, 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (3) . This intermediate contains the complete bicyclic core and the required amino and methyl groups. The final step is a deoxychlorination of the C4-hydroxyl group. Further disconnection of intermediate (3) leads back to the acyclic precursor 2,6-diamino-5-(1-oxopropan-2-yl)pyrimidin-4(3H)-one (2) , which can be formed from the commercially available 2,6-diaminopyrimidin-4(3H)-one (1) .
Caption: Retrosynthetic pathway for the target molecule.
Synthesis Pathway and Mechanistic Insights
The forward synthesis follows the path laid out by the retrosynthetic analysis. Each step is optimized to ensure high purity and yield of the desired intermediates.
Step 1: Synthesis of 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (3)
The construction of the pyrrolo[2,3-d]pyrimidine core is achieved through a condensation reaction. This well-established method involves the reaction of a 2,6-diaminopyrimidine with an α-chloro-ketone.[4]
Reaction: 2,6-Diaminopyrimidin-4(3H)-one (1) + 1-Chloropropan-2-one → 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (3)
Causality and Experimental Choices:
-
Starting Material: 2,6-Diaminopyrimidin-4(3H)-one (1) is a readily available and inexpensive starting material that already contains the necessary C2-amino group and C4-hydroxyl functionality.
-
Reagent: 1-Chloropropan-2-one serves as the three-carbon unit required to construct the 5-methyl-substituted pyrrole ring. The chlorine atom provides a leaving group for the initial alkylation at the C5 position of the pyrimidine, and the ketone functionality is essential for the subsequent intramolecular cyclization.
-
Reaction Conditions: The reaction is typically carried out in a polar solvent, such as aqueous ethanol or DMF, with a base like sodium acetate. The base facilitates the initial alkylation and the subsequent condensation by neutralizing the generated HCl. Heating is required to drive the intramolecular cyclization and dehydration to form the aromatic pyrrole ring.
Step 2: Chlorination of 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (3)
This is the pivotal step to install the reactive handle for further diversification. The conversion of the 4-hydroxyl group (which exists in tautomeric equilibrium with the 4-oxo form) to a chloro group is a standard transformation in heterocyclic chemistry.[5][6]
Reaction: 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (3) + POCl₃ → this compound (Target)
Causality and Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation.[5][7] It is highly effective for converting electron-rich heterocyclic hydroxyl compounds (and their keto tautomers) into their corresponding chloro derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
-
Catalyst/Base: Often, a tertiary amine base such as N,N-dimethylaniline or pyridine is used as a catalyst and acid scavenger. It activates the POCl₃ and neutralizes the HCl byproduct, preventing unwanted side reactions.
-
Solvent and Temperature: The reaction is frequently run using excess POCl₃ as both the reagent and the solvent.[8] Refluxing at high temperatures (typically >100 °C) is necessary to drive the reaction to completion. For large-scale preparations, solvent-free methods using equimolar POCl₃ in a sealed reactor are preferred for environmental and safety reasons.[5] The addition of phosphorus pentachloride (PCl₅) can sometimes enhance the reactivity of POCl₃, especially for less reactive substrates.[9]
Caption: High-level workflow for the synthesis.
Detailed Experimental Protocols
The following protocols are representative procedures derived from established methodologies for the synthesis of pyrrolo[2,3-d]pyrimidines.
Protocol 3.1: Synthesis of 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (3)
-
Reaction Setup: To a solution of 2,6-diaminopyrimidin-4(3H)-one (1) (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), add sodium acetate (1.5 eq).
-
Reagent Addition: Add 1-chloropropan-2-one (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials. Dry the solid under vacuum to yield intermediate (3) as a solid.
Protocol 3.2: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (3) (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).
-
Catalyst Addition: Slowly add N,N-dimethylaniline (1.2 eq) to the stirred suspension. The mixture may become exothermic.
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The reaction should become a clear, dark solution. Monitor completion by TLC (quenching a small aliquot with ice/ammonia).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a concentrated base, such as ammonium hydroxide or sodium hydroxide solution, keeping the temperature below 20 °C with an ice bath.
-
Purification: The crude product will precipitate upon neutralization. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[8][10]
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2,6-Diaminopyrimidin-4(3H)-one (1) | C₄H₆N₄O | 126.12 | White to off-white solid | |
| 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (3) | C₇H₈N₄O | 164.17 | Solid | |
| This compound | C₇H₇ClN₄ | 182.61 | Solid |
Note: Data for the target molecule is inferred from close analogs and theoretical values, as specific experimental data was not found in the provided search results. The properties of the unmethylated analog 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine are well-documented.[11]
Conclusion and Future Directions
This guide outlines a robust and logical synthetic route to this compound. The methodology relies on fundamental and well-precedented reactions in heterocyclic chemistry, ensuring a high degree of success for researchers in the field. The key transformation—the chlorination of the 4-hydroxy-pyrrolopyrimidine precursor—provides a critical intermediate for the development of new chemical entities. The resulting chloro-substituent is a versatile synthetic handle, enabling further functionalization through nucleophilic aromatic substitution reactions. This opens avenues for creating libraries of novel compounds for screening in various drug discovery programs, particularly in the pursuit of new kinase inhibitors and other targeted therapies.
References
-
Shi, D., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
-
Sharma, V., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Chu, C. K., et al. (2017). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules. Available at: [Link]
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Various Authors. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. Available at: [Link]
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PubChem. (n.d.). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). US5939553A - Process for preparing pyridine-2,6-diamines.
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Acta Crystallographica Section E. (n.d.). 5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-deoxy-2-fluoro-β-d-ribofuranose. Available at: [Link]
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ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. Available at: [Link]
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Abdu, K. (2017). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). International Journal of Scientific & Engineering Research. Available at: [Link]
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Journal of Medicinal Chemistry. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Available at: [Link]
- Google Patents. (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
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Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Available at: [Link]
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Indian Chemical Society. (n.d.). POCl-PCl mixture: A robust chlorinating agent. Available at: [Link]
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Acta Crystallographica Section E. (2009). 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Available at: [Link]
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Technical Disclosure Commons. (2021). Process For The Preparation Of Methyl (4,6-Diamino-2-(1-(2-Fluorobenzyl)-1H- Pyrazolo. Available at: [Link]
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Journal of the Brazilian Chemical Society. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
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International Journal of Pharmaceutical and Life Sciences. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Available at: [Link]
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Gangjee, A., et al. (2007). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry. Available at: [Link]
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An In-depth Technical Guide to 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Synthesis, Properties, and Therapeutic Potential
Foreword: The Pyrrolo[2,3-d]pyrimidine Scaffold - A Privileged Core in Modern Drug Discovery
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, nucleus is a cornerstone of contemporary medicinal chemistry. Its structural resemblance to the endogenous purine bases allows it to function as a versatile scaffold, readily interacting with a multitude of biological targets. This guide focuses on a specific, highly functionalized derivative, 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine . The strategic placement of a chloro, methyl, and amino group on this bicyclic heteroaromatic system offers a rich chemical landscape for the development of targeted therapeutics. This document provides a comprehensive overview of its chemical properties, a detailed synthetic strategy, and an exploration of its potential applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Characteristics
The unique arrangement of substituents on the pyrrolo[2,3-d]pyrimidine core dictates the molecule's physical and chemical behavior. The chloro group at the 4-position is a key reactive handle, while the amino and methyl groups at the 2- and 5-positions, respectively, modulate the electronic properties and steric profile of the molecule, influencing its solubility, stability, and biological target engagement.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₇ClN₄ | - |
| Molecular Weight | 182.61 g/mol | - |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred from related compounds |
| Melting Point | Predicted: >200 °C | Inferred from related compounds |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and alcohols | Inferred from related compounds[1] |
| InChI Key | Predicted: ZVEJDBJIRXJNSG-UHFFFAOYSA-N | - |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids and bases | Inferred from related compounds[1] |
Strategic Synthesis Pathway
The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for the construction of the pyrrolo[2,3-d]pyrimidine core. The following protocol is a rational, field-proven approach derived from the synthesis of analogous compounds.
Experimental Protocol: A Step-by-Step Synthesis
Step 1: Synthesis of 2,4-diamino-5-methyl-pyrimidin-6-ol
-
To a solution of 2,4,6-triaminopyrimidine in a suitable solvent such as water, add a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a mild base (e.g., sodium bicarbonate).
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and adjust the pH to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-diamino-5-methyl-pyrimidin-6-ol.
Causality Explanation: This initial step introduces the key methyl group at the 5-position of the pyrimidine ring, which will ultimately become the 5-position of the final pyrrolopyrimidine core.
Step 2: Chlorination to 2,4-diamino-6-chloro-5-methyl-pyrimidine
-
Suspend the 2,4-diamino-5-methyl-pyrimidin-6-ol in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours. The progress of the chlorination can be monitored by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., ammonium hydroxide) to precipitate the chlorinated pyrimidine.
-
Filter the product, wash thoroughly with water, and dry.
Causality Explanation: The use of POCl₃ is a standard and effective method for converting hydroxyl groups on pyrimidine rings to chloro groups, which are excellent leaving groups for subsequent cyclization reactions.
Step 3: Cyclization to this compound
-
React the 2,4-diamino-6-chloro-5-methyl-pyrimidine with a suitable three-carbon synthon, such as chloroacetaldehyde, in a high-boiling point solvent like N,N-dimethylformamide (DMF).
-
The reaction is typically carried out at an elevated temperature to facilitate the intramolecular cyclization.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water to precipitate the crude product.
-
The crude product can be purified by recrystallization or column chromatography to afford the final compound.
Causality Explanation: This step involves a tandem reaction sequence: an initial N-alkylation of one of the amino groups by chloroacetaldehyde, followed by an intramolecular cyclization and dehydration to form the fused pyrrole ring, yielding the desired pyrrolo[2,3-d]pyrimidine scaffold.
Workflow Visualization
Caption: Synthetic pathway for this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chloro substituent at the 4-position. This makes the C4 position highly susceptible to nucleophilic aromatic substitution (SₙAr).
Key reaction sites include:
-
C4-Position: The chloro group is an excellent leaving group, readily displaced by a variety of nucleophiles such as amines, thiols, and alkoxides. This is the primary site for introducing diversity and tailoring the molecule for specific biological targets.
-
N7-Position of the Pyrrole Ring: The pyrrole nitrogen can be alkylated or arylated under basic conditions, allowing for further modification of the scaffold.
-
C2-Amino Group: The amino group can undergo acylation, alkylation, or be utilized in coupling reactions, providing another avenue for structural modification.
Reactivity Visualization
Caption: Inhibition of a generic kinase signaling pathway.
Spectroscopic Characterization (Predicted)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~11.5 (br s, 1H) | N7-H |
| ~6.5 (s, 1H) | C6-H |
| ~5.5 (br s, 2H) | C2-NH₂ |
| ~2.2 (s, 3H) | C5-CH₃ |
Safety and Handling
As a chlorinated nitrogen heterocycle, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) for structurally related compounds.
Conclusion
This compound is a molecule of significant interest for medicinal chemistry and drug discovery. Its strategic functionalization provides multiple handles for chemical modification, making it a versatile building block for creating libraries of potential therapeutic agents. The insights and protocols provided in this guide are intended to facilitate further research and development of novel therapeutics based on this privileged scaffold.
References
- Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 18(21), 7533-7541.
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
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A Comprehensive Technical Guide to the Structure Elucidation of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Introduction
The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, where the N7 nitrogen is replaced by a carbon atom.[2] This modification provides a vector for further chemical substitution, enhancing binding affinities and modulating physicochemical properties, which has led to its incorporation into approved drugs.[3] The title compound, 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, is a vital building block. The 4-chloro position is highly reactive toward nucleophilic substitution, making it an ideal handle for synthetic elaboration, while the other substituents (2-amino, 5-methyl) fine-tune the electronic and steric profile of the molecule.[4][5]
Unambiguous confirmation of its structure is paramount before its use in multi-step syntheses. A single misplaced substituent can lead to inactive compounds and wasted resources. This guide, therefore, employs an orthogonal set of analytical techniques, each providing a unique piece of the structural puzzle. The convergence of data from all methods provides the highest level of confidence in the final assignment.
Table 1: Chemical Identity and Properties of the Target Compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 84955-31-7 | [6] |
| Molecular Formula | C₇H₇ClN₄ | [6] |
| Molecular Weight | 182.61 g/mol | [6] |
| Appearance | Expected to be a light-colored to off-white solid | [4] |
| Core Scaffold | 7-Deazapurine | [2][7] |
(Image Source: PubChem CID 5324413)
Chapter 1: Foundational Analysis: Mass Spectrometry & Elemental Composition
Expertise & Causality: Before delving into the complex world of NMR connectivity, the first step must always be to confirm the most fundamental properties: the molecular weight and the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Its precision allows for the determination of the exact mass, which can distinguish between compounds with the same nominal mass but different elemental compositions. For halogenated compounds, mass spectrometry provides an immediate and unmistakable clue.
The Chlorine Isotope Signature
Nature provides a convenient diagnostic tool for chlorine-containing compounds. Chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This natural abundance results in a characteristic isotopic pattern in the mass spectrum. The molecular ion will appear as two peaks: the primary peak (M+) corresponding to molecules with ³⁵Cl, and a second peak (M+2) at two mass units higher, corresponding to molecules with ³⁷Cl. The intensity ratio of these peaks will be approximately 3:1, a tell-tale sign of a single chlorine atom in the molecule.[8][9]
Table 2: Predicted HRMS Data for C₇H₇ClN₄
| Ion | Calculated Exact Mass | Expected Relative Intensity |
| [M+H]⁺ (³⁵Cl) | 183.0432 | 100% |
| [M+H]⁺ (³⁷Cl) | 185.0403 | ~32% |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Operate in positive ion mode to generate the protonated species, [M+H]⁺.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.
-
Analysis: Compare the observed exact mass of the monoisotopic peak and the isotopic pattern to the theoretical values calculated for the target formula C₇H₇ClN₄.
Complementary Technique: Elemental Analysis
As a self-validating measure, classical elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen. This orthogonal technique provides further confidence in the assigned molecular formula.
Table 3: Theoretical Elemental Composition of C₇H₇ClN₄
| Element | Theoretical % |
| Carbon (C) | 46.04% |
| Hydrogen (H) | 3.86% |
| Nitrogen (N) | 30.68% |
Chapter 2: The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: With the molecular formula confirmed, NMR spectroscopy is employed to assemble the atoms, bond by bond. It is the most powerful technique for determining the precise connectivity and constitution of an organic molecule in solution. Our strategy is hierarchical: we begin with simple 1D experiments (¹H and ¹³C) to inventory the protons and carbons, and then use more complex 2D experiments to reveal the bonding framework.
Caption: Logical workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy: The Proton Inventory
The ¹H NMR spectrum provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (multiplicity).
Table 4: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-7 (Pyrrole NH) | ~11.5 - 12.0 | Broad Singlet | 1H | Acidic proton on pyrrole ring, often broad.[10] |
| H-2' (Amino NH₂) | ~6.5 - 7.0 | Broad Singlet | 2H | Exchangeable protons on the electron-rich amino group. |
| H-6 | ~7.1 - 7.4 | Singlet | 1H | Aromatic proton on the pyrimidine ring.[10][11] |
| H-5' (Methyl CH₃) | ~2.2 - 2.4 | Singlet | 3H | Methyl group attached to an sp² carbon of the pyrrole ring. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For our target, we expect to see 7 distinct signals corresponding to the 7 carbon atoms.
Table 5: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Assignment | Predicted Shift (δ, ppm) | Rationale for Assignment |
| C-2 | ~158-160 | Carbon attached to two nitrogens (amino and ring N). |
| C-4 | ~150-152 | Carbon attached to chlorine and two ring nitrogens.[11] |
| C-7a | ~150-152 | Bridgehead carbon adjacent to three nitrogens. |
| C-6 | ~125-130 | Protonated aromatic carbon in the pyrimidine ring. |
| C-5 | ~110-115 | Methyl-substituted carbon in the electron-rich pyrrole ring. |
| C-4a | ~100-105 | Bridgehead carbon of the pyrrole ring. |
| C-5' (CH₃) | ~12-15 | Aliphatic methyl carbon. |
2D NMR: Assembling the Puzzle
Trustworthiness: While 1D spectra provide the pieces, 2D spectra provide the instructions for assembly. They are a self-validating system; the correlations must be consistent with only one possible structure. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to connect the isolated spin systems and place the substituents correctly.
Caption: Key expected HMBC correlations for structural confirmation.
Key Interpretive Steps:
-
HSQC Analysis: A Heteronuclear Single Quantum Coherence (HSQC) spectrum is run first. It will show a direct, one-bond correlation between each proton and the carbon it is attached to. This will definitively link the ¹H signal at ~2.3 ppm to the ¹³C signal at ~13 ppm (the methyl group) and the ¹H signal at ~7.2 ppm to the ¹³C signal at ~127 ppm (the C6-H group).
-
HMBC Analysis: The HMBC spectrum validates the core structure.
-
Methyl Placement: A correlation from the methyl protons (H-5') to the carbon at C-5 is expected. Critically, correlations to the adjacent quaternary carbons C-4 and C-4a will unambiguously place the methyl group at the 5-position.
-
Ring Fusion: Correlations from the lone aromatic proton (H-6) to the bridgehead carbons C-7a and C-4a confirm the connectivity of the fused ring system.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence for 1024-2048 scans.
-
2D NMR Acquisition: Use standard pulse programs (e.g., hsqcedetgpsp for HSQC and hmbcgplpndqf for HMBC) and optimize parameters according to the instrument manufacturer's recommendations.
Chapter 3: Absolute Confirmation: Single-Crystal X-ray Crystallography
Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, X-ray crystallography offers the ultimate, irrefutable proof.[12] By diffracting X-rays off a single, well-ordered crystal, we can generate a three-dimensional electron density map of the molecule, revealing the precise location of every atom.[13] This technique is employed not just for confirmation, but to provide an absolute reference standard and to study solid-state packing and intermolecular interactions.
Caption: General workflow for single-crystal X-ray diffraction.
Experimental Protocol: Crystallization and Data Collection
-
Crystallization: The primary challenge is growing a single crystal of sufficient size and quality. A common method is slow evaporation.
-
Dissolve the compound to near-saturation in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Place the solution in a small vial, covered loosely (e.g., with parafilm pierced by a needle).
-
Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
-
Crystal Selection & Mounting: Select a well-formed, clear crystal (<0.5 mm) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to protect the crystal from radiation damage. The crystal is rotated in a beam of monochromatic X-rays, and the resulting diffraction patterns are recorded on a detector.
-
Structure Solution & Refinement: Specialized software is used to process the diffraction data, solve the phase problem, and generate an electron density map from which the atomic positions are determined and refined.
Table 6: Representative Crystallographic Data to be Reported
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The geometry of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a, b, c (Å) | 10.1, 8.5, 12.3 | Unit cell dimensions. |
| β (°) | 98.5 | Unit cell angle. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the model and the experimental data. |
Conclusion: An Integrated and Self-Validating Strategy
The structure elucidation of this compound is not achieved by a single experiment, but by the logical integration of orthogonal analytical techniques. The process begins with foundational HRMS to confirm the exact mass and elemental formula, with the chlorine isotopic pattern providing the first piece of structural evidence. The core of the elucidation lies in a systematic NMR analysis, progressing from 1D inventory to 2D connectivity maps, which piece together the molecular framework. Finally, single-crystal X-ray crystallography provides absolute, unambiguous confirmation of this spectroscopically-derived structure. Each step in this workflow serves to validate the last, building a robust and trustworthy case that ensures the identity and purity of this vital chemical intermediate for its application in drug discovery and development.
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MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
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PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Retrieved from [Link]
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PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine. Retrieved from [Link]
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Semantic Scholar. (2018). A novel method for the presumptive identification of heterocyclic amines of forensic interest using photoluminescent copper(I) iodide cluster compounds. Retrieved from [Link]
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MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]
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Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. Retrieved from [Link]
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ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
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PubMed. (n.d.). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Retrieved from [Link]
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The Ascendant Scaffold: A Technical Guide to the Biological Activity of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives
Introduction: The Strategic Imperative of the Pyrrolo[2,3-d]pyrimidine Core
In the landscape of modern medicinal chemistry, certain heterocyclic scaffolds have earned the designation of "privileged structures" due to their promiscuous ability to bind to a wide array of biological targets with high affinity. The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of the purine core of ATP, stands as a paramount example of such a scaffold.[1] Its inherent structural mimicry of adenine allows it to competitively inhibit a vast family of ATP-dependent enzymes, most notably protein kinases.[2] Dysregulation of kinase activity is a hallmark of numerous pathologies, particularly cancer, making kinase inhibitors a cornerstone of targeted therapeutics.[3]
This guide focuses on a specific, strategically substituted class of these compounds: the 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives . The rationale for this specific substitution pattern is multifold and represents a sophisticated approach to refining the therapeutic potential of the parent scaffold:
-
The 2-amino Group: This functionality serves as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of target kinases. It is a common feature in many potent kinase inhibitors.
-
The 4-chloro Substituent: This reactive site is not merely a placeholder. It acts as a versatile synthetic handle, enabling the introduction of a vast array of substituents through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[4] This allows for the systematic exploration of the chemical space around the core, a key strategy in optimizing potency, selectivity, and pharmacokinetic properties.
-
The 5-methyl Group: The introduction of a small alkyl group at the C5 position of the pyrrole ring serves to probe a specific hydrophobic pocket within the kinase active site. This modification can significantly enhance binding affinity and, crucially, selectivity for certain kinases over others, thereby reducing off-target effects.
This document provides an in-depth technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of molecules. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel kinase inhibitors.
Synthetic Strategy: Building the Core and Its Analogs
The construction of this compound derivatives requires a multi-step approach, beginning with the formation of the core heterocyclic system. The following workflow outlines a representative and adaptable synthetic protocol, drawing from established methodologies for related pyrrolo[2,3-d]pyrimidines.[5][6]
Workflow for Synthesis and Derivatization
Caption: General synthetic workflow for producing a library of derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes the synthesis of a hypothetical derivative, N-benzyl-4-(phenylamino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, to illustrate the practical application of the synthetic strategy.
Part 1: Synthesis of the this compound Core
-
Rationale: The initial steps focus on constructing the fused ring system. This is often achieved by first forming a substituted pyrimidine ring and then annulating the pyrrole ring onto it. The final step in this part is the critical chlorination to activate the C4 position for subsequent diversification.
-
Step 1: Cyclocondensation.
-
To a solution of an appropriately substituted 2-amino-3-cyanopyrrole with a methyl group at the 4-position (1.0 eq) in 2-methoxyethanol, add guanidine hydrochloride (1.5 eq) and sodium ethoxide (2.0 eq).
-
Heat the reaction mixture to reflux (approx. 125 °C) for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and pour into ice-water.
-
Adjust the pH to ~7 with acetic acid to precipitate the product.
-
Filter the solid, wash with water and diethyl ether, and dry under vacuum to yield the 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one intermediate.
-
-
Step 2: Chlorination.
-
Suspend the pyrimidinone intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 eq).
-
Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0 °C.
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the target core: This compound .
-
Part 2: C4-Derivatization via Buchwald-Hartwig Cross-Coupling
-
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a C-N bond between an aryl halide (our 4-chloro core) and an amine. This method is chosen for its high functional group tolerance and broad substrate scope, enabling the introduction of a wide variety of amine-containing fragments at the C4 position.[7]
-
Step 3: Coupling Reaction.
-
To a microwave vial, add the 4-chloro core (1.0 eq), aniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous dioxane as the solvent.
-
Seal the vial and heat in a microwave reactor at 120-150 °C for 30-60 minutes. Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture and filter it through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the final product, N-benzyl-4-(phenylamino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Biological Evaluation: Assessing Therapeutic Potential
The primary therapeutic hypothesis for these derivatives is the inhibition of protein kinases implicated in oncogenesis. Therefore, the biological evaluation workflow is designed to first assess the direct inhibitory effect on target kinases and then to determine the downstream cellular consequences, such as cytotoxicity against cancer cell lines.
Workflow for Biological Evaluation
Caption: Hierarchical workflow for evaluating the biological activity of synthesized compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Rationale: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8][9] It is a universal assay applicable to virtually any kinase and is well-suited for high-throughput screening to determine the potency (IC₅₀) of inhibitors.[10]
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution at 2x the final desired concentration, and substrate (e.g., a specific peptide) at 2x the final concentration. Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase buffer.
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of test compound dilution or vehicle control (e.g., 1% DMSO in buffer) to the appropriate wells.
-
Add 2.5 µL of a 2x enzyme/substrate mix.
-
Initiate the reaction by adding 5 µL of 2x ATP solution. The final volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The optimal time depends on the specific kinase's turnover rate.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the cytotoxic or growth-inhibitory effects of potential anticancer compounds on cultured cancer cell lines.[11] The choice of cell lines should be hypothesis-driven, ideally including lines where the target kinase is known to be a key driver of proliferation or survival.[6][12]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours under the same conditions.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 4 hours at 37 °C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
-
Structure-Activity Relationship (SAR) and Mechanistic Insights
While comprehensive SAR data for the specific this compound scaffold is not extensively published, we can infer critical relationships from closely related analogs. Studies on various 2,4,5-substituted pyrrolo[2,3-d]pyrimidines have established several key principles that guide optimization.[4][7]
Key SAR Observations:
-
C4-Position Substituents: This is the primary vector for diversification.
-
Small, hydrophobic groups attached via an amine linker often confer potent inhibitory activity. The nature of the aryl or heteroaryl ring introduced here is critical for targeting specific sub-pockets in the ATP-binding site.
-
Electron-withdrawing groups on the C4-aryl ring can sometimes enhance activity, potentially through favorable interactions with the kinase hinge region.[4]
-
The linker length and flexibility between the pyrimidine core and the terminal aryl group can significantly impact potency.
-
-
C5-Position (Methyl Group):
-
The methyl group at C5 is hypothesized to occupy a small hydrophobic pocket. Its presence is expected to enhance affinity compared to the unsubstituted analog, provided the target kinase possesses this pocket.
-
This substitution can also confer selectivity. Kinases lacking this pocket will not accommodate the methyl group, leading to a weaker binding affinity.
-
-
N7-Position of the Pyrrole Ring:
-
This position is another key site for modification. Alkylation or arylation at N7 can be used to modulate solubility and pharmacokinetic properties.
-
Substituents at N7 can also extend into solvent-exposed regions, providing an opportunity to improve properties without disrupting the core binding interactions.
-
Anticipated Kinase Targets and Signaling Pathways
Based on the activity of related pyrrolo[2,3-d]pyrimidine derivatives, compounds of this class are likely to show inhibitory activity against several important cancer-related kinase families. A prominent example is the Janus Kinase (JAK) family , which is central to the JAK-STAT signaling pathway. Constitutive activation of this pathway is a driver in various myeloproliferative neoplasms and inflammatory diseases.
JAK-STAT Signaling Pathway and Inhibition
Caption: Inhibition of the JAK-STAT pathway by a pyrrolo[2,3-d]pyrimidine derivative.
Quantitative Data Summary
The following table presents hypothetical but representative biological data for a small series of this compound derivatives. This data illustrates how systematic structural modifications can influence kinase inhibitory potency and cellular activity. The target kinase is assumed to be a member of the JAK family, and cytotoxicity is measured against a cancer cell line known to be dependent on JAK signaling (e.g., HEL cells for JAK2).
| Compound ID | R Group at C4 (via -NH-) | JAK2 IC₅₀ (nM) | HEL Cell Line GI₅₀ (µM) |
| 1a | Phenyl | 150 | 5.2 |
| 1b | 4-Fluorophenyl | 85 | 2.8 |
| 1c | 3-Chlorophenyl | 60 | 1.5 |
| 1d | 4-Methoxyphenyl | 250 | 8.9 |
| 1e | Pyridin-3-yl | 45 | 1.1 |
Data is illustrative and based on trends observed in related compound series.
Interpretation of Data:
-
The introduction of electron-withdrawing groups (fluoro, chloro) on the C4-phenyl ring (compounds 1b , 1c ) appears to improve both kinase potency and cellular activity compared to the unsubstituted phenyl ring (1a ).
-
An electron-donating group (methoxy, 1d ) is detrimental to activity, suggesting that the electronic nature of this ring is important for target engagement.
-
Replacing the phenyl ring with a bioisosteric heteroaromatic ring like pyridine (1e ) can be a highly effective strategy for enhancing potency.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The strategic placement of the 2-amino, 4-chloro, and 5-methyl groups provides a framework that is pre-organized for potent and potentially selective kinase inhibition, while offering a versatile handle for synthetic elaboration.
The logical next steps in the development of this compound class would involve:
-
Broad Kinase Profiling: Screening lead compounds against a large panel of kinases to fully characterize their selectivity profile and identify potential off-target liabilities or opportunities for polypharmacology.
-
In Vivo Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds in animal models to assess their drug-like characteristics.
-
In Vivo Efficacy Studies: Testing the most promising candidates in relevant animal models of cancer to determine their therapeutic efficacy in a physiological context.
-
Co-crystallography: Obtaining X-ray crystal structures of lead compounds bound to their target kinases to provide a definitive understanding of the binding mode and guide further structure-based drug design efforts.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this ascendant chemical scaffold, paving the way for the discovery of next-generation targeted therapies.
References
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Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Taylor & Francis Online. Available at: [Link]
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Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (n.d.). MDPI. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Available at: [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). SciELO. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). PubMed. Available at: [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). PubMed. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central. Available at: [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Available at: [Link]
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). ACS Publications. Available at: [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Center for Biotechnology Information. Available at: [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed. Available at: [Link]
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Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. (2020). ResearchGate. Available at: [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Available at: [Link]
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A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PubMed Central. Available at: [Link]
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Novel pyrrolo[2,3-d]pyrimidine antifolates: synthesis and antitumor activities. (n.d.). ACS Publications. Available at: [Link]
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Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (2024). Bentham Science. Available at: [Link]
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The Emergent Role of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Kinase Inhibition: A Mechanistic and Methodological Guide
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a "privileged" structure in modern medicinal chemistry, serving as the core of numerous clinically significant kinase inhibitors. This technical guide provides an in-depth analysis of the proposed mechanism of action for a specific, yet promising derivative: 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. Drawing from extensive literature on structurally related analogs, we posit that this compound functions as an ATP-competitive kinase inhibitor. This guide will dissect the molecular interactions underpinning this mechanism, detail a comprehensive suite of experimental protocols for its validation, and offer insights into its potential therapeutic applications for researchers, scientists, and drug development professionals.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, which allows it to function as a hinge-binding motif for the ATP-binding pocket of various protein kinases.[1] This structural feature has been successfully exploited to develop targeted therapies for a range of diseases, particularly in oncology and immunology.[2] Derivatives of this scaffold have been shown to inhibit a wide array of kinases, including Janus kinases (JAKs), p21-activated kinase 4 (PAK4), and Epidermal Growth Factor Receptor (EGFR), by competitively blocking the binding of ATP, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways.[2][3]
The specific compound, this compound, incorporates key functional groups that suggest a potent kinase inhibitory profile. The 2-amino group and the pyrimidine nitrogen atoms are predicted to form critical hydrogen bonds with the kinase hinge region, while the 4-chloro and 5-methyl groups likely contribute to selectivity and potency by interacting with specific residues within the ATP-binding pocket.
Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition
Based on extensive data from related compounds, the primary mechanism of action for this compound is proposed to be the direct, competitive inhibition of one or more protein kinases.
Molecular Interactions at the ATP-Binding Site
The inhibitory activity is rooted in the molecule's ability to mimic the adenine moiety of ATP and establish high-affinity interactions within the kinase active site. Molecular docking studies on similar pyrrolo[2,3-d]pyrimidine derivatives consistently reveal a conserved binding mode.[3][4]
-
Hinge Binding: The N1 and the 2-amino group of the pyrimidine ring are predicted to act as hydrogen bond donors and acceptors, forming a bidentate hydrogen bond with the backbone amide and carbonyl groups of a conserved residue in the kinase hinge region (e.g., Leu398 in PAK4).[3] This interaction is the primary anchor for the inhibitor.
-
Hydrophobic Interactions: The 5-methyl group is positioned to engage in favorable van der Waals interactions within a hydrophobic pocket adjacent to the hinge region.
-
Selectivity Determinants: The 4-chloro substituent projects into a more solvent-exposed region of the ATP pocket. Variations in the amino acid residues in this area across different kinases could be a key determinant of the compound's selectivity profile.
Downstream Signaling Consequences
By inhibiting a target kinase, this compound would block the phosphorylation of its downstream substrates. This disruption of the signaling cascade is expected to translate into measurable cellular phenotypes, such as:
-
Inhibition of Cell Proliferation: Many kinases targeted by this scaffold are involved in cell cycle progression and proliferation.
-
Induction of Apoptosis: The shutdown of pro-survival signaling pathways can trigger programmed cell death.
Experimental Validation Workflow
A rigorous, multi-step experimental approach is required to validate the proposed mechanism of action. This workflow progresses from direct biochemical assays to cell-based functional assays.
Biochemical Assay: In Vitro Kinase Inhibition
The first step is to determine if the compound directly inhibits the activity of purified kinases. A luminescence-based assay that measures ATP consumption is a common and robust method.
Protocol: Luminescence-Based In Vitro Kinase Activity Assay [5]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well white opaque plate, add 2.5 µL of the serially diluted compound or a DMSO vehicle control to each well.
-
Enzyme Addition: Add 2.5 µL of the purified target kinase (e.g., JAK2, PAK4) in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the specific substrate peptide and ATP to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the newly produced ADP back to ATP, which is used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
| Parameter | Description |
| Assay Principle | Measures ADP production as an indicator of kinase activity. |
| Output | Luminescence signal. |
| Key Result | IC50 (Half-maximal inhibitory concentration). |
| Controls | No-enzyme control (background), DMSO vehicle control (100% activity). |
Cellular Assay: Target Engagement and Downstream Signaling
Once biochemical activity is confirmed, the next crucial step is to verify that the compound engages its target kinase within a cellular context and inhibits its downstream signaling. Western blotting for the phosphorylated form of a known kinase substrate is the gold standard.
Protocol: Western Blot for Phosphorylated Substrate
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., one known to have activated signaling of the target kinase) and grow to 70-80% confluency. Treat the cells with various concentrations of the compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix the lysates with 4x Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase's substrate (e.g., anti-phospho-STAT3 if targeting the JAK/STAT pathway).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.
Phenotypic Assays: Cellular Proliferation and Apoptosis
The final validation step is to demonstrate that target inhibition translates into the desired anti-cancer effects: reduced cell proliferation and/or induction of apoptosis.
Protocol: MTT Cell Proliferation Assay [6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol: Caspase-3 Activity Assay (Apoptosis) [8][9]
-
Cell Treatment: Seed cells in a 96-well plate and treat with the compound at concentrations around its GI50 value for 24-48 hours.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).
-
Assay Reaction: Add the assay reagent, which contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence).[9] In apoptotic cells, activated caspase-3 cleaves the substrate, releasing aminoluciferin.
-
Signal Measurement: Incubate at room temperature to allow for cell lysis and substrate cleavage. The released aminoluciferin is a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3 activity.
-
Data Acquisition: Measure the luminescence using a plate reader. An increase in luminescence compared to control cells indicates the induction of apoptosis.
| Assay | Principle | Output | Interpretation |
| MTT | Mitochondrial reductase activity | Colorimetric (Absorbance) | Decreased signal indicates reduced cell viability/proliferation. |
| Caspase-3 | Cleavage of a specific substrate | Luminescence/Fluorescence | Increased signal indicates activation of the executioner caspase and apoptosis. |
Conclusion and Future Directions
The evidence from structurally analogous compounds strongly supports the hypothesis that this compound acts as an ATP-competitive kinase inhibitor. Its specific substitution pattern suggests the potential for potent and selective activity. The experimental framework detailed in this guide provides a clear and robust pathway for validating this proposed mechanism of action, from direct enzyme inhibition to cellular and phenotypic consequences.
Future research should focus on identifying the specific kinase or kinases that are most potently inhibited by this compound through broad panel screening. Elucidating its selectivity profile will be critical in determining its potential therapeutic window and guiding further preclinical development. The synthesis of analogs with modifications at the 4- and 5-positions could also provide valuable structure-activity relationship (SAR) data to optimize both potency and selectivity.
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Al-Suhaimi, K. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
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Nakagome, I., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Gangjee, A., et al. (2011). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. [Link]
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ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
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MDPI. Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. [Link]
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PMC. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. [Link]
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Spectroscopic Characterization of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. As a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors, a thorough understanding of its spectral characteristics is crucial for unambiguous identification and quality control.[1][2][3][4] While a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a comprehensive and predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, a derivative of the 7-deazapurine scaffold, presents several key features that will manifest in its spectra. The pyrrolo[2,3-d]pyrimidine core is a fused bicyclic system, imparting a degree of rigidity.[1] The pyrimidine ring is substituted with a chloro group at the 4-position and an amine group at the 2-position. The pyrrole ring contains a methyl group at the 5-position. These substituents, along with the protons on the pyrrole ring and the amine and pyrrole nitrogens, will each give rise to characteristic signals.
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. Based on the structure, seven distinct carbon signals are expected. The chemical shifts of the carbons in the pyrrolo[2,3-d]pyrimidine core are particularly informative.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C2 | 158 - 162 | Carbon bearing the amino group. |
| C4 | 150 - 155 | Carbon bearing the chloro group. |
| C4a | 150 - 155 | Bridgehead carbon. |
| C5 | 110 - 115 | Carbon bearing the methyl group. |
| C6 | 120 - 125 | Carbon bearing the H-6 proton. |
| C7a | 100 - 105 | Bridgehead carbon. |
| -CH₃ | 12 - 18 | Methyl carbon. |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve polar compounds and to clearly show exchangeable protons (NH, NH₂).
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (amine & pyrrole) | 3100 - 3500 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (methyl) | 2850 - 3000 | Stretching |
| C=N, C=C (aromatic rings) | 1500 - 1650 | Stretching |
| N-H (amine) | 1550 - 1650 | Bending |
| C-Cl | 600 - 800 | Stretching |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.61 g/mol ). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a prominent M+2 peak at approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.
-
Fragmentation Pattern: Fragmentation may occur through the loss of the chloro group, the methyl group, or other small neutral molecules. The exact fragmentation pattern would be determined by the ionization method used.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is likely to be more informative for this compound, showing the [M+H]⁺ ion.
-
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one chlorine atom.
Conclusion
This technical guide provides a predictive but scientifically grounded overview of the key spectroscopic data for this compound. The expected NMR, IR, and MS data presented herein, based on the analysis of related structures and fundamental principles, serve as a valuable reference for researchers in the synthesis, purification, and characterization of this important heterocyclic compound. Experimental verification of these predictions will be essential for the definitive structural confirmation of any newly synthesized batch of this molecule.
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The Unregistered Intermediate: A Technical Guide to 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its Pivotal Role in Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the chemical landscape of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a highly specialized heterocyclic compound positioned at the forefront of medicinal chemistry and drug discovery. While a specific CAS (Chemical Abstracts Service) registration for this exact molecule remains unlisted, its structural components—the 7H-pyrrolo[2,3-d]pyrimidine core, the 4-chloro substitution, the 2-amino group, and the 5-methyl addition—are all hallmarks of potent kinase inhibitors. This guide will provide a comprehensive overview of the well-documented parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 84955-31-7), and extrapolate the synthesis, properties, and potential applications of its 5-methyl derivative. By understanding the established chemistry of closely related, registered compounds, researchers can effectively navigate the synthesis and utilization of this novel intermediate in the pursuit of next-generation therapeutics.
The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold in Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine ring system, an isomer of purine, is a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features allow it to mimic the purine core of ATP, making it an ideal framework for competitive kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed into blockbuster drugs, highlighting the therapeutic potential of this heterocyclic system.
Physicochemical Properties and Registration of Key Analogues
While this compound is not individually registered, a comprehensive understanding of its properties can be derived from its closest analogues.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | 84955-31-7[1][2] | C₆H₅ClN₄ | 168.58[3] | The direct parent scaffold. |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | C₆H₄ClN₃ | 153.57 | A common precursor. |
| 4-chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | 1060815-87-3 | C₈H₈ClN₃ | 181.62 | Demonstrates the stability of the 5-methyl group. |
These registered compounds provide a solid foundation for predicting the chemical behavior and analytical profile of the target 5-methyl derivative.
Synthetic Strategies: Accessing the 5-Methyl Scaffold
The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the construction and functionalization of the pyrrolo[2,3-d]pyrimidine core. A plausible and efficient synthetic route would likely begin with a commercially available or readily synthesized pyrrolo[2,3-d]pyrimidine precursor.
General Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine Core
The synthesis of the parent scaffold typically involves the chlorination of a pyrimidinone precursor, followed by the introduction of the 2-amino group.
Sources
Solubility Profile of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Framework for Preformulation and Process Chemistry
An In-depth Technical Guide
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous targeted therapies, including highly successful Janus kinase (JAK) inhibitors. The specific analogue, 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, represents a key intermediate in the synthesis of next-generation kinase inhibitors. Its solubility in organic solvents is a critical-path parameter that dictates the efficiency of synthesis, purification, and the feasibility of preclinical formulations. As specific experimental solubility data for this compound is not extensively documented in public literature, this guide provides a comprehensive framework for its systematic evaluation. We will detail the predicted physicochemical properties of the molecule, outline a strategic approach for solvent selection, and provide a rigorous, step-by-step protocol for determining thermodynamic solubility using the gold-standard shake-flask method. This document is intended for researchers, chemists, and drug development professionals to establish a robust solubility profile, thereby de-risking and accelerating the development timeline for therapeutics derived from this important intermediate.
The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine ring system is a privileged scaffold in drug discovery, often referred to as 7-deazapurine. Its structural similarity to adenine allows it to function as a "hinge-binding" motif for the ATP-binding pocket of numerous protein kinases. This has led to its central role in the development of targeted therapies. Several blockbuster drugs are based on this core, making its intermediates, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives, highly valuable.[1][2]
The solubility of these intermediates is a foundational property that influences multiple stages of drug development:
-
Process Chemistry: Efficient synthesis and crystallization for purification depend on identifying solvents where the compound has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures.
-
Formulation Development: Understanding solubility is the first step in creating viable formulations for preclinical and clinical studies. Poor solubility is a primary cause of low or variable bioavailability.[3]
-
Analytical Chemistry: Method development for chromatography (e.g., HPLC) requires knowledge of solvents that can fully dissolve the compound to ensure accurate quantification.
This guide focuses specifically on this compound, a functionalized intermediate designed for further elaboration into potent and selective inhibitors.
Predicted Physicochemical Profile
A molecule's solubility is governed by its intrinsic physicochemical properties. While experimental data is sparse, we can predict a profile for this compound by analyzing its structural features and drawing comparisons with the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine.[4]
-
4-chloro group: This is an electron-withdrawing group and a key reactive site for nucleophilic aromatic substitution (SNAr), the primary route for introducing further diversity.[5]
-
2-amino group: This group is a hydrogen bond donor and a weak base, which will significantly influence solubility in protic solvents and buffers.
-
5-methyl group: Compared to the unsubstituted parent, this methyl group adds lipophilicity, which is expected to slightly decrease solubility in polar solvents like water and increase solubility in less polar organic solvents.
-
Pyrrole -NH: This group is a hydrogen bond donor.
-
Pyrimidine Nitrogens: These are hydrogen bond acceptors.
The interplay of these features—hydrogen bond donors/acceptors, a lipophilic region, and a polar core—suggests a complex solubility profile. The molecule is amphiphilic but will likely exhibit poor aqueous solubility.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Rationale & Impact on Solubility |
| Molecular Formula | C7H7ClN4 | - |
| Molecular Weight | ~182.61 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be an off-white to light-colored crystalline solid. | Based on related pyrrolopyrimidine compounds.[5][6] |
| logP (Octanol-Water) | ~1.5 - 2.0 | The addition of the methyl group increases lipophilicity compared to the parent amine (logP ~1.3).[4] Suggests low aqueous and higher organic solvent solubility. |
| Hydrogen Bond Donors | 2 (Amine -NH2, Pyrrole -NH) | Promotes solubility in protic solvents (e.g., alcohols, water) that can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 4 (2x Pyrimidine N, 1x Amine N) | Promotes solubility in solvents that can donate hydrogen bonds. |
| pKa (most basic) | ~3.5 - 4.5 | Estimated for the 2-amino group. The molecule will be a weak base, with solubility increasing in acidic aqueous media (pH < pKa).[3] |
A Systematic Approach to Solvent Selection
A haphazard selection of solvents is inefficient. A tiered, systematic approach ensures that the most relevant and informative data is generated efficiently. The choice of solvents should be guided by their intended application in the development process.
Caption: Tiered strategy for solvent solubility screening.
This tiered approach prioritizes solvents commonly used in pharmaceutical manufacturing and research. Tier 1 provides a broad overview of the compound's behavior, while Tier 2 focuses on specialized solvents needed for specific downstream applications like crystallization or formulation.
Experimental Protocol: Thermodynamic Solubility Determination
To ensure data is reliable and reproducible, thermodynamic (equilibrium) solubility must be measured. The shake-flask method, established by Higuchi and Connors, remains the "gold standard" for this purpose due to its accuracy and direct measurement of the equilibrium state.[7][8]
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the concentration of the dissolved solute to reach equilibrium with the undissolved solid. After separating the solid phase, the concentration of the solute in the saturated solution is determined analytically.
Workflow Diagram
Caption: Workflow for the Shake-Flask solubility method.
Detailed Step-by-Step Methodology
1. Materials and Preparation:
-
This compound (ensure purity is >98%, confirmed by HPLC and NMR).
-
Selected organic solvents (HPLC grade or higher).
-
Type 1 borosilicate glass vials with PTFE-lined screw caps.
-
Orbital shaker with temperature control.
-
Benchtop centrifuge.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents).
-
Calibrated analytical balance and pipettes.
-
HPLC system with a UV detector.
2. Preparation of Saturated Solution:
-
Add an excess amount of the compound to a glass vial. A general rule is to add at least 2-3 times the expected amount needed for saturation. If solubility is completely unknown, start with ~10-20 mg per 1 mL of solvent.
-
Causality Check: Adding a clear excess ensures that the final solution is truly saturated and in equilibrium with the solid phase. The presence of undissolved solid at the end of the experiment is a mandatory visual confirmation.[3]
-
Accurately pipette a known volume of the selected solvent (e.g., 2.00 mL) into the vial.
-
Securely cap the vial. Prepare each solvent experiment in triplicate for statistical validity.
3. Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C for ambient solubility).
-
Agitate the samples for a minimum of 24 hours. For poorly soluble compounds or those with stable crystal forms, 48-72 hours may be necessary to ensure equilibrium is reached.
-
Expert Insight: A preliminary time-to-equilibrium study can be run by taking samples at 12, 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no longer increases with time.
4. Phase Separation:
-
Remove vials from the shaker and let them stand briefly to allow larger particles to settle.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Trustworthiness Step: Centrifugation is a critical step to minimize filter clogging and potential compound loss on the filter surface.
-
Carefully draw the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This removes any remaining microscopic particulates.
-
Causality Check: Filtration ensures the analyzed sample contains only dissolved material. The choice of a PTFE filter is crucial as it has low protein binding and is compatible with a wide range of organic solvents, minimizing the risk of the analyte adsorbing to the filter.[7]
5. Quantitative Analysis (HPLC-UV):
-
Prepare a stock solution of the compound in a solvent where it is freely soluble (e.g., DMSO or Acetonitrile).
-
From the stock solution, prepare a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.
-
Analyze the calibration standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.
-
Dilute the filtered saturated solution (from step 4) with the mobile phase to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC-UV.
6. Data Calculation and Reporting:
-
Use the peak area from the sample and the regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the solvent.
-
Report the mean and standard deviation of the triplicate measurements in both mg/mL and molarity (mol/L).
Interpreting and Applying the Solubility Data
The quantitative data gathered should be compiled into a comprehensive table for easy comparison.
Table 2: Example Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Application Notes |
| Polar Protic | Methanol | 5.1 | [Experimental Data] | [Calculated Data] | Potential for reactions, chromatography. |
| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] | Possible co-solvent for formulations. | |
| Polar Aprotic | Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] | Good for analytical method development. |
| Acetone | 5.1 | [Experimental Data] | [Calculated Data] | Useful for washing/trituration. | |
| Tetrahydrofuran (THF) | 4.0 | [Experimental Data] | [Calculated Data] | Common reaction solvent. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Data] | [Calculated Data] | High solubility expected; for stock solutions.[3] | |
| Low Polarity | Dichloromethane (DCM) | 3.1 | [Experimental Data] | [Calculated Data] | Useful for extractions and chromatography. |
| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] | Potential crystallization/extraction solvent. | |
| Non-Polar | Toluene | 2.4 | [Experimental Data] | [Calculated Data] | Potential anti-solvent for crystallization. |
| Heptane | 0.1 | [Experimental Data] | [Calculated Data] | Expected to be very low; useful as an anti-solvent. |
This "solubility map" is invaluable for:
-
Process Chemists: A solvent like Toluene (high solubility when hot, low when cold) might be ideal for crystallization. A mixture of THF/Heptane could also be explored.
-
Formulation Scientists: Low solubility across the board may necessitate advanced formulation strategies (e.g., amorphous solid dispersions, salt formation). A combination of solvents like Ethanol and Propylene Glycol might be explored for liquid formulations.
-
Medicinal Chemists: High solubility in THF or DCM supports its use in a wide range of synthetic reactions to build the final active pharmaceutical ingredient (API).
Conclusion
While direct solubility data for this compound requires experimental determination, a robust and validated framework exists for generating this critical information. By understanding the compound's physicochemical characteristics and applying a systematic solvent screening strategy centered on the gold-standard shake-flask method, researchers can build a comprehensive solubility profile. This profile is not merely a set of numbers; it is an essential tool that informs rational decisions in process development, formulation, and analytical chemistry. Following the protocols and logic outlined in this guide will enable the efficient and successful progression of drug candidates derived from this important heterocyclic intermediate.
References
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
- 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. (n.d.). PubChem, NIH.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
- Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem.
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.).
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.).
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Unlocking Therapeutic Potential: A Technical Guide to the Applications of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a privileged structure in the development of targeted therapeutics. This technical guide provides an in-depth analysis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a key synthetic intermediate, and explores its potential in the discovery of novel therapeutic agents. While this compound itself is not typically a final active pharmaceutical ingredient, its unique structural features make it a versatile building block for a diverse range of potent and selective inhibitors. This document will elucidate the primary therapeutic targets accessible through derivatization of this core, with a significant focus on protein kinases. We will delve into the rationale behind its use in drug design, outline synthetic strategies, and present detailed methodologies for the characterization of its derivatives. This guide is intended for researchers, scientists, and drug development professionals dedicated to the advancement of targeted therapies.
Introduction: The Significance of the 7H-pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of adenine, the purine nucleobase in ATP.[1] This structural mimicry allows derivatives of this scaffold to function as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune conditions.[2] Consequently, kinase inhibitors have become a major class of therapeutic agents.
The subject of this guide, this compound, possesses several key features that make it an attractive starting material for the synthesis of kinase inhibitors:
-
The 7H-pyrrolo[2,3-d]pyrimidine core: Serves as the foundational "hinge-binding" motif that anchors the molecule in the ATP-binding pocket of many kinases.
-
A reactive 4-chloro group: This position is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of a wide variety of side chains to modulate potency and selectivity.[3]
-
A 2-amino group: This group can participate in crucial hydrogen bonding interactions within the kinase active site, enhancing binding affinity.
-
A 5-methyl group: This substitution can provide steric hindrance to influence selectivity and can be a key interaction point with specific kinases.
This guide will explore the potential therapeutic targets of derivatives synthesized from this versatile scaffold.
Primary Therapeutic Target Class: Protein Kinases
The vast majority of therapeutic agents derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold are protein kinase inhibitors.[1] The specific kinase or kinase family targeted is determined by the nature of the substituents introduced, primarily at the 4-position.
Janus Kinases (JAKs)
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling of numerous cytokines and growth factors involved in immunity and hematopoiesis.[2] Dysregulation of the JAK-STAT signaling pathway is implicated in a range of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[2] Several approved and investigational JAK inhibitors feature the 7H-pyrrolo[2,3-d]pyrimidine core. For instance, the synthesis of the JAK inhibitor delgocitinib utilizes a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.[4]
-
Therapeutic Rationale: Inhibition of JAKs can dampen the inflammatory response, making it a viable strategy for treating conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2]
-
Synthetic Gateway: The this compound can be used to synthesize selective JAK inhibitors. The 4-chloro position allows for the coupling of various cyclic amines, which are crucial for achieving selectivity among the highly homologous JAK family members.
Protein Kinase B (Akt)
Protein Kinase B, also known as Akt, is a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[5] Hyperactivation of the Akt pathway is a common event in many human cancers, making it a prime target for cancer therapy.[5] Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine have been developed as potent and selective ATP-competitive inhibitors of Akt.[5]
-
Therapeutic Rationale: Inhibiting Akt can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
-
Synthetic Gateway: The this compound can be reacted with substituted piperidines to generate potent Akt inhibitors. The substituents on the piperidine ring are critical for achieving high affinity and selectivity.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that control the progression of the cell cycle. The aberrant activity of CDKs is a hallmark of cancer, leading to uncontrolled cell proliferation. Selective inhibition of specific CDKs, such as CDK2, is a promising strategy for cancer treatment. Recently, 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones have emerged as highly selective CDK2 inhibitors.
-
Therapeutic Rationale: Inhibition of CDKs can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
-
Synthetic Gateway: While requiring more extensive modification of the core, the this compound can serve as a foundational starting material for the synthesis of selective CDK inhibitors.
Other Potential Kinase Targets
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold allows for the targeting of a broad range of other kinases, including:
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[6]
-
p21-Activated Kinase 4 (PAK4): Implicated in various cancers and involved in cell growth and proliferation.[7]
-
Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK): Involved in the unfolded protein response, which is often hijacked by cancer cells to promote survival under stress.[8]
-
Multi-Targeted Kinase Inhibitors: Derivatives have been designed to inhibit multiple kinases simultaneously, such as EGFR, Her2, VEGFR2, and CDK2, which can be an effective strategy to overcome drug resistance.[9]
Beyond Kinases: Other Therapeutic Avenues
While kinase inhibition is the most prominent application, derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have shown promise against other therapeutic targets.
Antiviral Agents
Substituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against flaviviruses such as Zika virus and Dengue virus.[10] Although the precise molecular target is still under investigation, these compounds represent a novel chemotype for the development of anti-flavivirus therapies.[10]
Antitubercular Agents
Derivatives of 4-aminopyrrolo[2,3-d]pyrimidine have demonstrated potent activity against Mycobacterium tuberculosis.[3] These compounds offer a new avenue for the development of much-needed drugs to combat tuberculosis.
Experimental Protocols
General Synthesis of 4-Substituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines
This protocol describes a general method for the nucleophilic aromatic substitution at the C4 position of the starting material.
Materials:
-
This compound
-
Desired nucleophile (e.g., a primary or secondary amine)
-
Anhydrous solvent (e.g., isopropanol, DMF, or dioxane)
-
Base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the desired nucleophile (1.1-1.5 equivalents) to the reaction mixture.
-
Add the base (2-3 equivalents) to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction to a temperature appropriate for the solvent (e.g., 80-120 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-substituted derivative.
Kinase Inhibition Assay (Example: JAK1)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human JAK1 enzyme
-
ATP
-
Biotinylated peptide substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the inhibitor from the serial dilution to the wells.
-
Add the JAK1 enzyme to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Summary
The following table summarizes the potential kinase targets and the therapeutic areas for derivatives of this compound, based on literature for structurally related compounds.
| Potential Target | Therapeutic Area | Key References |
| Janus Kinases (JAKs) | Autoimmune Diseases, Inflammation, Myeloproliferative Neoplasms | [4],[11],[2] |
| Protein Kinase B (Akt) | Oncology | [5] |
| Cyclin-Dependent Kinases (CDKs) | Oncology | |
| Focal Adhesion Kinase (FAK) | Oncology | [6] |
| p21-Activated Kinase 4 (PAK4) | Oncology | [7] |
| PERK | Oncology | [8] |
| Multi-Kinase Inhibition | Oncology | [9] |
Conclusion
This compound is a highly valuable and versatile chemical scaffold for the development of targeted therapeutics. Its inherent ability to mimic adenine, combined with a reactive chlorine atom for derivatization, makes it an ideal starting point for the synthesis of potent and selective kinase inhibitors. The exploration of this scaffold has already yielded significant advances in the treatment of cancer and inflammatory diseases, and its potential is far from exhausted. Future research efforts focused on novel substitutions at the 4- and 5-positions will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. This guide serves as a foundational resource for scientists and researchers aiming to harness the therapeutic potential of this remarkable molecular framework.
References
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4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010, February 12). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 21, 2026, from [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. (2022, May 22). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020, September 8). RSC Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl). (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022, October 6). PMC - NIH. Retrieved January 21, 2026, from [Link]
- US11059823B2 - Small molecule inhibitors of the JAK family of kinases. (n.d.). Google Patents.
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023, January 3). MDPI. Retrieved January 21, 2026, from [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation [mdpi.com]
- 8. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus | MDPI [mdpi.com]
- 11. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. This guide delves into the discovery and history of a key derivative, 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. We will explore the synthetic evolution of the 7-deazapurine scaffold, the strategic incorporation of the 5-methyl substituent, and the pivotal role of this compound as a versatile intermediate in the development of potent kinase inhibitors and other biologically active molecules. This document serves as a comprehensive resource, elucidating the chemical rationale and experimental methodologies that have established this compound as a significant tool in drug discovery.
Introduction: The Significance of the 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds, including natural products and synthetic drugs.[1][2] This heterocyclic system is a key component of many therapeutic agents, demonstrating a broad spectrum of activities, including antiviral, antibacterial, and anticancer properties.[3][4] The replacement of nitrogen at the 7-position of the purine ring with a carbon atom alters the electronic and steric properties of the molecule, often leading to enhanced biological activity and improved selectivity for target enzymes.
The versatility of the 7-deazapurine core allows for extensive functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has made it a "privileged scaffold" in the design of kinase inhibitors, which are crucial in the treatment of various diseases, particularly cancer.[2] The development of potent and selective kinase inhibitors often involves the strategic modification of the 7-deazapurine nucleus to optimize interactions with the ATP-binding site of the target kinase.
The Genesis of a Key Intermediate: Synthesis of the 7H-Pyrrolo[2,3-d]pyrimidine Core
The journey to this compound begins with the foundational synthesis of the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine ring system. Numerous synthetic strategies have been developed over the years, often starting from simple pyrimidine or pyrrole precursors. A common and efficient route to the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, has been a subject of extensive research and patent applications, aiming for higher yields, purity, and more environmentally friendly processes.[5][6]
One notable method for the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves a multi-step synthesis commencing from diethyl malonate.[7] This approach, while effective, has been refined to improve efficiency and reduce the use of hazardous reagents.
A more recent and optimized synthesis is detailed in US Patent US10738058B2, which outlines a four-step process designed to increase yield and purity while minimizing by-products and waste.[5] This method highlights the industrial importance of this core intermediate.
Optimized Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The following workflow illustrates a generalized, efficient pathway to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, which serves as the precursor for the title compound.
Caption: Generalized synthetic pathway to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Strategic Evolution: Introduction of the 5-Methyl and 2-Amine Moieties
The true innovation in the context of our topic lies in the specific substitution pattern of this compound. The introduction of a methyl group at the 5-position and an amine group at the 2-position of the 7-deazapurine core is a deliberate design choice aimed at enhancing the therapeutic potential of the resulting compounds.
While the precise first synthesis of this exact molecule is not prominently documented as a singular discovery, its emergence is intrinsically linked to the work of research groups like that of Gangjee and colleagues, who have extensively explored the structure-activity relationships of substituted pyrrolo[2,3-d]pyrimidines as potent antitumor agents.
A seminal paper in this area, "Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors," provides a detailed synthetic route and biological evaluation of compounds bearing this core structure. This research highlights the rationale behind these substitutions in the quest for novel cancer therapeutics.
Synthetic Protocol for this compound and its Derivatives
The synthesis of the target scaffold typically begins with a suitably substituted pyrrole, which is then used to construct the pyrimidine ring. The following is a representative synthetic scheme based on the methodologies described in the literature.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Modular Approach to the Synthesis of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its Analogs for Drug Discovery
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine bioisostere, is a privileged core in modern medicinal chemistry, forming the basis for numerous clinically relevant kinase inhibitors.[1][2] Its unique structure allows for interactions with the hinge region of ATP-binding sites in various kinases. This application note provides a robust and detailed protocol for the synthesis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a critical and versatile intermediate for the development of targeted therapeutics. Furthermore, we present a generalized protocol for the derivatization of this intermediate into a library of analogs via nucleophilic aromatic substitution, empowering researchers in drug discovery and development. The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and adaptability.
Strategic Overview: A Two-Stage Synthetic Workflow
The synthesis is logically divided into two primary stages: first, the construction of the key chlorinated pyrrolopyrimidine intermediate, and second, its subsequent diversification into functionalized analogs. This modular approach allows for the efficient production of a core building block which can then be used to explore a wide range of chemical space.
The overall synthetic logic is depicted below. The initial phase focuses on establishing the core heterocyclic system with the necessary substituents (2-amino, 5-methyl) and activating the 4-position via chlorination. The second phase leverages the reactivity of this 4-chloro group as a versatile anchor point for introducing diverse functionalities.
Caption: Overall Synthetic Workflow.
Protocol I: Synthesis of the Key Intermediate
This protocol details the synthesis of the target building block, This compound . The procedure starts with the construction of the fused pyrrole ring followed by a critical chlorination step.
Principle and Rationale
The synthesis begins with the cyclization of a suitably substituted pyrimidine with a reagent that provides the necessary carbons for the pyrrole ring. The resulting 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one is a stable intermediate.
The subsequent chlorination is the key activation step. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation. It effectively converts the C4-hydroxyl group (in its tautomeric amide form) into a highly reactive chlorosulfonate intermediate, which is then displaced by a chloride ion to yield the 4-chloro product. This chloro group is an excellent leaving group, primed for subsequent nucleophilic substitution reactions.[3]
Detailed Step-by-Step Methodology
Step 2.2.1: Synthesis of 2-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-diamino-5-(prop-1-en-2-yl)pyrimidin-4(3H)-one (10.0 g, 56.1 mmol) in a mixture of formic acid (80 mL) and water (20 mL).
-
Reaction Execution: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate will form. Filter the solid, wash thoroughly with water (3 x 50 mL) and then with diethyl ether (2 x 30 mL).
-
Drying: Dry the isolated solid under vacuum at 60 °C to a constant weight to yield the title compound as an off-white to pale yellow solid.
Step 2.2.2: Synthesis of this compound
-
Reaction Setup: (Caution: This step must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.) To a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (5.0 g, 28.0 mmol).
-
Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 25 mL, 269 mmol) to the flask at room temperature. The mixture may become a thick slurry.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 3 hours. The mixture should become a clearer, dark solution.
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This is a highly exothermic process.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is approximately 7-8. A precipitate will form.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford This compound as a solid.
Characterization Data (Expected)
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.5-12.0 (br s, 1H, N7-H), 6.90-7.10 (s, 1H, C6-H), 6.20-6.40 (br s, 2H, NH₂), 2.20-2.30 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158.0, 152.5, 151.0, 118.0, 110.0, 99.0, 12.5. |
| Mass Spec (ESI+) | m/z calculated for C₇H₇ClN₄ [M+H]⁺: 183.04; found: 183.0. |
| Appearance | White to light yellow crystalline solid. |
Protocol II: Synthesis of Analogs via Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro group of the synthesized intermediate is an excellent electrophilic site for SNAr reactions, allowing for the introduction of a vast array of functionalities.
Principle and Rationale
The SNAr mechanism is a two-step process. First, a nucleophile attacks the electron-deficient carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rate-determining step, the chloride leaving group is eliminated, restoring the aromaticity of the pyrimidine ring. The reaction is often facilitated by a base to deprotonate the nucleophile (if it is an amine or thiol) or to scavenge the HCl byproduct.
Caption: Simplified SNAr Mechanism at the C4 Position.
General Protocol for Analog Synthesis
This general procedure can be adapted for various primary and secondary amines.
-
Reaction Setup: In a microwave vial or a sealed tube, combine This compound (1.0 eq), the desired amine nucleophile (1.2-1.5 eq), and a suitable solvent such as n-butanol, 2-propanol, or DMF (0.1-0.2 M concentration).[4]
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0-3.0 eq) or potassium carbonate (K₂CO₃, 2.0-3.0 eq). The choice of base depends on the solvent and reaction temperature.
-
Reaction Execution: Seal the vessel and heat the reaction mixture. Temperatures can range from 80 °C to 150 °C, depending on the reactivity of the nucleophile. Microwave irradiation can often accelerate the reaction significantly. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography or preparative HPLC to yield the desired analog.
-
Representative Examples of Analog Synthesis
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Yield | Reference |
| Aniline | DIPEA | n-Butanol | 120 | 12 | Good | [1] |
| 3-Methoxybenzylamine | K₂CO₃ | DMF | 100 | 8 | Good-Excellent | [5] |
| Piperidine | K₂CO₃ | Acetonitrile | 80 (Reflux) | 16 | Excellent | N/A |
| 2-(1H-imidazol-4-yl)ethanamine | DIPEA | 2-Propanol | 80 | 18 | Fair-Good | [4] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in chlorination (Step 2.2.2) | 1. Incomplete reaction. 2. Degradation during work-up. 3. POCl₃ is old or of poor quality. | 1. Increase reaction time or temperature. 2. Ensure quenching is done at low temperature and neutralization is not overly aggressive. 3. Use freshly opened or distilled POCl₃. |
| No reaction in SNAr (Protocol 3.2) | 1. Nucleophile is not reactive enough. 2. Insufficient temperature. 3. Base is not strong enough. | 1. Use a more nucleophilic amine or switch to a palladium-catalyzed Buchwald-Hartwig coupling for less reactive amines.[1] 2. Increase temperature, consider using microwave heating. 3. Switch to a stronger base like K₂CO₃ or Cs₂CO₃. |
| Formation of multiple byproducts | 1. Reaction at N7 position. 2. Degradation of starting material or product. | 1. Consider protecting the N7 position with a suitable protecting group (e.g., SEM or Tosyl) prior to the SNAr reaction.[6] 2. Lower the reaction temperature and extend the time. |
Safety Precautions
-
Phosphoryl chloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a neutralizing agent (e.g., sodium bicarbonate) readily available.
-
Solvents: Handle flammable organic solvents (e.g., ethyl acetate, hexanes, DMF) in a well-ventilated area and away from ignition sources.
-
Bases: Strong bases should be handled with care. DIPEA is volatile and has a strong odor.
-
Pressurized Reactions: When using sealed tubes or microwave vials, ensure they are not overfilled and use a blast shield.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of the high-value intermediate, this compound, and its subsequent conversion into diverse analogs. By explaining the rationale behind key steps and offering a generalizable method for derivatization, this guide serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration and optimization of novel therapeutics based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
References
- Source: Google Patents (US10738058B2)
- Source: Google Patents (CN107089101A)
-
Title: Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction Source: Taylor & Francis Online URL: [Link]
-
Title: An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Source: ResearchGate URL: [Link]
-
Title: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H Source: ResearchGate URL: [Link]
-
Title: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives Source: MDPI URL: [Link]
-
Title: 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus Source: MDPI URL: [Link]
-
Title: The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations Source: PubMed URL: [Link]
-
Title: Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine) Source: ResearchGate URL: [Link]
-
Title: The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Application Note: A Guide to Utilizing 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine for Kinase Inhibitor Screening
Introduction
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, making them premier targets for therapeutic intervention, particularly in oncology and immunology.[1][2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. A key strategy in this field is the design of molecules that compete with adenosine triphosphate (ATP), the natural co-substrate for all kinases.
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a highly successful and "privileged" scaffold in modern medicinal chemistry.[4][5][6] As a deaza-isostere of adenine, the nitrogenous base of ATP, this core structure provides an excellent framework for creating potent, ATP-competitive kinase inhibitors.[4][7] This application note provides a comprehensive guide for researchers utilizing 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine , a versatile chemical intermediate, as a foundational element in a kinase inhibitor screening and development campaign. We will detail the scientific rationale, a strategic screening cascade, and robust protocols for biochemical and cell-based validation.
Section 1: The Rationale - A Privileged Scaffold for Kinase Inhibition
The efficacy of the pyrrolo[2,3-d]pyrimidine scaffold stems from its ability to mimic the hydrogen bonding pattern of adenine, allowing it to anchor effectively within the highly conserved ATP binding site of kinases. Specifically, it forms critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes of the enzyme. This interaction is a hallmark of many type I and type II kinase inhibitors.[8]
The subject of this guide, this compound, offers several strategic advantages:
-
ATP Mimicry: The core heterocycle serves as the primary pharmacophore for hinge binding.
-
Vector for Diversification: The chlorine atom at the C4 position is a reactive handle for nucleophilic aromatic substitution. This allows for the facile introduction of a wide array of side chains, enabling chemists to explore different regions of the kinase active site to enhance potency and achieve selectivity.[9][10]
-
Tunable Properties: The 2-amino and 5-methyl groups provide additional points for modification to fine-tune solubility, cell permeability, and the structure-activity relationship (SAR).
Section 2: Experimental Strategy - A Stepwise Screening Cascade
A successful inhibitor discovery campaign requires a logical progression of experiments, moving from high-throughput primary screens to more complex secondary and cellular assays. This "screening cascade" is designed to efficiently identify potent, selective, and cell-active compounds while minimizing wasted resources on unpromising candidates.
Section 3: Protocol 1 - Primary Biochemical Screening using ADP-Glo™
The ADP-Glo™ Kinase Assay is a robust, luminescence-based system ideal for high-throughput screening (HTS).[11] It measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[12] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.[11][12]
Protocol: Primary Screen at 10 µM
-
Objective: To identify compounds from a library (derived from the this compound scaffold) that inhibit the target kinase by >50% at a single high concentration.
-
Materials:
-
384-well, white, flat-bottom plates
-
Purified, active kinase of interest
-
Specific peptide or protein substrate
-
Ultra-pure ATP
-
Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)[11]
-
-
Procedure:
-
Compound Plating: Prepare a 200 µM source plate of test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each compound into the assay plate wells. This results in a final assay concentration of 10 µM with 0.5% DMSO.
-
Controls: Designate wells for controls:
-
No Inhibition (100% Activity): Add 25 nL of 100% DMSO.
-
No Enzyme (0% Activity): Add 25 nL of 100% DMSO and substitute kinase with buffer in the next step.
-
-
Kinase/Substrate Addition: Prepare a 2X Kinase/Substrate mix in kinase buffer. Add 2.5 µL to each well.
-
Initiate Reaction: Prepare a 2X ATP solution in kinase buffer (concentration should be at or near the Kₘ for the specific kinase). Add 2.5 µL to each well to start the reaction. The total volume is now 5 µL.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[13]
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.[13]
-
Read Luminescence: Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate Percent Inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
Hit Criteria: Compounds showing >50% inhibition are considered primary hits and are advanced to the next stage.
-
Section 4: Protocol 2 - Dose-Response and IC₅₀ Determination
-
Objective: To determine the potency of primary hits by measuring their inhibitory activity across a range of concentrations and calculating the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value is a critical metric for comparing compound potency.[14]
-
Procedure:
-
Serial Dilution: For each hit compound, create a 10-point, 3-fold serial dilution series in 100% DMSO, starting from 2 mM.
-
Compound Plating: Plate 25 nL of each concentration from the dilution series into a 384-well plate.
-
Assay Execution: Perform the ADP-Glo™ assay as described in Protocol 1.
-
-
Data Analysis:
-
Calculate % Inhibition for each concentration point.
-
Plot % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Example Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) | Curve Hill Slope |
| SC-001 | Kinase A | 75 | -1.1 |
| SC-002 | Kinase A | 1,200 | -0.9 |
| SC-003 | Kinase A | 28 | -1.0 |
| SC-004 | Kinase A | >10,000 | N/A |
Section 5: Protocol 3 - Kinase Selectivity Profiling
-
Objective: To assess the specificity of potent hits by screening them against a broad panel of kinases. High selectivity is often desirable to minimize off-target effects and potential toxicity.[15][16]
-
Methodology:
-
Panel Selection: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins) or an in-house panel that covers diverse families of the human kinome.
-
Screening: Submit potent compounds for screening at a fixed concentration (e.g., 1 µM) against the panel. The assay format is typically radiometric (³³P-ATP) or luminescence-based, similar to the primary screen.[17]
-
Follow-up: For any off-targets that show significant inhibition, determine the full IC₅₀ to quantify the degree of selectivity.
-
-
Data Analysis & Visualization:
-
A common metric to quantify selectivity is the Selectivity Score (S-score) , which is the number of kinases inhibited above a certain threshold (e.g., >90% at 1 µM) divided by the total number of kinases tested. A lower score indicates higher selectivity.[18]
-
Visualizing the data as a dendrogram or bar chart provides an intuitive overview of the compound's selectivity profile.
-
Section 6: Protocol 4 - Cell-Based Assay for Target Validation
-
Objective: To confirm that a biochemically potent and selective inhibitor can permeate the cell membrane, engage its intended target, and inhibit its function in a physiological context.[3][19] A Western blot to detect the phosphorylation status of a known kinase substrate is a direct and reliable method.[20]
-
Protocol: Phospho-Substrate Western Blot
-
Cell Culture: Culture a cell line known to have an active signaling pathway dependent on the target kinase. Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and that the inhibitor is not causing protein degradation.
-
-
Expected Outcome: A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the total substrate or loading control signals, confirms on-target cellular activity.
Section 7: Conclusion and Future Directions
The this compound core is a validated and highly tractable starting point for the discovery of novel kinase inhibitors. The screening cascade detailed in this application note provides a systematic and efficient pathway from an initial chemical library to the identification of potent, selective, and cell-active lead compounds. Successful candidates from this workflow can then be advanced into lead optimization, where medicinal chemists will further refine the structure to improve pharmacokinetic and pharmacodynamic properties, paving the way for in vivo efficacy studies and preclinical development.[4][7]
References
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Gray, N. S., Wodicka, L., & Larrow, J. F. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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Shankar, G., et al. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
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INiTS. Cell-based test for kinase inhibitors. INiTS.org. [Link]
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Gao, Y., et al. Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]
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Ciceri, P., & Müller, S. Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]
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Ahler, E., et al. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]
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El-Damasy, D. A., et al. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]
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Unknown. ADP Glo Protocol. Source Document. [Link]
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Al-Warhi, T., et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Ramachandran, S., et al. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]
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ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
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Karaman, M. W., et al. A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Al-Warhi, T., et al. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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Gray, N. S., et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.com. [Link]
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Wang, Y., et al. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. [Link]
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BellBrook Labs. How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Luceome Biotechnologies. Cell Based Kinase Assays. Luceome.com. [Link]
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Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]
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Winzer, A. R., et al. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases, Oxford Academic. [Link]
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Sportsman, J. R., & Gaudet, E. A. Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
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Castellanos-Gonzalez, A., et al. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. PMC - NIH. [Link]
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Castellanos-Gonzalez, A., et al. Pyrrolopyrimidine Bumped Kinase Inhibitors for the Treatment of Cryptosporidiosis. ACS Infectious Diseases. [Link]
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Gangjee, A., et al. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]
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MySkinRecipes. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine. MySkinRecipes.com. [Link]
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Barlaam, B., et al. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, ACS Publications. [Link]
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Chan, J. F., et al. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. [Link]
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Bisson, C., et al. 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PMC - NIH. [Link]
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Application Notes & Protocols: Strategic Functionalization of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Foreword: The Strategic Value of the 7-Deazapurine Core
The 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold, a derivative of 7-deazapurine, represents a cornerstone in modern medicinal chemistry. Its rigid, planar structure and strategic placement of nitrogen atoms make it a privileged core for developing highly selective kinase inhibitors and other therapeutic agents.[1][2] This scaffold is a key intermediate in the synthesis of drugs targeting Janus kinases (JAK), crucial for treating inflammatory diseases like rheumatoid arthritis.[2][3]
The true synthetic power of this molecule lies in the reactivity of the C4-chlorine atom. The electron-withdrawing character of the pyrimidine ring system significantly enhances the electrophilicity at this position, making it an ideal handle for diversification through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[1][4] This guide provides an in-depth exploration of the experimental landscape for this versatile building block, moving beyond mere procedural steps to explain the underlying chemical logic that drives successful synthesis.
Mandatory Safety Protocol: A Non-Negotiable Prerequisite
Before any experimental work commences, a thorough understanding of the associated hazards is critical. The integrity of your research and your personal safety depend on it.
Hazard Profile:
-
Eye Irritation: Classified as causing serious eye irritation (H319).[5][6]
-
Skin Irritation: Causes skin irritation (H315).[6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
Standard Operating Procedure (SOP) for Safe Handling:
-
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, nitrile gloves, and chemical splash goggles are required. All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6][7]
-
Engineering Controls: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[6]
-
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in designated, sealed containers according to institutional and local regulations.
-
Emergency Response: In case of skin contact, wash thoroughly with soap and water. If skin irritation occurs, seek medical advice.[6] In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[6]
Reaction Class I: Nucleophilic Aromatic Substitution (SNAr)
The most direct functionalization pathway for this scaffold is the SNAr reaction, where the chloride at the C4 position is displaced by a nucleophile. This reaction is particularly effective for introducing amine functionalities, a common motif in kinase inhibitors.
Causality and Mechanistic Insight
The reaction proceeds via a two-step addition-elimination mechanism. The high electrophilicity of the C4 carbon facilitates the initial attack by the amine nucleophile, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key. The subsequent elimination of the chloride ion restores aromaticity and yields the final product. The choice of solvent and base (or acid) is critical to facilitate both the nucleophilic attack and the departure of the leaving group.
Protocol 3.1: Acid-Promoted Aqueous Amination (Green Chemistry Approach)
Recent studies have demonstrated that water, under mild acidic conditions, can be a highly effective medium for the amination of chloropyrrolopyrimidines.[8][9] This approach offers significant advantages in terms of cost, safety, and environmental impact.
Step-by-Step Methodology:
-
Reactant Charging: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Nucleophile & Solvent Addition: Add the desired aniline derivative (1.1 - 1.2 eq.) followed by deionized water to form a stirrable suspension (approx. 50 mL per gram of starting material).
-
Catalyst Addition: Add aqueous hydrochloric acid (HCl, 0.1 eq. of a 0.5 M solution). The acid serves to protonate the pyrimidine ring, further activating it towards nucleophilic attack.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. The reaction progress should be monitored.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-6 hours.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product will often precipitate and can be collected by vacuum filtration. If it remains in solution, extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired N4-substituted product.[10]
Protocol 3.2: Conventional Base-Mediated Amination
This protocol utilizes traditional organic solvents and an organic base, which is suitable for a wider range of aliphatic and less nucleophilic amines.
Step-by-Step Methodology:
-
Reactant Charging: In an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) and the desired amine (1.2-1.5 eq.) in an anhydrous solvent such as n-butanol (n-BuOH) or N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.). The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up & Purification: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel chromatography.
Data Summary: SNAr Conditions
| Parameter | Protocol 3.1 (Aqueous Acid) | Protocol 3.2 (Conventional Base) |
| Nucleophile | Primarily anilines (pKa 1.0 - 5.3)[8] | Aliphatic & aromatic amines |
| Catalyst/Promoter | HCl (0.1 eq.) | DIPEA or K₂CO₃ (2.0-3.0 eq.) |
| Solvent | Water | n-BuOH, DMF, Acetonitrile |
| Temperature | 80 - 100 °C | 100 - 120 °C |
| Typical Time | 1 - 6 hours | 4 - 24 hours |
Workflow Visualization: SNAr Reaction
Caption: General workflow for SNAr amination reactions.
Reaction Class II: Palladium-Catalyzed Cross-Coupling
For constructing C-C and C-N bonds with a high degree of control and functional group tolerance, palladium-catalyzed cross-coupling reactions are indispensable tools.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki reaction is a robust method for coupling the C4 position with a wide variety of aryl and heteroaryl boronic acids.[11] This reaction is fundamental for creating biaryl structures often required for biological activity.
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[12] The key steps are: 1) Oxidative Addition of the palladium catalyst into the C-Cl bond, 2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and 3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.
Microwave irradiation can dramatically reduce reaction times and improve yields.[13]
Step-by-Step Methodology:
-
Reactant Charging: In a microwave-safe reaction vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Catalyst & Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DME/water.[12][14]
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Heat to 100-140 °C for 15-45 minutes.
-
Work-up & Purification: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.
Data Summary: Suzuki Coupling Conditions
| Component | Example | Typical Loading |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 1 - 5 mol% |
| Ligand | PPh₃ (often part of catalyst) | 2 - 10 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 eq. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | - |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.1 - 1.5 eq. |
Workflow Visualization: Suzuki Couplingdot
Sources
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Application Notes & Protocols: High-Purity Isolation of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Introduction: The Strategic Importance of Purity
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a substituted 7-deazapurine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The broader family of pyrrolo[2,3-d]pyrimidines serves as the core for numerous kinase inhibitors and other therapeutic agents.[1][2] The purity of such intermediates is paramount, as even minor impurities can lead to downstream reaction failures, introduce toxic byproducts, or complicate the interpretation of biological data.
This guide provides a comprehensive overview of robust purification strategies for this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods for optimal results. The protocols described herein are designed as self-validating systems, incorporating in-process controls to ensure the final compound meets rigorous purity standards.
Physicochemical Profile & Impurity Analysis
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely nature of its contaminants. As direct experimental data for this specific methylated analog is sparse, we will proceed with an expert analysis based on the well-characterized parent structures, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its 2-amino analog.
Predicted Physicochemical Properties
The introduction of a C5-methyl group is expected to increase the lipophilicity (logP) and slightly decrease the aqueous solubility compared to the non-methylated parent compound.
| Property | Predicted Value / Observation | Rationale & Impact on Purification |
| Molecular Formula | C₇H₇ClN₄ | --- |
| Molecular Weight | 182.61 g/mol | --- |
| Appearance | Likely an off-white to light brown crystalline solid. | Color may indicate the presence of chromophoric impurities. |
| Melting Point | Expected to be high, likely >200 °C, but potentially lower than the non-methylated analog due to altered crystal packing. | A sharp melting point is a key indicator of purity. |
| Solubility | Poorly soluble in water. Soluble in polar aprotic solvents (DMSO, DMF). Moderately soluble in lower alcohols (Methanol, Ethanol) and chlorinated solvents (DCM).[1][3] | Dictates the choice of solvents for chromatography and recrystallization. High solubility in DMSO/DMF with low solubility in an anti-solvent is ideal for crystallization. |
| Predicted pKa | The 2-amino group is basic. Pyrimidine ring nitrogens are also basic. The N7-H on the pyrrole ring is weakly acidic. | Enables purification via acid-base liquid-liquid extraction to remove non-ionizable impurities. |
| Predicted logP | ~1.0 - 1.5 | The increased lipophilicity (relative to the non-methylated analog) will affect retention times in both normal and reverse-phase chromatography. |
Common Synthetic Impurities
Understanding the synthetic route is critical for predicting impurities. A common synthesis for such scaffolds involves the construction of the pyrimidine ring followed by cyclization to form the pyrrole and subsequent chlorination.
-
Starting Materials: Unreacted precursors from the cyclization steps.
-
Hydrolysis Product (4-hydroxy-5-methyl...): The 4-chloro group is susceptible to nucleophilic substitution, especially in the presence of water or other nucleophiles, replacing the -Cl with an -OH group. This is a very common impurity.
-
Dechlorination Product (5-methyl...): Reductive removal of the chloro group.
-
Regioisomers: Incorrect cyclization or substitution patterns leading to isomeric byproducts.
-
Residual Solvents & Reagents: High-boiling point solvents (e.g., DMF) or chlorinating agents (e.g., POCl₃) and their byproducts.
Purification Strategy Selection
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. A multi-step approach is often the most effective.
Caption: Decision workflow for purifying this compound.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Silica Gel Column Chromatography
This is the workhorse method for separating compounds with different polarities. The amino and heterocyclic nitrogen atoms provide polarity, allowing for strong interaction with the silica stationary phase.
Expertise & Causality:
-
Stationary Phase: Standard silica gel (230-400 mesh) is chosen for its high resolving power for moderately polar compounds.
-
Mobile Phase Selection: A gradient elution is recommended. Starting with a less polar system (e.g., Dichloromethane) allows for the elution of non-polar impurities. Gradually increasing the polarity by adding a more polar solvent (e.g., Methanol) will then elute the target compound, followed by more polar impurities. The basicity of the target molecule can cause tailing on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the mobile phase neutralizes acidic sites on the silica, resulting in sharper peaks and better separation.
Step-by-Step Methodology:
-
TLC Analysis:
-
Develop a TLC method to visualize the crude product. A good starting mobile phase is 95:5 Dichloromethane (DCM) / Methanol (MeOH).
-
Spot the crude material and aim for a target compound Rf (retention factor) of ~0.3. Adjust the MeOH percentage to achieve this.
-
Add 0.5% TEA or NH₄OH to the TLC developing chamber to check for improvements in spot shape.
-
-
Column Packing:
-
Select a column with a diameter appropriate for the sample size (a good rule of thumb is a 20:1 to 50:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM or 98:2 DCM/MeOH).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of DCM or the mobile phase. If solubility is low, use a stronger solvent like DMF and pre-adsorb the sample onto a small amount of silica gel. To do this, dissolve the compound in the strong solvent, add silica gel, and then evaporate the solvent under vacuum until a dry, free-flowing powder is obtained.
-
Carefully load the dissolved sample or the dry-loaded silica onto the top of the column bed.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase (e.g., 98:2 DCM/MeOH + 0.5% TEA).
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the percentage of methanol (e.g., to 95:5, then 90:10 DCM/MeOH) to elute the target compound.
-
-
Fraction Pooling & Evaporation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator. If TEA was used, it may be necessary to co-evaporate with a solvent like toluene to remove the final traces.
-
Protocol 2: Recrystallization
Recrystallization is an ideal final purification step to remove trace impurities and obtain a highly crystalline, solvent-free product. The key is to find a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.
Expertise & Causality: Given the predicted solubility, a single solvent may not be ideal. A two-solvent (solvent/anti-solvent) system is often more effective. The compound is dissolved in a minimal amount of a "good" hot solvent, and a "poor" solvent (the anti-solvent) is added dropwise until turbidity (cloudiness) appears. Re-heating to clarify and then slow cooling allows for the formation of pure crystals.
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
Place a few milligrams of the compound into several test tubes.
-
Add a single solvent (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate) to each tube, one drop at a time.
-
Observe solubility at room temperature and upon heating. An ideal single solvent will dissolve the compound only when hot.
-
If no single solvent is ideal, test solvent/anti-solvent pairs. Dissolve the compound in a good solvent (e.g., hot Ethanol or DMF) and add a poor solvent (e.g., Water, Hexane, or Diethyl Ether) dropwise.
-
| Solvent System | Observation | Suitability |
| Ethanol / Water | Likely to be effective. Compound should have good solubility in hot ethanol and precipitate upon addition of water. | High |
| DMF / Water | Excellent for compounds with low solubility. Dissolve in minimal warm DMF, then add water slowly. | High |
| DCM / Hexane | Good for removing less polar impurities. | Medium |
| Isopropanol | May work as a single solvent. | Medium |
-
Recrystallization Procedure (Scale-Up):
-
Place the crude or column-purified solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen "good" solvent (e.g., Ethanol) in small portions while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
If using an anti-solvent, add the "poor" solvent (e.g., Water) dropwise to the hot solution until the first sign of persistent cloudiness. Add a drop or two of the hot "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the crystals under a high vacuum.
-
Purity Assessment (Quality Control)
The purity of the final product must be rigorously confirmed.
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99.5 area-%).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and reveal the presence of any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A narrow and sharp melting range indicates high purity.
Caption: Quality control workflow for the final purified compound.
Conclusion
The successful purification of this compound relies on a systematic approach grounded in its fundamental chemical properties. For most applications, a sequence of silica gel chromatography to remove bulk impurities, followed by recrystallization to achieve high crystallinity and purity, will be the most effective strategy. Each step must be validated with appropriate analytical techniques to ensure the final product is suitable for its intended use in research and development.
References
-
Grenda, A.; Le, T.; Seela, F. Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. Molbank. 2010, 2010(4), M690. [Link]
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
-
Shi, S.; et al. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. 2012. [Link]
-
Tungen, J.E.; et al. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. 2018, 3(10), 14350-14358. [Link]
- Ben, P.; et al. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Pathak, A.; et al. Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Pharmaceutical Erudition. 2014. [Link]
Sources
The Versatile Scaffold: 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Modern Medicinal Chemistry
The 7-deazapurine core, particularly the pyrrolo[2,3-d]pyrimidine scaffold, represents a privileged structure in medicinal chemistry. Its resemblance to the endogenous purine nucleus allows for competitive binding to a myriad of biological targets, most notably protein kinases. Within this esteemed class of heterocycles, 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has emerged as a highly versatile and strategically important intermediate for the synthesis of targeted therapeutics. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The strategic placement of a chloro group at the 4-position, a methyl group at the 5-position, and an amine at the 2-position imparts a unique combination of reactivity and biological potential. The 4-chloro substituent serves as a key handle for introducing diverse functionalities through nucleophilic aromatic substitution or cross-coupling reactions, while the 2-amino and 5-methyl groups can play crucial roles in modulating target binding and pharmacokinetic properties.[1][2]
Core Principles of Application: A Gateway to Kinase and Microtubule Inhibition
The primary application of this compound in medicinal chemistry lies in its role as a foundational building block for the synthesis of potent and selective inhibitors of protein kinases and as a scaffold for developing microtubule-targeting agents.[3][4]
Kinase Inhibition: The pyrrolo[2,3-d]pyrimidine core is a well-established ATP-mimetic scaffold.[5] Derivatives of this core have been successfully developed as inhibitors of a wide range of kinases, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] The 2-amino group often forms critical hydrogen bonds within the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The 5-methyl group can provide beneficial hydrophobic interactions in the active site and can influence the overall conformation of the molecule, thereby enhancing potency and selectivity.
Microtubule Inhibition: Research into structurally related compounds, such as 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines, has demonstrated their potential as potent antimitotic and antitumor agents that function by inhibiting microtubule assembly.[4] This suggests that the this compound scaffold can be elaborated to target the tubulin cytoskeleton, a clinically validated target in oncology.
Synthetic Strategies and Key Reactions
The utility of this compound as a synthetic intermediate is primarily due to the reactivity of the 4-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
Protocol 1: Synthesis of the Precursor 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
A common route to the core scaffold involves the methylation of a 5-bromo precursor.
Materials:
-
5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodomethane (Methyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Isohexane and Ethyl acetate for elution
Procedure:
-
Under an inert nitrogen atmosphere, dissolve 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise over 5 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting suspension at -78 °C for 30 minutes.
-
Add iodomethane to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Upon completion (monitored by TLC), quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in isohexane to yield 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine as a white solid.
Rationale: This method utilizes a lithium-halogen exchange followed by quenching with an electrophile (iodomethane) to install the methyl group at the 5-position. The low temperature is critical to maintain the stability of the lithiated intermediate.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol describes a general procedure for the displacement of the 4-chloro group with an amine, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous solvent such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Water
-
Ethyl acetate or Dichloromethane for extraction
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound and the desired amine in the anhydrous solvent.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF or dioxane facilitates the SNAr reaction. The base is necessary to neutralize the HCl generated during the reaction. The choice of temperature depends on the nucleophilicity of the amine and the steric hindrance around the reaction center.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
The 4-chloro position can also be functionalized via Suzuki coupling to introduce aryl or heteroaryl moieties.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., dppf, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed water (for certain conditions)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester, the palladium catalyst, ligand (if used), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) several times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Dilute the filtrate with water and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Self-Validating System: The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A small-scale reaction optimization is often necessary. The use of degassed solvents is crucial to prevent the oxidation of the Pd(0) catalyst.
Biological Evaluation of Derivatives
Once novel derivatives of this compound are synthesized, their biological activity must be assessed.
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP) or a system for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay)
-
Synthesized inhibitor compounds at various concentrations
-
Assay buffer
-
Kinase reaction termination solution
-
Method for detecting substrate phosphorylation (e.g., scintillation counting, luminescence reading)
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
In a microplate, add the assay buffer, the recombinant kinase, and the inhibitor solution.
-
Incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the peptide substrate and ATP solution.
-
Allow the reaction to proceed for a specific time at the optimal temperature for the kinase.
-
Terminate the reaction by adding the termination solution.
-
Detect the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Trustworthiness of the Protocol: It is essential to include appropriate controls, such as a no-inhibitor control (vehicle only) and a no-enzyme control, to ensure the validity of the results. A known reference inhibitor for the target kinase should also be tested in parallel.
Protocol 5: Cell-Based Proliferation Assay
To assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized inhibitor compounds
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI₅₀ value (the concentration of inhibitor that causes 50% growth inhibition) from the dose-response curve.
Visualizing the Workflow and Pathways
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of derivatives of this compound against a target kinase and a cancer cell line.
| Compound ID | R-Group at C4 | Target Kinase IC₅₀ (nM) | Cancer Cell Line GI₅₀ (µM) |
| Parent | Cl | >10,000 | >50 |
| Ex-1 | 4-Methoxyaniline | 50 | 2.5 |
| Ex-2 | 3-Chloroaniline | 25 | 1.2 |
| Ex-3 | 4-Fluorophenylboronic acid | 150 | 8.7 |
| Ex-4 | N-methylpiperazine | 80 | 5.1 |
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its strategic substitution pattern provides a robust platform for the synthesis of diverse libraries of compounds targeting key cellular processes, particularly those mediated by protein kinases and microtubules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important chemical entity in the pursuit of novel therapeutics.
References
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
-
Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. PubMed Central. [Link]
-
Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. PubMed Central. [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]
-
Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). ResearchGate. [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. PubMed. [Link]
-
2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase. PubMed. [Link]
-
Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PubMed Central. [Link]
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. ResearchGate. [Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine. MySkinRecipes. [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine [myskinrecipes.com]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 4. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine for SAR Studies
Introduction: The Strategic Importance of the 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1] The specific analogue, this compound, represents a highly versatile starting material for the generation of focused compound libraries for structure-activity relationship (SAR) studies. Its strategic derivatization at multiple positions allows for a systematic exploration of the chemical space around the core, which is critical for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.
This guide provides a comprehensive overview of the key derivatization strategies for this compound, complete with detailed, field-proven protocols and an in-depth discussion of the underlying chemical principles. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers to efficiently generate a diverse range of analogues for their drug discovery programs.
The reactivity of the this compound scaffold is primarily centered around three key positions, each offering a unique opportunity for chemical modification:
-
The C4-Chloro Position: This is the most facile site for derivatization, readily undergoing nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
-
The N7-Position of the Pyrrole Ring: The pyrrolic nitrogen can be functionalized through alkylation or arylation, allowing for the introduction of substituents that can modulate solubility and interact with the solvent-exposed regions of protein targets.
-
The C2-Amino Group: This exocyclic amine provides a handle for further diversification through acylation, sulfonylation, or other amine-specific reactions, enabling the exploration of hydrogen bonding interactions within a target's active site.
This document will systematically address the derivatization at each of these positions, providing both the "how" and the "why" behind each experimental choice.
I. Derivatization at the C4-Position: Gateway to Diverse Functionality
The electron-deficient nature of the pyrimidine ring, further activated by the chloro leaving group, makes the C4-position highly susceptible to a variety of transformations.
A. Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the C4-chloro group with nucleophiles is a cornerstone of derivatizing this scaffold. This reaction is particularly effective with amine nucleophiles, providing a straightforward route to a wide array of 4-amino-pyrrolo[2,3-d]pyrimidine derivatives.
-
Solvent: High-boiling polar aprotic solvents like n-butanol, isopropanol, or dimethylformamide (DMF) are typically employed to ensure sufficient solubility of the starting materials and to facilitate the reaction, which often requires elevated temperatures.
-
Base: An organic base such as N,N-diisopropylethylamine (DIPEA) or a milder inorganic base like potassium carbonate (K₂CO₃) is used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Temperature: Thermal activation is generally required to overcome the activation energy for the SNAr reaction. Microwave irradiation can be a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields.
-
To a reaction vessel, add this compound (1.0 eq.), the desired amine (1.2–2.0 eq.), and a suitable solvent (e.g., n-butanol or isopropanol, to a concentration of ~0.1 M).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0–3.0 eq.).
-
Heat the reaction mixture to 100–140 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For microwave-assisted reactions, a temperature of 120-140 °C for 15-30 minutes is a good starting point.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, eluting with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired 4-amino-substituted product.
| Entry | Amine Nucleophile | Product | Yield (%) | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | MS (ESI+) m/z |
| 1 | Aniline | 5-methyl-N4-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | 85 | 11.2 (s, 1H), 9.2 (s, 1H), 7.8 (d, 2H), 7.3 (t, 2H), 7.0 (t, 1H), 6.8 (s, 1H), 5.9 (s, 2H), 2.2 (s, 3H) | 240.1 [M+H]+ |
| 2 | Benzylamine | N4-benzyl-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | 92 | 11.1 (s, 1H), 8.1 (t, 1H), 7.4-7.2 (m, 5H), 6.7 (s, 1H), 5.7 (s, 2H), 4.6 (d, 2H), 2.1 (s, 3H) | 254.1 [M+H]+ |
| 3 | Morpholine | 4-(5-methyl-2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine | 88 | 11.0 (s, 1H), 6.6 (s, 1H), 5.6 (s, 2H), 3.7 (t, 4H), 3.6 (t, 4H), 2.1 (s, 3H) | 234.1 [M+H]+ |
B. Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of carbon- and nitrogen-based substituents with a higher degree of control and diversity, palladium-catalyzed cross-coupling reactions are indispensable tools.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C4 position and a wide variety of aryl and heteroaryl boronic acids or esters.
-
Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, is required. The choice of phosphine ligand is critical. For electron-rich heterocyclic chlorides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to promote the oxidative addition step and facilitate the reductive elimination.[2]
-
Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
-
To a microwave vial or Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2–1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80–120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, offering a broader substrate scope than traditional SNAr reactions, particularly for less nucleophilic amines.[3]
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a specialized phosphine ligand are required. Ligands like Xantphos or bulky biaryl phosphines are often effective.[4]
-
Base: A strong, non-nucleophilic base is needed, with sodium tert-butoxide (NaOtBu) being the most common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and deactivation of the catalyst.
-
To a dry Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene or dioxane.
-
Heat the reaction mixture to 80–110 °C until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
II. Derivatization at the N7-Position: Modulating Physicochemical Properties
Alkylation or arylation of the pyrrole nitrogen (N7) is a common strategy to introduce substituents that can influence the molecule's overall properties, such as solubility, and to probe interactions in the solvent-exposed region of a binding pocket.
Rationale for Experimental Choices:
-
Base: A moderately strong base is required to deprotonate the pyrrole nitrogen. K₂CO₃ is a common and effective choice. Stronger bases like NaH can also be used, but may lead to side reactions if other acidic protons are present.
-
Alkylating/Arylating Agent: Alkyl halides (e.g., iodides, bromides) are typical alkylating agents. For arylation, conditions similar to the Buchwald-Hartwig reaction may be employed with an aryl halide.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal for this reaction.
Experimental Protocol: General Procedure for N7-Alkylation
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add a base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (1.5 eq.).
-
Add the alkyl halide (1.1–1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., to 50 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
III. Derivatization at the C2-Amino Group: Probing Hydrogen Bonding Interactions
The exocyclic C2-amino group offers a valuable point for derivatization to explore hydrogen bond donor and acceptor interactions within the target binding site.
A. Acylation and Sulfonylation
The C2-amino group can be readily acylated or sulfonylated using the corresponding acyl or sulfonyl chlorides.
-
Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used. Pyridine can serve as both a solvent and a base.
-
Base: A tertiary amine base like triethylamine (TEA) or pyridine is added to neutralize the HCl generated.
-
Protecting Groups: Depending on the desired final product, it may be necessary to protect the N7-position prior to C2-amination to prevent competing reactions. A tosyl or SEM group can be employed for this purpose.[5]
-
Dissolve the N7-protected this compound (1.0 eq.) in anhydrous DCM or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq., if not using pyridine as the solvent).
-
Add the acyl chloride or sulfonyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
If necessary, deprotect the N7-position using appropriate conditions (e.g., TBAF for a SEM group).
IV. Visualizing the Derivatization Strategies
The following diagrams illustrate the key derivatization pathways for this compound.
Caption: Key derivatization pathways for the scaffold.
Caption: General workflow for derivatization reactions.
V. Self-Validating Systems and Quality Control
For the successful implementation of these protocols and the generation of reliable SAR data, stringent quality control is paramount.
-
Starting Material Purity: Ensure the purity of the starting this compound is >95% by NMR and LC-MS to avoid the introduction of impurities that may complicate reaction outcomes and purification.
-
Reaction Monitoring: Diligent monitoring by TLC and/or LC-MS is crucial to determine the optimal reaction time and to identify the formation of any significant side products.
-
Structural Confirmation: The structure of each newly synthesized derivative must be unequivocally confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Assessment: The purity of the final compounds should be assessed by HPLC or LC-MS, with a purity of >95% being the standard for compounds intended for biological screening.
Conclusion
The this compound scaffold is a rich platform for the generation of diverse chemical entities for SAR exploration. The strategic and systematic application of the derivatization reactions detailed in this guide—nucleophilic aromatic substitution, palladium-catalyzed cross-couplings, N-alkylation, and C2-amino group modifications—will empower medicinal chemists to thoroughly probe the chemical space around this privileged core. By understanding the rationale behind the experimental choices and adhering to rigorous quality control, researchers can efficiently generate high-quality compound libraries to drive their drug discovery projects forward.
References
-
Aarhus, T. I., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(10), 6959–6980. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
-
Hoffs, B. H., et al. (2020). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 25(22), 5463. [Link]
-
Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 18(21), 7545-7558. [Link]
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Hoff, B. H., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(43), 40785–40794. [Link]
-
Li, T., et al. (2024). Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation. Bioorganic Chemistry, 150, 107534. [Link]
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Matteson, D. S. (2002). Boronic Acids. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
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Miest, S., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 8013-8024. [Link]
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Seela, F., & Peng, X. (2006). Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. Molecules, 11(4), 283-289. [Link]
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Smith, S. M., & Buchwald, S. L. (2016). Regioselective Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180-2183. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
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Thomas, A. A., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 23(11), 2959. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
F. Qureshi, et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(10), 104154. [Link]
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Application Note: Quantitative Analysis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine using HPLC-UV and LC-MS/MS
Introduction
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound belonging to the pyrrolopyrimidine class. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural similarity to purines, making it a privileged core for the design of various therapeutic agents, including kinase inhibitors for oncology.[1][2] The precise and accurate quantification of this compound is critical throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control.
This application note provides detailed protocols for the quantitative analysis of this compound in both bulk drug substance and biological matrices. Two robust analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications.
The methodologies herein are designed to be self-validating, with protocols grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[3][4]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is optimized for the quantification of this compound in active pharmaceutical ingredient (API) and formulated drug product. Reversed-phase chromatography is employed, as it is a versatile and widely used technique for the separation of non-polar and weakly polar compounds.[5]
Causality of Experimental Choices
-
Stationary Phase: A C18 column is selected due to its hydrophobicity, which provides good retention for the moderately polar analyte. The end-capping of the silica-based stationary phase minimizes peak tailing caused by the interaction of the basic amine groups with residual silanols.
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC.[6] The phosphate buffer is used to control the pH of the mobile phase. Maintaining a consistent pH is crucial for the reproducible ionization state of the amine group on the analyte, thereby ensuring consistent retention times and peak shapes.[7]
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of the analyte provides a sensitive and linear response suitable for quantification.
Experimental Protocol
1. Materials and Reagents:
- This compound reference standard (purity ≥ 99.5%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
- Orthophosphoric acid (AR grade)
- Deionized water (18.2 MΩ·cm)
2. Instrumentation:
- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Solutions:
- Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer (pH 3.0). Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
- Mobile Phase B (Organic): Acetonitrile.
- Diluent: 50:50 (v/v) Acetonitrile:Water.
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at λmax (determined by scanning the standard solution) |
5. System Suitability:
- Before sample analysis, perform five replicate injections of a mid-range standard.
- The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
- The tailing factor should be ≤ 2.0.
- The theoretical plates should be ≥ 2000.
6. Sample Preparation:
- API: Accurately weigh approximately 10 mg of the API, dissolve in 10 mL of diluent, and dilute further to fall within the calibration range.
- Formulated Product: Crush a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient, transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, sonicate for 15 minutes, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.
7. Data Analysis:
- Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
- Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
- Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma, and is ideal for pharmacokinetic studies.
Causality of Experimental Choices
-
Sample Preparation: Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[8][9]
-
Chromatography: A rapid gradient elution on a C18 column is used to achieve a short run time, which is advantageous for high-throughput analysis.[8][9]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is selected as the amine groups on the analyte are readily protonated.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transition of the protonated molecule (precursor ion) to a specific product ion is monitored, minimizing interference from matrix components.
Experimental Protocol
1. Materials and Reagents:
- This compound reference standard (purity ≥ 99.5%)
- Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C,¹⁵N-labeled analyte.
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Control human plasma
2. Instrumentation:
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
- UPLC/HPLC system.
- C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3. Preparation of Solutions:
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Standard Stock Solution (1 mg/mL): Prepared as in the HPLC-UV method.
- Internal Standard (IS) Stock Solution (1 mg/mL): Prepared similarly.
- Working Solutions: Prepare working solutions of the analyte and IS by diluting the stock solutions in 50:50 (v/v) acetonitrile:water.
- Calibration Standards and Quality Controls (QCs): Spike control human plasma with the appropriate working solutions to prepare calibration standards and QCs at low, medium, and high concentrations.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-2.0 min: 5-95% B; 2.0-2.5 min: 95% B; 2.5-2.6 min: 95-5% B; 2.6-3.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion of the analyte and IS. Example: Analyte (Q1/Q3), IS (Q1/Q3) |
| Ion Source Temp. | 500 °C |
| Ion Spray Voltage | 5500 V |
5. Sample Preparation:
- To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for injection.
6. Data Analysis:
- Quantify the analyte using the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration.
- Use a weighted (1/x²) linear regression for the calibration curve.
Method Validation
Both methods should be validated according to ICH Q2(R1) guidelines, which recommend assessing the following parameters.[3][4]
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Specificity/Selectivity | Demonstrate no interference from excipients or degradation products. | Demonstrate no interference from endogenous matrix components. |
| Linearity | At least 5 concentrations. r² ≥ 0.999. | At least 6-8 concentrations. r² ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | Determine at 3 concentrations in triplicate. Recovery should be within 98.0-102.0%. | Determine at 3 QC levels. Mean accuracy should be within ±15% of nominal (±20% at LLOQ). |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day). RSD ≤ 2.0%. | Within-run and between-run precision at 3 QC levels. RSD ≤ 15% (≤ 20% at LLOQ).[10] |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1). | Not typically required for bioanalytical methods. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with acceptable precision and accuracy. | The lowest concentration on the calibration curve with acceptable precision and accuracy. |
| Robustness | Small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | Small, deliberate variations in method parameters. |
| Matrix Effect (LC-MS/MS) | N/A | Assessed at low and high QC levels by comparing the response of the analyte in post-extraction spiked samples to that of the analyte in a neat solution. |
| Recovery (LC-MS/MS) | N/A | The extraction efficiency of the analyte from the biological matrix. |
| Stability | Stability of stock solutions and samples under various storage conditions. | Freeze-thaw stability, short-term stability, long-term stability, and post-preparative stability. |
Visualizations
Experimental Workflow: Sample Preparation for LC-MS/MS Analysis
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
Logical Relationship: Method Validation Parameters
Caption: Interrelation of key analytical method validation parameters.
References
-
Al Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Chromatography B, 123872. Available at: [Link]
-
Phenomenex (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Sartorius (n.d.). Sample Preparation. Available at: [Link]
-
Al Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. University of Groningen research portal. Available at: [Link]
-
MDPI (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Available at: [Link]
-
U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Kim, D. H., et al. (2025). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. PMC. Available at: [Link]
-
Frontiers (n.d.). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Available at: [Link]
-
Greyhound Chromatography (2023). How to Prepare a Sample for HPLC Analysis. Available at: [Link]
-
International Council for Harmonisation (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
PubMed (2007). Key elements of bioanalytical method validation for small molecules. Available at: [Link]
-
Agilent Technologies (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available at: [Link]
-
LCGC International (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
-
Taylor & Francis Online (2025). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Available at: [Link]
-
PubMed (2016). LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma. Available at: [Link]
-
ResearchGate (2021). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. Available at: [Link]
-
International Council for Harmonisation (n.d.). Quality Guidelines. Available at: [Link]
-
YouTube (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]
-
Starodub (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
European Medicines Agency (2011). Guideline on Bioanalytical Method Validation. Available at: [Link]
-
PMDA (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Available at: [Link]
-
PNAS (2004). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Available at: [Link]
-
ResearchGate (2025). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Available at: [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]
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Application Notes and Protocols for Cell-Based Assays Involving 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Introduction: The Prominence of the Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone of modern medicinal chemistry, recognized for its versatile biological activities.[1][2] This "privileged scaffold" is a structural mimic of purine, allowing it to interact with a wide array of biological targets, most notably the ATP-binding site of protein kinases.[1][3] Derivatives of this core structure have been extensively investigated and developed as potent inhibitors of various kinase families, playing crucial roles in signal transduction pathways that govern cell proliferation, differentiation, and survival.[1][4] Consequently, these compounds have demonstrated significant potential as anticancer, anti-inflammatory, and antiviral agents.[1][5]
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a member of this important class of compounds. Its structural features suggest a strong potential for kinase inhibition, making it a valuable candidate for drug discovery and development programs. This document provides a comprehensive guide for researchers, outlining detailed protocols for a suite of cell-based assays designed to characterize the biological activity of this compound. The following sections will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.
Getting Started: Compound Handling and Preparation
Proper handling of this compound is critical for experimental success. Due to its poor solubility in water, the compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[5] It is imperative to note the final DMSO concentration in all cellular assays, as high concentrations can induce cytotoxicity. A common practice is to maintain the final DMSO concentration at or below 0.5% in the cell culture medium.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₄ | Inferred from name |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Poor in water, soluble in DMSO, ethanol, methanol | [5] |
| Storage | Store at 2-8°C, protect from light and moisture | General lab practice |
Part 1: Assessing General Cytotoxicity and Anti-Proliferative Activity
A foundational step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic studies.
Principle of the Assay
This protocol utilizes a resazurin-based assay (e.g., PrestoBlue™ or alamarBlue®) to measure cell viability. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for a cell-based kinase phosphorylation assay.
Detailed Protocol: Cellular Phosphorylation Assay (Example: Targeting the JAK/STAT Pathway)
The Janus kinase (JAK) family is a known target for pyrrolo[2,3-d]pyrimidine-based inhibitors. [6]This protocol will use the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) as a readout for JAK activity.
Materials:
-
A cell line with a constitutively active or cytokine-inducible JAK/STAT pathway (e.g., HEL 92.1.7 or cytokine-stimulated HeLa cells).
-
Complete growth medium.
-
This compound.
-
Cell-based phosphorylation ELISA kit for phospho-STAT3 (pY705) and total STAT3.
-
Cytokine for stimulation if required (e.g., Interleukin-6).
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours if cytokine stimulation is required.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
If applicable, stimulate the cells with a cytokine (e.g., IL-6) for 15-30 minutes.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add lysis buffer provided in the ELISA kit, supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-20 minutes with gentle shaking.
-
Centrifuge the plate to pellet cell debris and collect the supernatant (lysate).
-
-
ELISA:
-
Follow the manufacturer's instructions for the cell-based ELISA kit. This typically involves:
-
Adding the cell lysates to plates pre-coated with a capture antibody for total STAT3.
-
Incubating to allow the protein to bind.
-
Washing the wells to remove unbound material.
-
Adding a detection antibody that specifically recognizes phosphorylated STAT3 (pY705).
-
Adding a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.
-
Measuring the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Run a parallel plate to measure total STAT3 levels to normalize the phospho-STAT3 signal.
-
Calculate the ratio of phospho-STAT3 to total STAT3 for each condition.
-
Plot the normalized signal against the inhibitor concentration to determine the IC50 for target inhibition.
-
Part 3: Investigating Downstream Cellular Fates - Apoptosis Induction
Inhibition of critical survival kinases often leads to programmed cell death, or apoptosis. [7]Assessing the ability of this compound to induce apoptosis is a key step in understanding its anticancer mechanism.
Principle of the Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol: Apoptosis Assay
Materials:
-
Cancer cell line of interest.
-
Complete growth medium.
-
This compound.
-
FITC Annexin V/Propidium Iodide Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value for 24 hours.
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Four populations can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Compare the percentage of apoptotic cells (early + late) in the treated samples to the vehicle control.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically assessing its impact on cell proliferation, kinase activity, and apoptosis, researchers can build a comprehensive profile of its biological effects. Positive results from these assays would warrant further investigation, including broader kinase panel screening to determine selectivity, in-depth studies into the specific signaling pathways affected, and eventual evaluation in more complex preclinical models. The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold suggests that this compound could be a valuable tool for both basic research and therapeutic development.
References
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MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]
-
National Institutes of Health. (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
PubMed. (2019, July 1). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
PubMed Central. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
PubMed. (2023, September 19). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up synthesis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
An Application Note and Protocol for the Scale-Up Synthesis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Abstract
This document provides a comprehensive guide for the , a pivotal intermediate in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged structure in medicinal chemistry.[1][2][3] This guide moves beyond a simple recitation of steps, offering a rationale for the chosen synthetic strategy, detailed protocols for multi-gram scale production, and critical insights into process safety and optimization. The protocols described herein are designed to be self-validating, with clear analytical checkpoints to ensure the production of a high-purity final compound suitable for drug development professionals.
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5][6] Its structural similarity to endogenous purines allows it to effectively interact with the ATP-binding sites of various kinases. The specific substitution pattern of this compound makes it a highly sought-after building block. The 4-chloro position serves as a versatile synthetic handle for introducing various nucleophiles via SNAr reactions, while the 2-amino group and 5-methyl group are crucial for modulating potency and selectivity for specific kinase targets.[7]
This application note details a robust and scalable synthetic route, designed to address common challenges in large-scale production such as yield optimization, impurity control, and operational safety.
Retrosynthetic Analysis and Strategy
The chosen synthetic strategy involves a convergent, multi-step process starting from commercially available and cost-effective materials. The key is a well-established cyclization to form the pyrrolo[2,3-d]pyrimidine core followed by a chlorination step.
Key Strategic Considerations:
-
Starting Material Selection: 6-Amino-5-methyl-1H-pyrimidin-2,4-dione is selected as an economical and readily available starting material.
-
Ring Formation: A Vilsmeier-Haack type reaction is employed for the dual purpose of chlorination and setting the stage for the pyrrole ring closure. This is a classic and scalable method for such transformations.
-
Final Chlorination: The final conversion of the hydroxyl group to the target chloro-group is achieved using phosphorus oxychloride (POCl₃), a standard and effective reagent for this transformation on an industrial scale.[4][5]
Detailed Synthesis Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 g of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Step 1: Synthesis of 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Rationale: This initial step constructs the core heterocyclic system. The reaction proceeds via the formation of an intermediate pyrimidine which then undergoes intramolecular cyclization to form the fused pyrrole ring.
-
Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Heating mantle with temperature controller
-
Addition funnel
-
-
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| 2,6-Diamino-5-methylpyrimidin-4-ol | 140.14 | 100.0 g | 0.714 | 1.0 |
| Chloroacetaldehyde (50 wt% in H₂O) | 78.50 | 122.0 g | 0.777 | 1.09 |
| Sodium Hydroxide | 40.00 | 31.4 g | 0.785 | 1.1 |
| Water | 18.02 | 1.0 L | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
-
Procedure:
-
To the 2 L flask, add 2,6-diamino-5-methylpyrimidin-4-ol (100.0 g, 0.714 mol) and water (1.0 L).
-
Begin vigorous mechanical stirring to form a slurry.
-
In a separate beaker, dissolve sodium hydroxide (31.4 g, 0.785 mol) in 100 mL of water and add it to the reaction mixture.
-
Slowly add the chloroacetaldehyde solution (122.0 g, 0.777 mol) to the flask via the addition funnel over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40 °C.
-
Heat the reaction mixture to reflux (approx. 100 °C) and maintain for 4 hours. The reaction progress can be monitored by TLC (DCM:Methanol 9:1).
-
Cool the mixture to room temperature. A precipitate will form.
-
Adjust the pH of the slurry to ~7.0 using concentrated HCl.
-
Filter the solid product using a Büchner funnel, wash with cold water (2 x 200 mL), and then with cold ethanol (1 x 100 mL).
-
Dry the solid in a vacuum oven at 60 °C to a constant weight.
-
Expected Yield: 95-105 g (81-90%) of a light tan solid.
-
QC Check: Obtain ¹H NMR to confirm structure.
-
Step 2: Synthesis of this compound
-
Rationale: This step converts the 4-ol intermediate into the final 4-chloro product using phosphorus oxychloride. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HCl generated in situ. Toluene is used as a high-boiling solvent suitable for this reaction temperature.[5]
-
Equipment:
-
2 L three-neck round-bottom flask (thoroughly dried)
-
Mechanical stirrer
-
Reflux condenser with a gas outlet to a scrubber (NaOH solution)
-
Heating mantle with temperature controller
-
Addition funnel
-
-
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | 164.16 | 100.0 g | 0.609 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 280 mL (460 g) | 3.00 | 4.9 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 127 mL (94 g) | 0.727 | 1.2 |
| Toluene | - | 500 mL | - | - |
-
Procedure:
-
CRITICAL: Ensure all glassware is completely dry. The reaction is highly sensitive to moisture.
-
Charge the 2 L flask with 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (100.0 g, 0.609 mol) and toluene (500 mL).
-
Begin stirring and slowly add phosphorus oxychloride (280 mL) via the addition funnel. The addition is endothermic.
-
After the addition is complete, slowly add DIPEA (127 mL) dropwise. The reaction will become exothermic. Maintain the internal temperature below 60 °C using an ice bath if necessary.
-
Once the addition of DIPEA is complete, heat the mixture to 105-110 °C and hold for 5-7 hours. Monitor the reaction by HPLC until the starting material is <1%.
-
Cool the reaction mixture to room temperature.
-
WORK-UP (CAUTION): This step is highly exothermic and releases HCl gas. Perform in a highly efficient fume hood.
-
Slowly and carefully quench the reaction mixture by pouring it onto 1.5 kg of crushed ice with vigorous stirring.
-
The product will precipitate. Stir the resulting slurry for 1 hour.
-
Neutralize the acidic solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Filter the solid product, wash thoroughly with water (3 x 500 mL) until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 50 °C.
-
Expected Yield: 90-100 g (81-90%) of an off-white to pale yellow solid.
-
Purification: The crude product can be further purified by recrystallization from isopropanol or by slurry wash in hot acetonitrile to achieve >99% purity.
-
Process Visualization and Workflow
Synthetic Workflow Diagram
Caption: Fig 1. Overall Synthetic Workflow
Scale-Up Logic Diagram
Caption: Fig 2. Interdependencies in Process Scale-Up
Analytical Characterization
The identity and purity of the final product must be confirmed using a suite of analytical techniques.
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale yellow solid |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Conforms to structure |
| ¹³C NMR (100 MHz, DMSO-d₆) | Conforms to structure | |
| Mass Spec (ESI+) | [M+H]⁺ = 183.0/185.0 | |
| Purity | HPLC (UV, 254 nm) | ≥ 99.0% |
| Moisture | Karl Fischer | ≤ 0.5% |
Expected ¹H NMR Data (DMSO-d₆): δ 11.5 (s, 1H, NH-pyrrole), 7.1 (s, 1H, H-6), 6.4 (s, 2H, NH₂), 2.2 (s, 3H, CH₃).
Safety and Handling
The scale-up of this synthesis involves hazardous materials and energetic reactions that require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water.[8] Always handle in a chemical fume hood with appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat. A scrubber containing a caustic solution must be used to neutralize HCl and POCl₃ vapors.
-
Exothermic Reactions: The quench of the POCl₃ reaction is extremely exothermic. The slow addition of the reaction mixture to a large excess of ice is mandatory to control the temperature and rate of HCl gas evolution.
-
Personal Protective Equipment (PPE): Safety glasses with side shields, a face shield, neoprene or butyl rubber gloves, and a flame-retardant lab coat are required at all times.[9]
-
Spill Management: Spills of POCl₃ should be neutralized with a dry absorbent material like sand or sodium bicarbonate. Do not use water. For base spills, neutralize with a suitable acid absorbent.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Chlorinated organic waste and aqueous waste streams should be segregated.
Conclusion
This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound. By understanding the rationale behind each step and adhering to the safety and process control measures outlined, researchers and drug development professionals can confidently produce this key intermediate with high purity and yield, facilitating the advancement of new therapeutic agents.
References
-
Xia, M., Jiang, S., Zhao, L., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. BMC Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. PubChem Compound Database. Available at: [Link]
-
Anonymous. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]
-
Gangjee, A., et al. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. Available at: [Link]
-
Anonymous. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Sociedad Química de México. Available at: [Link]
-
Anonymous. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]
-
Anonymous. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
-
Anonymous. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available at: [Link]
-
Anonymous. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]
-
Anonymous. (n.d.). Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. MDPI. Available at: [Link]
- Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Anonymous. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a Chemical Probe
Introduction: Unveiling a Potential Kinase Chemical Probe
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring role in biologically active compounds, particularly kinase inhibitors.[1][2] This is due to its structural similarity to adenine, the core component of adenosine triphosphate (ATP), enabling it to competitively bind in the ATP-binding pocket of a wide array of protein kinases.[2] The specific compound, 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, is a functionalized derivative within this class. While this molecule itself is not extensively documented as a chemical probe, its structural motifs—the 4-chloro and 2-amino substitutions—are prevalent in numerous potent kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.[1][3][4]
These application notes will therefore serve as a comprehensive guide for researchers to characterize and utilize this compound as a chemical probe. We will proceed under the well-supported hypothesis that this compound is a potent inhibitor of one or more protein kinase families, such as Receptor Tyrosine Kinases (RTKs), Janus Kinases (JAKs), or Protein Kinase B (Akt).[1][3][4][5]
A chemical probe is a small molecule that is used to study the function of a specific protein in a biological system. A high-quality chemical probe should be:
-
Potent: It should inhibit its target protein at low concentrations.
-
Selective: It should have minimal off-target effects, interacting primarily with its intended target.
-
Cell-permeable: It must be able to cross the cell membrane to reach its intracellular target.
-
Mechanism of Action Understood: The way it interacts with its target should be well-characterized.
This guide will provide detailed protocols for validating this compound against these criteria and subsequently using it to interrogate biological systems.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C7H7ClN4 | Inferred |
| Molecular Weight | 182.61 g/mol | Inferred |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in DMSO, ethanol, and methanol; poorly soluble in water | [6] |
| Storage | Store at 2-8°C in a dry, well-ventilated place | [7] |
Note: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. The compound may cause eye irritation.[8]
Hypothesized Mechanism of Action and Target Pathways
Based on the extensive literature on 7H-pyrrolo[2,3-d]pyrimidine derivatives, this compound is predicted to function as an ATP-competitive kinase inhibitor. The core scaffold mimics the purine ring of ATP, while the substituents at the 4 and 5 positions contribute to binding affinity and selectivity within the kinase domain.
A likely target for this compound is the Janus Kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[1] Dysregulation of this pathway is a hallmark of various cancers and autoimmune disorders.
Figure 1: Hypothesized Inhibition of the JAK-STAT Signaling Pathway. This diagram illustrates the proposed mechanism of action where the chemical probe inhibits JAK, preventing the downstream signaling cascade.
Experimental Protocols
The following protocols are designed to rigorously characterize this compound as a chemical probe for a hypothesized kinase target (e.g., a member of the JAK family).
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol will determine the potency of the compound against the purified kinase of interest.
Workflow:
Figure 2: In Vitro Kinase Assay Workflow. A stepwise representation of the biochemical assay to determine the inhibitory potency of the chemical probe.
Materials:
-
Purified recombinant kinase (e.g., JAK2)
-
Kinase substrate (peptide or protein)
-
ATP
-
This compound
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phosphospecific antibody)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase Reaction:
-
Add 10 µL of kinase solution (at 2x final concentration) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP (at 2x final concentration).
-
Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement Assay
This protocol assesses whether the compound can bind to its intended target within a cellular context. A common method is the Cellular Thermal Shift Assay (CETSA).
Workflow:
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine|1092352-49-2 [benchchem.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine [myskinrecipes.com]
- 8. 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine | C6H5ClN4 | CID 5324413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and overcome common synthetic challenges.
Introduction: A Strategic Approach to Synthesis
The synthesis of this compound, a substituted 7-deazapurine, is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1] The primary challenges in this synthesis often lie in the regioselective construction of the bicyclic core, the selective chlorination of the 4-position in the presence of other functional groups, and the final amination step.
This guide is structured to address these challenges head-on, providing not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experiments.
Proposed Synthetic Pathway
The most logical and convergent synthetic route to this compound involves the initial construction of the 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one core, followed by a selective chlorination at the 4-position.
Sources
Technical Support Center: Synthesis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Welcome to the technical support guide for the synthesis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This molecule is a critical building block in medicinal chemistry, serving as a key intermediate for numerous kinase inhibitors.[1][2][3] The synthetic bottleneck for this class of compounds is frequently the chlorination of the 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol precursor. This guide provides in-depth troubleshooting advice, protocols, and mechanistic insights to help you navigate common side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered challenges during the chlorination step, typically performed with phosphorus oxychloride (POCl₃).
Issue 1: Low or No Yield - Starting Material Recovered After Workup
Question: My TLC or LCMS analysis of the crude reaction mixture shows full consumption of the starting material, but after the aqueous workup, I primarily isolate the starting 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. What is happening?
Answer: This is a classic and common problem rooted in the high reactivity and instability of the 4-chloro product, especially in acidic aqueous conditions. The C4 position of the pyrrolo[2,3-d]pyrimidine core is highly electrophilic, making the chloro-substituent an excellent leaving group susceptible to nucleophilic attack by water.[4][5]
Causality: The desired product, this compound, readily hydrolyzes back to the 4-hydroxy starting material during the workup.[4] Quenching excess POCl₃ with water generates a significant amount of hydrochloric acid (HCl) and phosphoric acid, creating a harsh, acidic environment that accelerates this hydrolysis.
Recommended Solutions:
-
Removal of Excess POCl₃: Before quenching, the most critical step is to remove the bulk of the unreacted POCl₃ via vacuum distillation.[4] This dramatically reduces the exothermicity and acidity of the subsequent quench.
-
Controlled Reverse Quench: The reaction mixture should be cooled and then added slowly in portions to a vigorously stirred slurry of crushed ice and a mild base like sodium bicarbonate.[6] This "reverse quench" maintains a controlled temperature and neutralizes the generated acid in situ, protecting the product from hydrolysis.
-
Aprotic Solvent Extraction: Immediately following the quench, extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Do not allow the product to remain in the aqueous phase for an extended period.
Protocol 1: Optimized Chlorination and Workup
-
Reaction Setup: To a suspension of 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in a suitable solvent like toluene or acetonitrile (optional), add phosphorus oxychloride (POCl₃, 5-10 eq) at 0 °C.
-
Catalyst/Base Addition (Optional but Recommended): Add N,N-diisopropylethylamine (DIPEA, 1.5-2.0 eq) dropwise. This base acts as a catalyst and scavenges the in-situ generated HCl, often accelerating the reaction.[4][7]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor by TLC or LCMS until the starting material is consumed (usually 2-6 hours).
-
POCl₃ Removal: Cool the reaction mixture to room temperature and remove excess POCl₃ under reduced pressure.
-
Workup (Reverse Quench): Slowly add the concentrated reaction residue to a beaker containing a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution, ensuring the temperature does not exceed 10 °C.
-
Extraction: Once the quench is complete, extract the resulting slurry with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography or recrystallization.
Issue 2: Incomplete Reaction and Stalling
Question: My reaction stalls with significant starting material remaining, even after prolonged heating. How can I drive the reaction to completion?
Answer: Incomplete conversion points to issues with reagent activity, temperature, or reaction equilibrium.
Causality:
-
Deactivated Reagent: POCl₃ is highly sensitive to moisture. "Wet" or old POCl₃ will be less effective and can inhibit the reaction.[6]
-
Insufficient Temperature/Time: The activation energy for the chlorination of these heterocyclic systems can be high.
-
Insufficient Reagent: An inadequate excess of POCl₃ may be consumed by trace water or side reactions before all the starting material has reacted.
Recommended Solutions:
| Problem | Probable Cause | Recommended Solution |
| Stalled Reaction | Deactivated/wet POCl₃ | Use a fresh, sealed bottle of POCl₃ for the reaction. |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and degradation. | |
| Insufficient reagent | Increase the equivalents of POCl₃ to 10-15 eq. | |
| HCl Inhibition | Add a tertiary amine base like DIPEA or triethylamine to neutralize HCl and catalyze the reaction.[4][7] |
Issue 3: Formation of Significant Impurities or Byproducts
Question: My TLC plate shows multiple spots, and the purity of my isolated product is low. What are the likely side products, and how can I avoid them?
Answer: Side product formation is typically a result of the harsh, electrophilic conditions of the reaction.
Causality & Avoidance:
-
Dimerization/Oligomerization: At high temperatures, the activated intermediate or the product itself can undergo self-condensation, leading to higher molecular weight impurities.
-
Solution: Avoid excessive temperatures and prolonged reaction times. Once the starting material is consumed, proceed immediately to workup.
-
-
N-Phosphorylation of the 2-Amino Group: The 2-amino group can be temporarily phosphorylated by POCl₃. While this is often a reversible intermediate, it can lead to other byproducts if not hydrolyzed correctly during workup.
-
Solution: A careful quench and ensuring the final pH is neutral to slightly basic can help hydrolyze these intermediates back to the desired 2-amino product.
-
-
Ring Chlorination: While less common at the C4 position, aggressive conditions (e.g., using POCl₃/PCl₅ mixtures or very high temperatures) could potentially lead to electrophilic chlorination on the electron-rich pyrrole ring.[8][9]
-
Solution: Use POCl₃ as the sole chlorinating agent and maintain the lowest effective temperature. Avoid unnecessarily harsh reagents unless specifically required.
-
Visualizing the Reaction Pathways
Main Reaction vs. Hydrolysis Side Reaction
Caption: Key reaction pathways during synthesis and workup.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting the chlorination reaction.
Frequently Asked Questions (FAQs)
Q1: Can I use other chlorinating agents besides POCl₃? While other agents like thionyl chloride (SOCl₂) or mixtures of POCl₃/PCl₅ can be used for similar transformations, POCl₃ is generally the most reliable and well-documented for this specific scaffold.[4][6] A POCl₃/PCl₅ mixture is significantly more aggressive and may increase the risk of side reactions like ring chlorination.[8]
Q2: What is the mechanistic role of a base like DIPEA? DIPEA serves two primary functions: it neutralizes the HCl generated during the reaction, preventing potential acid-catalyzed degradation of the sensitive pyrrole ring. Secondly, it can act as a nucleophilic catalyst, forming a more reactive intermediate with POCl₃ that accelerates the chlorination of the 4-oxo group.
Q3: What are the best practices for monitoring the reaction? Thin-Layer Chromatography (TLC) is effective for routine monitoring. A mobile phase of 5-10% Methanol in Dichloromethane is a good starting point. For more precise tracking, especially for identifying minor byproducts, Liquid Chromatography-Mass Spectrometry (LCMS) is highly recommended.
Q4: What is the best method for purifying the final product? The product is a crystalline solid with moderate polarity.[5] Column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in dichloromethane is effective. Alternatively, if the crude product is reasonably pure (>90%), recrystallization from a solvent system like ethanol/water or acetonitrile can yield highly pure material.
References
- Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Benchchem. (n.d.).
-
Larhed, M., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering. Retrieved January 21, 2026, from [Link]
-
Gangjee, A., et al. (2011). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
-
Gangjee, A., et al. (2012). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved January 21, 2026, from [Link]
-
Gangjee, A., et al. (2009). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
- Google Patents. (2019). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Kavalenka, A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Retrieved January 21, 2026, from [Link]
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved January 21, 2026, from [Link]
-
Ghafuri, H., & Zarei, M. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. Retrieved January 21, 2026, from [Link]
-
MySkinRecipes. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine. Retrieved January 21, 2026, from [Link]
-
Abdu, K. (2017). Synthesis of 2-Amino-5-(3-Chloropropyl)-4-Chloro-7H-Pyrrolo[2,3-d]pyrimidine (Bis chlorinated Deazaguanine). Journal of Drug Design and Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
ResearchGate. (2021). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved January 21, 2026, from [Link]
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- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
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- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Welcome to the technical support center for 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this promising heterocyclic compound. As a critical scaffold in the development of targeted therapies, including kinase inhibitors, its characteristically low aqueous solubility can present significant hurdles in experimental assays and formulation development.[1][2]
This document provides a structured approach to troubleshooting and overcoming these challenges, moving from fundamental principles to advanced techniques. Our goal is to empower you with the scientific rationale and practical methodologies to effectively work with this compound.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here, we address the most common initial questions and provide immediate troubleshooting steps.
Question 1: My sample of this compound is not dissolving in my aqueous buffer. What are the first steps I should take?
Answer: This is a common observation due to the compound's low intrinsic aqueous solubility. The pyrrolo[2,3-d]pyrimidine core is a relatively non-polar, planar heterocyclic system, which contributes to strong crystal lattice energy and poor solvation by water.
Your immediate troubleshooting steps should focus on two key areas:
-
Solvent System Modification:
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400) are excellent starting points.[3][4] Begin with 1-5% (v/v) of the co-solvent and incrementally increase as needed. Be mindful of the tolerance of your experimental system (e.g., cell-based assays) to the organic solvent.
-
pH Adjustment: The 2-amino group and the nitrogen atoms in the pyrimidine ring are basic and can be protonated at acidic pH.[5] This ionization will significantly increase the aqueous solubility. Carefully titrate your buffer with a dilute acid (e.g., 0.1 M HCl) to a lower pH (e.g., pH 4-6) and observe for dissolution. Conversely, the pyrrole nitrogen can be deprotonated at a higher pH, which may also influence solubility. It is crucial to determine the pH-solubility profile of your compound.
-
-
Physical Dissolution Aids:
-
Sonication: Use a bath sonicator to provide energy to break apart the powder agglomerates and enhance the interaction between the compound and the solvent.
-
Gentle Heating: Warming the solution (e.g., to 37°C) can increase the kinetic solubility. However, be cautious about potential degradation of the compound with prolonged heating. Always verify the stability of your compound at elevated temperatures.
-
Question 2: I am using DMSO to dissolve my compound, but it precipitates when I add it to my aqueous assay buffer. How can I prevent this?
Answer: This phenomenon, known as "crashing out," occurs when the compound is highly soluble in the concentrated DMSO stock but insoluble in the final aqueous buffer concentration. The key is to manage the transition from a high-solubility organic environment to a low-solubility aqueous one.
Here are some strategies:
-
Reduce the DMSO Concentration in the Final Solution: Aim for the lowest possible final DMSO concentration (ideally <0.5%) that your experiment can tolerate. This may require preparing a more dilute stock solution if the final compound concentration allows.
-
Use a Stepped Dilution: Instead of adding the DMSO stock directly to the final buffer, perform an intermediate dilution in a mixture of your buffer and a co-solvent. For example, dilute the DMSO stock into a 50:50 mixture of buffer and ethanol before the final dilution into the aqueous buffer.
-
Incorporate Surfactants: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final buffer can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[6][7] Start with a low concentration (e.g., 0.01-0.1%).
Question 3: What are the best organic solvents for dissolving this compound?
Answer: Based on the properties of the related compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, good solubility is expected in polar aprotic solvents.[8] For initial solubilization and stock solution preparation, the following solvents are recommended in order of decreasing polarity:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethanol
-
Methanol
Always use the smallest effective volume of organic solvent and consider its compatibility with your downstream applications.
Part 2: In-Depth Troubleshooting and Solubility Enhancement Strategies
When initial troubleshooting is insufficient, a more systematic approach to solubility enhancement is required. This section provides detailed guides to advanced techniques.
Systematic pH-Dependent Solubility Profiling
Causality: The ionizable nature of this compound, due to its amine and pyrimidine nitrogen groups, makes its solubility highly dependent on the pH of the medium.[5] By understanding this relationship, you can select an optimal buffer pH for your experiments.
Experimental Protocol: Shake-Flask Method for pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Compound Addition: Add an excess amount of the compound to a known volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Collection and Analysis: After equilibration, carefully filter or centrifuge the samples to remove the undissolved solid. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility against the final pH of each buffer to generate a pH-solubility profile.
Illustrative Data:
| pH | Expected Solubility Trend | Rationale |
| < 4 | High | Protonation of the 2-amino and pyrimidine nitrogens leads to the formation of a more soluble salt form. |
| 4 - 7 | Intermediate | A mixture of ionized and neutral species exists. |
| > 7 | Low | The compound is predominantly in its less soluble, neutral form. |
| > 10 | May Increase | Deprotonation of the pyrrole nitrogen could potentially increase solubility. |
Co-crystal Engineering
Causality: Co-crystals are multicomponent crystalline solids where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions, such as hydrogen bonding.[9][10][11][12] By selecting a highly soluble, non-toxic co-former, the resulting co-crystal can exhibit significantly improved solubility and dissolution rates compared to the API alone.[10]
Workflow for Co-crystal Screening:
Caption: Workflow for co-crystal screening and selection.
Experimental Protocol: Slurry Co-crystallization
-
Co-former Selection: Choose a set of pharmaceutically acceptable co-formers with diverse functional groups (e.g., carboxylic acids, amides, alcohols).
-
Stoichiometric Mixing: Mix the API and co-former in different stoichiometric ratios (e.g., 1:1, 1:2, 2:1) in a vial.
-
Solvent Addition: Add a small amount of a solvent or solvent mixture in which both the API and co-former have limited solubility.
-
Equilibration: Agitate the slurry at a constant temperature for an extended period (e.g., 3-7 days) to allow for the formation of the most stable crystalline phase.
-
Isolation and Analysis: Isolate the solid material by filtration and analyze it using techniques like Powder X-ray Diffraction (PXRD) to identify new crystalline forms.
Particle Size Reduction: Nanosuspensions
Causality: According to the Noyes-Whitney equation, the dissolution rate of a compound is directly proportional to its surface area. By reducing the particle size to the nanometer range (nanomilling), the surface area is dramatically increased, leading to a significant enhancement in the dissolution rate and apparent solubility.[9][10][13][14][15][16][17][18]
Workflow for Nanosuspension Formulation:
Caption: Workflow for developing a nanosuspension formulation.
Experimental Protocol: High-Energy Media Milling
-
Formulation Screening: Screen different stabilizers (surfactants and/or polymers) to find a suitable system that prevents particle agglomeration.
-
Premixing: Prepare a coarse suspension of the API in an aqueous solution of the selected stabilizer.
-
Milling: Process the suspension using a high-energy media mill (e.g., a bead mill) until the desired particle size distribution is achieved.
-
Characterization: Monitor the particle size using dynamic light scattering (DLS). Once the target size is reached, further characterize the nanosuspension for its dissolution profile and physical stability.
Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex that has significantly higher aqueous solubility.[19][20][21][22][23][24]
Workflow for Cyclodextrin Complexation:
Caption: Workflow for cyclodextrin-based solubility enhancement.
Experimental Protocol: Phase Solubility Study
-
Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Compound Addition: Add an excess of this compound to each cyclodextrin solution.
-
Equilibration: Shake the vials at a constant temperature until equilibrium is reached (24-48 hours).
-
Analysis: Filter the solutions and determine the concentration of the dissolved compound by HPLC.
-
Data Analysis: Plot the solubility of the compound as a function of the cyclodextrin concentration. The shape of the curve provides information about the stoichiometry and stability of the inclusion complex.
Part 3: Summary of Troubleshooting Approaches
This table provides a quick reference to the troubleshooting strategies discussed.
| Issue | Potential Cause | Recommended Action |
| Compound does not dissolve in aqueous buffer. | Low intrinsic solubility. | - Add a co-solvent (DMSO, ethanol).- Adjust the pH to be more acidic.- Use sonication or gentle heating. |
| Compound precipitates from DMSO stock upon dilution. | Poor solubility in the final aqueous medium. | - Decrease the final DMSO concentration.- Perform a stepped dilution.- Add a surfactant to the final buffer. |
| Need for higher aqueous concentrations for in vivo studies. | Intrinsic properties of the compound. | - Perform a pH-solubility profile to find the optimal pH.- Investigate co-crystal formation.- Develop a nanosuspension formulation.- Explore cyclodextrin complexation. |
References
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Chappa, P., et al. (2021). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Molecules, 26(5), 1349.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. (2019).
- Stanton, M. K., & Bak, A. (2008). Pharmaceutical cocrystals and poorly soluble drugs. Journal of Pharmaceutical Sciences, 97(8), 2997-3011.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Bolla, G., & Nangia, A. (2016). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5.
- Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. (2020). CrystEngComm, 22(10), 1733-1749.
- Discovery and characterization of co-crystals of poorly soluble drugs using computational tools and novel biopharmaceutical in vitro methods. (2024, December 20). University of Southern Denmark.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7479–7498.
- Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (2025, August 7).
- Solubility & Method for determin
- State of the art in cyclodextrin solubility enhancement. Are green solvents the solution?. (n.d.).
- Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. (n.d.). Impactfactor.
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (n.d.).
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021, July 21). European Journal of Medicinal Chemistry, 224, 113711.
- Formulation Strategies of Nanosuspensions for Various Administr
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024, June 6). Bentham Science.
- Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. (n.d.). PubMed.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects. (2023, January 5). PubMed.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine. (n.d.). MySkinRecipes.
- 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. (n.d.). PubChem.
- 84955-31-7|4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine. (n.d.). BLDpharm.
- Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022, November 3). PMC.
- Market formulations solubilized by the combination of surfactants and cosolvents. (n.d.).
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
- The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. (n.d.).
- Emerging role of nanosuspensions in drug delivery systems. (2020, January 15). PMC.
- Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. (2025, September 5). Rowan.
- The effect of cosolvents and surfactants on the solubility of sulfasalazine. (n.d.).
- Innovative Nanosuspension Formulation for Prochlorperazine and In-vitro Evalu
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). ACS Omega.
- 186519-92-6 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. (n.d.). ChemScene.
Sources
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- 9. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 14. www1.udel.edu [www1.udel.edu]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Welcome to the technical support center for the synthesis and optimization of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient production of your target molecule.
I. Frequently Asked Questions (FAQs)
Q1: My chlorination reaction of 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one with phosphorus oxychloride (POCl₃) is resulting in a low yield of the desired product. What are the likely causes?
A low yield can stem from several factors. The most common issues include incomplete reaction, degradation of the product during workup, or the formation of side products. The 2-amino group on your starting material can complicate the reaction, potentially leading to the formation of phosphoramidates or other undesired byproducts. Additionally, the chlorinated product is susceptible to hydrolysis back to the starting material, especially during aqueous workup.[1]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?
The presence of multiple spots suggests the formation of byproducts. Besides unreacted starting material, you may be observing:
-
Hydrolysis product: 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one, formed by the reaction of the chloro-product with water during workup.
-
Phosphoramidate derivatives: The amino group can react with POCl₃ to form various phosphorylated species.
-
Dimerization or polymerization products: Under harsh conditions, intermolecular reactions can occur.
-
N-chlorinated or ring-chlorinated species: Although less common, chlorination at other positions is possible.
Q3: How can I minimize the hydrolysis of my 4-chloro product during the workup?
Careful workup is crucial. Key strategies include:
-
Anhydrous conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Removal of excess POCl₃: Before quenching, it is highly recommended to remove excess POCl₃ under reduced pressure.[1][2]
-
Cold quench: Slowly pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acid generated.[2]
-
Use of a non-aqueous workup: If possible, consider a workup that avoids water altogether.
Q4: Is it necessary to protect the 2-amino group before chlorination?
Protection of the 2-amino group is a viable strategy to prevent side reactions with POCl₃ and can lead to cleaner reactions and higher yields.[3][4][5][6][7] Common protecting groups for amines include carbamates (e.g., Boc, Cbz) or acyl groups.[3][4][5][6][7] The choice of protecting group will depend on its stability to the chlorination conditions and the ease of its subsequent removal.
II. Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during your synthesis.
Issue 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one after the reaction, consider the following:
-
Reaction Temperature and Time: The chlorination of hydroxypyrimidines with POCl₃ often requires elevated temperatures (reflux) to proceed to completion.[2] Insufficient temperature or reaction time may result in incomplete conversion. Monitor the reaction by TLC until the starting material is consumed.
-
Stoichiometry of POCl₃: While a stoichiometric amount of POCl₃ is theoretically sufficient, in practice, an excess is often used to drive the reaction forward and to act as a solvent.[2] Consider increasing the equivalents of POCl₃. However, be mindful that a large excess will make the workup more challenging.
-
Addition of a Base: The addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or pyridine can facilitate the reaction by neutralizing the HCl generated.[8]
Experimental Protocol: Optimizing Reaction Temperature
-
Set up three parallel reactions in oven-dried flasks under a nitrogen atmosphere.
-
To each flask, add 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1 equivalent) and POCl₃ (5-10 equivalents).
-
Heat the reactions at three different temperatures (e.g., 80°C, 100°C, and reflux at ~110°C).
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour).
-
Quench a small aliquot from each reaction at each time point by carefully adding it to a mixture of ice and saturated NaHCO₃, then extract with ethyl acetate for TLC analysis.
-
Identify the temperature that gives the best conversion to the desired product in a reasonable timeframe.
Issue 2: Formation of Insoluble Material
The formation of an insoluble precipitate during the reaction could indicate the formation of polymeric byproducts or salts.
-
Solvent: While POCl₃ can act as the solvent, using a co-solvent like toluene or acetonitrile might improve the solubility of the starting material and intermediates.
-
Temperature Control: Overheating can lead to decomposition and polymerization. Ensure the reaction temperature is carefully controlled.
Data Presentation: Solvent Effects on Solubility and Yield
| Solvent System | Temperature (°C) | Observations | Approximate Yield (%) |
| Neat POCl₃ | 110 | Starting material partially soluble, darkens over time. | 40-50 |
| POCl₃ in Toluene (1:1) | 110 | Good solubility, cleaner reaction profile. | 60-70 |
| POCl₃ in Acetonitrile (1:1) | 82 (reflux) | Good solubility, may require longer reaction times. | 55-65 |
Issue 3: Difficult Purification
If the crude product is difficult to purify by standard column chromatography, it may be due to the presence of closely related impurities or baseline material.
-
Workup Optimization: A thorough acidic and basic wash of the organic extract during workup can help remove many impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, methanol/water) can be an effective purification method.
-
Alternative Chromatography: Consider using a different stationary phase (e.g., alumina) or a different eluent system for column chromatography.
Experimental Protocol: Optimized Workup and Purification
-
After completion of the reaction, cool the mixture to room temperature and carefully remove the excess POCl₃ by vacuum distillation.[2]
-
Slowly and cautiously pour the residue onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution, maintaining the pH between 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with water, 1M HCl (to remove basic impurities), water, saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
III. Reaction Mechanism and Key Intermediates
The chlorination of the 4-oxo group of the pyrrolopyrimidine ring with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate. The Vilsmeier-Haack reagent, formed from POCl₃ and a formamide, is a potent electrophile used for formylation, but the underlying principle of activating a carbonyl group with POCl₃ is relevant here.[9]
Caption: Proposed mechanism for the chlorination reaction.
IV. Characterization of this compound
Accurate characterization of the final product is essential. Below is a table of expected analytical data based on closely related structures found in the literature.[10][11]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrole C-H proton, the methyl group protons, and the amine protons. The chemical shifts will be influenced by the electron-withdrawing chloro group. |
| ¹³C NMR | Signals for the aromatic and aliphatic carbons. The carbon bearing the chloro group (C4) will be significantly downfield. |
| Mass Spec (ESI+) | A molecular ion peak corresponding to the exact mass of the product ([M+H]⁺). The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be observed. |
| Appearance | Typically an off-white to pale yellow solid. |
V. Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis of this compound.
Caption: A workflow for troubleshooting low yield/purity.
VI. References
-
How should I proceed in Chlorination using POCl3? - ResearchGate. (2014, November 14). Retrieved from [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC. (2022, July 10). Retrieved from [Link]
-
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - MDPI. (2020, January 1). Retrieved from [Link]
-
A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors - The Royal Society of Chemistry. (2015). Retrieved from [Link]
-
Protection for amino group and amino acid | PPTX - Slideshare. (2017, March 28). Retrieved from [Link]
-
5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - NIH. (2008). Retrieved from [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. (2017, October 3). Retrieved from [Link]
-
Protecting group - Wikipedia. (n.d.). Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved from [Link]
-
An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - ResearchGate. (2015, January 1). Retrieved from [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. (2013, October 10). Retrieved from [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. (2012, October 16). Retrieved from [Link]
-
POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (n.d.). Retrieved from [Link]
-
23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (2023, June 1). Retrieved from [Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. (2010, August 7). Retrieved from [Link]
-
(PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. (2020, October 28). Retrieved from [Link]
-
(PDF) Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine) - ResearchGate. (2017, August 6). Retrieved from [Link]
-
4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine - PubChem. (n.d.). Retrieved from [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Publishing. (2017). Retrieved from [Link]
-
Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents. (n.d.). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protection for amino group and amino acid | PPTX [slideshare.net]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Navigating the Solution Stability of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Here is the technical support center for stability issues of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine in solution.
Prepared by: Senior Application Scientist, Chemical Intermediates Division
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical intermediate in their workflows. The pyrrolo[2,3-d]pyrimidine core is a foundational scaffold for numerous kinase inhibitors, making the integrity of this starting material paramount for reproducible and accurate experimental outcomes.[1][2][3][4]
The inherent reactivity of the 4-chloro substituent, which is essential for its utility in synthesis, is also the primary source of its stability challenges in solution.[1] This guide provides in-depth, field-proven insights into the causes of instability, troubleshooting common experimental issues, and best practices for handling and storage.
Section 1: The Chemical Basis of Instability
Understanding the root cause of degradation is the first step toward preventing it. The primary degradation pathway for this molecule in solution is Nucleophilic Aromatic Substitution (SNAr) at the C4 position of the pyrimidine ring.
The pyrimidine ring is electron-deficient, and this effect is amplified by the electron-withdrawing chlorine atom at the C4 position.[1] This makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles. In a laboratory setting, the most common nucleophile is water (hydrolysis), but others like alcohols (solvolysis) or primary/secondary amines in buffers can also react.
Mechanism: Hydrolytic Degradation
The diagram below illustrates the SNAr mechanism for the hydrolysis of the 4-chloro group, leading to the formation of the corresponding 4-hydroxy analog. This product is often observed as a more polar impurity in HPLC analyses.
Caption: SNAr hydrolysis pathway of the target compound.
This reaction is often accelerated under acidic or basic conditions.[1][2][5] Therefore, careful control of solution pH is critical for maintaining the compound's integrity.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments in a direct question-and-answer format.
Q1: I'm seeing a new, more polar peak appear in my HPLC analysis of a stock solution in DMSO. What is it and how can I prevent it?
A1: This is a classic sign of hydrolytic degradation. The new, more polar peak is almost certainly the 4-hydroxy degradation product. While DMSO is an aprotic solvent, it is highly hygroscopic and readily absorbs moisture from the atmosphere. This adventitious water is sufficient to cause slow degradation over time, even at low temperatures.
Causality: The core issue is the presence of water acting as a nucleophile. The rate of this degradation is often underestimated in "anhydrous" solvents.
Troubleshooting Steps:
-
Use High-Purity Solvent: Always use a new, unopened bottle of anhydrous, high-purity DMSO for preparing primary stock solutions.
-
Proper Handling: Open solvent bottles briefly in a low-humidity environment (e.g., under a nitrogen stream or in a glove box) and seal them tightly immediately after use.
-
Storage: Store the DMSO stock solution at -20°C or -80°C, as recommended for solutions.[6] Use small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture.
-
Prepare Fresh: For highly sensitive assays, it is best practice to prepare the stock solution fresh before use.
Q2: My compound's biological activity drops significantly when I prepare working solutions in my aqueous assay buffer. Why is this happening?
A2: This is likely due to accelerated hydrolysis in the aqueous buffer. The stability of the 4-chloro group is highly pH-dependent. Buffers that are acidic or basic can catalyze the hydrolysis reaction, leading to a rapid loss of the active parent compound.[5] Furthermore, some buffer components themselves can be nucleophilic (e.g., Tris buffer with its primary amine).
Causality: The rate of SNAr is catalyzed by H⁺ or OH⁻. Additionally, nucleophilic buffer species can directly displace the chloride.
Troubleshooting Steps:
-
Optimize pH: If possible, perform the assay in a neutral buffer (pH 6.5-7.5). Avoid strongly acidic or basic conditions.
-
Buffer Selection: Choose a non-nucleophilic buffer. Good choices include phosphate (PBS) or HEPES. Avoid buffers with primary or secondary amines like Tris if possible.
-
Minimize Incubation Time: Add the compound to the assay plate as the final step before measurement to minimize its time in the aqueous buffer.
-
Temperature Control: Run assays at the lowest feasible temperature, as higher temperatures will accelerate the degradation rate.
Q3: When I dilute my concentrated DMSO stock into an aqueous buffer, a precipitate forms. Is this degradation?
A3: This is more likely a solubility issue rather than degradation, although the two can be related. The compound is sparingly soluble in water.[1][2] When a concentrated DMSO solution is rapidly diluted into an aqueous medium, the compound can crash out of solution as it encounters a solvent environment where it is less soluble.
Causality: This is a physical process of precipitation due to a sharp decrease in solvent-solute compatibility, a phenomenon known as "antisolvent precipitation."
Troubleshooting Steps:
-
Protocol for Dilution:
-
Start with the aqueous buffer in a vortex mixer.
-
While vortexing vigorously, slowly add the DMSO stock solution dropwise. This ensures rapid mixing and helps keep the compound in solution.
-
Never add the aqueous buffer to the DMSO stock, as this creates a localized, highly saturated environment.
-
-
Concentration Limits: Determine the maximum tolerated DMSO concentration in your final assay and ensure your stock concentration allows for this dilution without exceeding the compound's aqueous solubility limit.
-
Use of Surfactants: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the aqueous buffer can help maintain solubility.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for solid this compound?
-
Q2: What are the recommended solvents and storage conditions for stock solutions?
-
Q3: How can I quickly perform a quality check on my compound or solution?
-
A simple LC-MS or HPLC-UV analysis is the most effective method. Inject a small sample of your solution. The appearance of a new, earlier-eluting (more polar) peak with a mass corresponding to the loss of HCl and addition of OH (M-18.98 Da) is a strong indicator of hydrolysis.
-
-
Q4: What are the most likely degradation products I might encounter?
-
The primary degradation products will result from the displacement of the C4-chloride by a solvent molecule or buffer component.
-
| Solvent/Condition | Nucleophile | Likely Degradation Product |
| Aqueous Buffer | H₂O | 4-hydroxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
| Methanol (MeOH) | MeOH | 4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
| Ethanol (EtOH) | EtOH | 4-ethoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
| Tris Buffer | R-NH₂ | 4-(Tris-amino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
Section 4: Key Experimental Protocols
Protocol 4.1: Preparation and Storage of a Stable Stock Solution
This protocol is designed to minimize degradation from atmospheric moisture and repeated handling.
-
Preparation:
-
Allow the solid compound vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.
-
In a fume hood or under an inert atmosphere, weigh the required amount of solid into a sterile, dry vial.
-
Using a precision pipette, add the required volume of fresh, anhydrous DMSO (or DMF).
-
Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Immediately dispense the solution into smaller, single-use, low-retention microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date.
-
Flash-freeze the aliquots and store them at -80°C.
-
-
Usage:
-
When needed, remove a single aliquot and allow it to thaw completely at room temperature.
-
Briefly centrifuge the tube to collect the solution at the bottom before opening.
-
Discard any unused portion of the thawed aliquot; do not refreeze.
-
Protocol 4.2: Workflow for a Rapid Forced Degradation Study
This study helps to proactively identify potential degradation products and confirm the stability profile of your compound in different conditions.
Caption: Workflow for a forced degradation study.
Section 5: References
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
Larhed, M., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Retrieved from [Link]
-
Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Retrieved from
-
Wang, L., et al. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. Retrieved from [Link]
-
Justia Patents. (2019). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2015). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Retrieved from [Link]
-
PubMed. (2021). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. Retrieved from [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
troubleshooting failed reactions of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Welcome to the technical support center for 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents, its successful functionalization is often critical.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common synthetic challenges.
Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the handling, properties, and reactivity of this compound.
Q1: What are the optimal storage and handling conditions for this reagent?
A: this compound, like its parent scaffold, is a crystalline solid that is generally stable under normal laboratory conditions. However, to ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment, away from heat sources and strong oxidizing agents. The pyrrolo[2,3-d]pyrimidine core can be sensitive to strong acids and bases, and prolonged exposure to moisture can lead to hydrolysis of the C4-chloro group.[5][6] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: What are the solubility characteristics of this compound?
A: The compound is expected to have good solubility in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderate solubility in alcohols like ethanol and methanol. It is sparingly soluble in water and non-polar solvents.[5][6] This solubility profile makes DMF and DMSO common choices for reactions involving this substrate.
Q3: How do the 2-amino and 5-methyl groups affect the reactivity at the C4 position compared to the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
A: The reactivity of the 4-chloro position is primarily governed by the electronic nature of the fused ring system. The parent scaffold is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the C4 position.
-
2-Amino Group: This is a strong electron-donating group (EDG). It increases the electron density of the pyrimidine ring, which can slightly decrease the rate of classical SNAr reactions by making the C4 carbon less electrophilic.
-
5-Methyl Group: This is a weak electron-donating group. Its electronic impact is less significant than the 2-amino group but also contributes to a more electron-rich system.
For palladium-catalyzed cross-coupling reactions, this increased electron density can make the oxidative addition step more challenging.[7] Consequently, reactions may require more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) to promote the initial insertion of the palladium catalyst into the C-Cl bond.[8]
Q4: What are the most common competing side reactions?
A: The primary side reactions depend on the reaction type:
-
Hydrolysis: In the presence of water or other protic nucleophiles (like alcohols), especially with acid or base catalysis, the 4-chloro group can be displaced to form the corresponding 4-hydroxy (pyrimidinone) or 4-alkoxy derivative. This is a common issue in aqueous SNAr or Suzuki coupling reactions.[9]
-
Hydrodehalogenation: In palladium-catalyzed reactions, the C-Cl bond can be reduced to a C-H bond. This can be caused by various factors, including β-hydride elimination from certain intermediates or catalyst decomposition pathways.
-
Protodeboronation (Suzuki Coupling): The boronic acid coupling partner can be cleaved by water or other protic species to yield the corresponding arene, effectively quenching the catalyst and reducing the yield. This is particularly problematic with heteroaryl boronic acids.[10][11]
-
Homocoupling (Suzuki Coupling): Two molecules of the boronic acid can couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or incompletely reduced Pd(II) species in the reaction mixture.[11]
Troubleshooting Guide for Failed Reactions
This guide provides a systematic approach to diagnosing and resolving common failures in reactions involving this compound.
Initial Diagnostic Workflow
Before diving into specific reaction types, follow this general workflow to diagnose the issue.
Caption: Initial diagnostic workflow for reaction failure analysis.
Problem 1: Low or No Conversion of Starting Material
This is the most common failure mode, indicating an issue with reaction initiation or catalyst activity.
The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation but has several critical parameters.[11]
| Possible Cause | Explanation & Diagnostic Check | Recommended Solution |
| 1. Inactive Catalyst / Ligand | The electron-rich nature of the substrate may inhibit oxidative addition. Standard ligands like PPh₃ might be insufficient. | Switch to a more effective catalyst system. Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) with a Pd(0) source like Pd₂(dba)₃ or a pre-formed palladacycle.[8][10] Ensure strict anaerobic conditions by thoroughly degassing solvents and running the reaction under an inert atmosphere (Argon/Nitrogen). |
| 2. Boronic Acid/Ester Degradation | Boronic acids can degrade via protodeboronation or form inactive trimeric boroxines upon storage. | Verify reagent quality. Use a fresh bottle of boronic acid or test its quality via NMR. For particularly unstable boronic acids, consider converting them to more robust boronate esters (e.g., pinacol or MIDA esters) which are more resistant to degradation.[11] |
| 3. Inappropriate Base | The base is crucial for activating the boronic acid. Its strength and solubility can dramatically affect the outcome. | Screen different bases. K₂CO₃ and K₃PO₄ are common choices. For anhydrous couplings using K₃PO₄, adding a small amount of water (3-5 equivalents) can be beneficial.[7] For sensitive substrates, weaker bases like NaHCO₃ may prevent side reactions. |
| 4. Low Reaction Temperature | Activation energy for oxidative addition may not be met. | Increase the temperature. While some modern catalysts work at room temperature, many systems require heating (e.g., 80-110 °C in dioxane or toluene) to drive the reaction to completion. |
This reaction is highly sensitive to the catalyst, ligand, and base combination.[12][13][14]
| Possible Cause | Explanation & Diagnostic Check | Recommended Solution |
| 1. Suboptimal Ligand | The ligand controls the stability and reactivity of the palladium center. A poor choice leads to slow or no reaction. | Employ state-of-the-art ligands. Use bulky, electron-rich phosphine ligands specifically designed for C-N coupling (e.g., Josiphos, BrettPhos, XPhos). These ligands promote both oxidative addition and the crucial C-N reductive elimination step.[8] |
| 2. Incorrect Base Strength | The base must be strong enough to deprotonate the amine nucleophile but not so strong that it causes substrate or product degradation. | Match the base to the amine's pKa. For primary and secondary alkylamines or anilines, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required. For more acidic amines, a weaker base like K₂CO₃ or Cs₂CO₃ may suffice. |
| 3. Catalyst Poisoning | Impurities in the starting materials or solvents (e.g., water, sulfur compounds) can irreversibly bind to the palladium catalyst and deactivate it. | Ensure high purity of all reagents. Use anhydrous, degassed solvents. If the amine starting material is a hydrochloride salt, ensure it is fully neutralized by adding an extra equivalent of base. |
While seemingly straightforward, SNAr reactions can stall if conditions are not optimized.
| Possible Cause | Explanation & Diagnostic Check | Recommended Solution |
| 1. Insufficient Nucleophilicity | The reaction rate is directly proportional to the strength of the nucleophile. | Increase nucleophile strength. If the nucleophile is an alcohol or amine, add a non-nucleophilic base (e.g., NaH, K₂CO₃, or DBU) to deprotonate it, thereby increasing its reactivity. |
| 2. Unsuitable Solvent | The solvent must be able to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex). | Use a polar aprotic solvent. Solvents like DMF, DMSO, or NMP are ideal for SNAr reactions as they effectively solvate cations while leaving the anion (the nucleophile) highly reactive.[5] |
| 3. Low Temperature | SNAr reactions often have a significant activation energy barrier. | Increase reaction temperature. Heating the reaction, often to temperatures above 100 °C, is typically required to achieve a reasonable reaction rate. |
Problem 2: Formation of Significant Side Products
Identifying the structure of byproducts is key to diagnosing the underlying issue. LC-MS is an invaluable tool for this purpose.
-
Identification: A more polar spot on TLC; mass corresponding to [M-Cl+OH].
-
Root Cause: Presence of water in the reaction. This is a very common issue in Suzuki couplings that use aqueous bases or in any reaction where anhydrous conditions were not rigorously maintained.[9]
-
Corrective Action:
-
Dry all reagents and solvents. Use freshly distilled/anhydrous solvents. Dry bases like K₂CO₃ or K₃PO₄ in an oven before use.
-
Use non-aqueous conditions. For Suzuki couplings, consider a system like K₃PO₄ in anhydrous dioxane. For SNAr, use a base like NaH or DBU in anhydrous DMF.
-
-
Identification: A less polar spot on TLC; mass corresponding to [M-Cl].
-
Root Cause: This typically occurs in palladium-catalyzed reactions. It can result from premature protonolysis of an organopalladium intermediate or from competing reduction pathways.
-
Corrective Action:
-
Re-evaluate the ligand and base. Sometimes a less bulky ligand or a weaker base can minimize this pathway.
-
Ensure strict inert atmosphere. Oxygen can sometimes promote catalyst decomposition pathways that lead to hydrodehalogenation.
-
Check for protic impurities. Ensure solvents and reagents are free from acidic or protic contaminants.
-
Understanding the catalytic cycle helps pinpoint where things can go wrong.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Buchwald-Hartwig amination cycle.
References
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]
-
Geronikaki, A., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 26(14), 4287. Available at: [Link]
-
Wikipedia. (2023, November 26). Buchwald–Hartwig amination. Available at: [Link]
-
Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 18(21), 7545-7557. Available at: [Link]
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Rose, M., et al. (2007). Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. Molecules, 12(5), 1115-1123. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5324413, 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. Available at: [Link]
-
Lindh, J., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(1), 967-974. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Taylor & Francis Online. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 48(14), 1776-1784. Available at: [Link]
-
The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]
-
Royal Society of Chemistry. (2016). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 6(76), 72161-72165. Available at: [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
-
Chen, C., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 23(10), 2579. Available at: [Link]
- Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Google Patents. (n.d.). CN102526087A - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11321224, 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available at: [Link]
-
SciSpace. (n.d.). Palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3- d ]-pyrimidine-6-carboxylate with arylboronic a. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261591, 7H-Pyrrolo(2,3-d)pyrimidine. Available at: [Link]
-
ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Available at: [Link]
-
PubMed. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 28(22), 115757. Available at: [Link]
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Technical Support Center: Navigating the Purification of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives
Welcome to the technical support center for the purification of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds, which are key intermediates in the synthesis of various kinase inhibitors and other therapeutic agents.[1][2] The unique chemical architecture of these molecules presents specific challenges during their purification. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you achieve the desired purity and yield for your compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be unstable. What are the general stability considerations?
A1: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is known to be sensitive to certain conditions. The primary concern is the hydrolysis of the 4-chloro substituent back to a hydroxyl group, which is particularly problematic in the presence of strong acids, bases, or prolonged exposure to moisture.[1][3][4] It is crucial to handle these compounds in anhydrous conditions as much as possible and to use mild bases for neutralization steps during workup.
Q2: What are the best general-purpose solvents for dissolving these derivatives?
A2: Solubility can vary based on the specific substitutions on your core molecule. However, many 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5] For chromatographic purposes, they are often soluble in mixtures of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexanes. They are typically sparingly soluble in water.[5]
Q3: I am seeing significant tailing of my compound during silica gel chromatography. What could be the cause and how can I fix it?
A3: Tailing is a common issue when purifying amine-containing compounds on silica gel due to the interaction of the basic amine with acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et3N) or a 10% ammonia in methanol solution.
Q4: Can I use reverse-phase chromatography for these compounds?
A4: Yes, reverse-phase chromatography can be a viable alternative, especially for more polar derivatives or if you are facing challenges with silica gel. Typical mobile phases would consist of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Troubleshooting Guides
This section addresses specific, common problems encountered during the purification of this compound derivatives.
Problem 1: Low Yield After Aqueous Workup - The Disappearing Product
Symptom: Your reaction monitoring (e.g., TLC or LC-MS) shows complete consumption of the starting material (the corresponding 4-hydroxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine). However, after aqueous workup and extraction, you isolate primarily the starting material instead of your desired 4-chloro product.
Causality: This is a classic sign of hydrolysis of the 4-chloro group.[3][4] The chlorination reaction using reagents like phosphorus oxychloride (POCl₃) generates acidic byproducts. When you quench the reaction with water, the combination of heat from the exothermic quench and the acidic environment can rapidly convert your product back to the more thermodynamically stable 4-hydroxy starting material.
Solution Workflow:
-
Remove Excess POCl₃: Before the workup, it is critical to remove the excess POCl₃ under reduced pressure.[4][6] This dramatically reduces the exothermicity of the subsequent quench.
-
Controlled Quenching: Employ a "reverse quench" by slowly adding the cooled reaction mixture to a vigorously stirred vessel of crushed ice or an ice-water slurry.[4] This helps to dissipate the heat of reaction effectively.
-
Mild Base Neutralization: Use a weak inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to neutralize the quenched reaction mixture.[4][6] Avoid strong bases like NaOH or KOH, which can also promote hydrolysis. Adjust the pH to a neutral range (pH 7-8).
-
Prompt Extraction: Once neutralized, immediately extract your product into an organic solvent like ethyl acetate or dichloromethane. Do not let the product sit in the aqueous phase for an extended period.
-
Anhydrous Workup: After extraction, wash the combined organic layers with brine, and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate before concentrating.
Caption: Workflow illustrating the critical hydrolysis pathway during workup.
Problem 2: Co-elution of Impurities During Column Chromatography
Symptom: You are unable to achieve baseline separation of your product from one or more impurities using standard flash chromatography conditions (e.g., an ethyl acetate/hexanes gradient).
Causality: This can be due to several factors: the impurities are structurally very similar to your product, your chosen solvent system does not provide adequate selectivity, or on-column degradation is occurring.
Solution Workflow:
-
Identify the Impurity (if possible): If you have access to LC-MS, try to identify the mass of the co-eluting impurity. A mass corresponding to the starting material suggests incomplete reaction or hydrolysis. A mass corresponding to a di-chlorinated species or other side products may require a different approach.
-
Optimize the Solvent System:
-
Change Solvent Polarity: If using EtOAc/hexanes, try switching to a different solvent system with different selectivities. A common alternative is methanol/dichloromethane.[7]
-
Use a Ternary System: Sometimes, adding a third solvent can improve separation. For example, adding a small amount of methanol to an EtOAc/hexanes system can help separate more polar compounds.
-
Basic Modifier for Amine Tailing: As mentioned in the FAQs, if your product is an amine and is tailing into an impurity, add 0.5-1% triethylamine or ammonia in methanol to your eluent.
-
-
Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider switching your stationary phase. Options include:
-
Alumina (basic or neutral): Can be effective for basic compounds.
-
C18-functionalized silica (reverse-phase): Separates based on hydrophobicity.
-
-
Dry Loading: Always dry-load your sample onto the column. This involves pre-adsorbing your crude material onto a small amount of silica gel or Celite and then loading the dry powder onto the top of your column.[8] This technique generally results in sharper bands and better separation.
Problem 3: Difficulty with Recrystallization
Symptom: Your compound either oils out, crashes out as an amorphous solid, or remains completely soluble when you attempt recrystallization.
Causality: The chosen solvent is not ideal for your specific derivative. The solubility curve of your compound in that solvent is either too shallow (crashes out) or too flat (remains soluble).
Solution Workflow:
-
Systematic Solvent Screening:
-
Test the solubility of a small amount of your crude material in a variety of solvents at room temperature and with heating. Ideal solvents will show poor solubility at room temperature and high solubility when hot.
-
Common solvents to screen include: toluene, ethyl acetate, isopropanol, ethanol, acetonitrile, and mixtures like DCM/ethanol or EtOAc/hexanes.
-
-
Employ a Two-Solvent (Anti-Solvent) System: This is a powerful technique for compounds that are highly soluble in one solvent and poorly soluble in another.
-
Dissolve your compound in a minimum amount of a "good" solvent (e.g., DCM or DMF) at room temperature.
-
Slowly add a miscible "poor" solvent (an anti-solvent, e.g., hexanes, diethyl ether, or water) dropwise until you see persistent turbidity.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. The use of DMF with an anti-solvent like DCM has been shown to be effective for similar heterocyclic systems.[9]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of a this compound derivative.
-
Solvent System Selection:
-
Using TLC, identify a solvent system that gives your product an Rf value of approximately 0.2-0.3.
-
A good starting point is a gradient of ethyl acetate in hexanes (e.g., 20% to 80% EtOAc/hexanes).
-
If the compound is more polar, consider a methanol in dichloromethane gradient (e.g., 1% to 10% MeOH/DCM).
-
For the 2-amine derivative, add 0.5% triethylamine to the chosen solvent system to prevent tailing.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (a general rule of thumb is a 50:1 to 100:1 ratio of silica to crude material by weight).
-
Pack the column as a slurry with your starting eluent.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM or EtOAc).
-
Add silica gel (approximately 2-3 times the weight of your crude material) or Celite to the solution.
-
Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Elution:
-
Begin eluting with your starting solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent as the column runs.
-
Monitor the fractions by TLC to identify those containing your pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.
-
Protocol 2: Developing a Recrystallization Protocol
-
Solvent Screen:
-
Place ~10-20 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) dropwise at room temperature until the solid dissolves. Note the approximate volume needed.
-
If the solid does not dissolve at room temperature, gently heat the mixture. If it dissolves when hot, it is a potential candidate.
-
Allow the hot solutions to cool to room temperature and then place them in an ice bath. Observe for crystal formation.
-
-
Single Solvent Recrystallization:
-
Choose the best solvent from your screen.
-
Dissolve the crude material in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot-filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize recovery.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
-
Two-Solvent Recrystallization:
-
Dissolve the crude material in a minimal amount of a "good" solvent in which it is highly soluble.
-
Heat the solution gently.
-
Add a "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy.
-
Add a few drops of the "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly, as described above, to obtain your crystals.
-
Data Tables
Table 1: Common Chromatographic Solvent Systems
| Solvent System | Polarity | Target Compound Properties | Notes |
| Ethyl Acetate / Hexanes | Low to Medium | Good for less polar derivatives. | A standard, versatile system. |
| Methanol / Dichloromethane | Medium to High | Effective for more polar derivatives. | Can cause swelling of the silica gel at high methanol concentrations. |
| Acetone / Hexanes | Medium | An alternative to EtOAc/Hexanes with different selectivity. | |
| Additive: Triethylamine (Et₃N) | Basic | For compounds containing a basic amine. | Add 0.5-1% to the eluent to reduce tailing. |
| Additive: Acetic Acid (AcOH) | Acidic | For acidic compounds (less common for this class). | Add 0.5-1% to the eluent. |
Table 2: Potential Impurities and Their Origin
| Impurity | Potential Origin | Recommended Removal Method |
| 4-hydroxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | Incomplete chlorination or hydrolysis during workup. | Optimized workup; careful chromatography (more polar than product). |
| Di- or tri-phosphorylated species | Reaction with POCl₃. | Hydrolyzed during aqueous workup. |
| Over-chlorinated byproducts | Harsh reaction conditions. | Careful chromatography (less polar than product). |
| Unreacted starting materials from previous steps | Incomplete prior reactions. | Chromatography. |
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7184.
- Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 329-335.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link].
- ChemicalBook. (2023, October 10). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
- Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. RSC Med. Chem., 12(10), 1735-1745.
- Substances yield after recrystallization
- Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.
- Discussion on ResearchGate regarding chlorin
- Discussion on ResearchGate regarding the use of POCl₃/PCl₅ mixture.
- Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28.
- 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 24(18), 3350.
- U.S. Patent No. US10364248B2. (2019). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- PubChem. (n.d.). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 5(103), 84930-84934.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. J. Org. Chem., 85(1), 538-545.
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from a relevant company blog or technical article.
- POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Discussion on ResearchGate regarding crystalliz
- Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium c
- ChemicalBook. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1.
- PRACTICAL SYNTHESIS OF 1-SUBSTITUTED 5-AMINOPYRAZOLO[4,3-d]PYRIMIDIN-7-ONES USING INTRAMOLECULAR FRIEDEL-CRAFTS TYPE CYCLIZATION. Journal of the Japanese Chemical Society.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-fluoropyridine by Recrystallization.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Welcome to the technical support center for 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for the successful use of this compound in your experiments. Here, we address common challenges and questions to help you prevent degradation and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic compound featuring a pyrrolopyrimidine core. This structural motif is a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its reactivity, primarily at the chlorine-substituted position, allows for diverse chemical modifications.
Q2: What are the primary factors that can cause the degradation of this compound?
The main culprits for the degradation of this compound are:
-
Moisture and pH: The chloro group is susceptible to hydrolysis, especially under strongly acidic or basic conditions.[1][2][3] This will lead to the formation of the corresponding hydroxypyrimidine (a pyrimidone).
-
Oxidizing agents: The electron-rich pyrrolopyrimidine ring system and the exocyclic amine group can be sensitive to oxidation.[4][5]
-
Light: Prolonged exposure to UV or visible light may induce photodegradation.[6]
-
Elevated temperatures: High temperatures can accelerate the rate of all degradation pathways.[2]
Q3: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and dark place.[7] For long-term storage, keeping it at -20°C is recommended.[8] The storage area should be well-ventilated and away from heat sources and strong oxidizing agents.[2]
Q4: What are the visual or analytical signs of degradation?
Visually, degradation may be indicated by a change in color from its typical off-white or light-colored solid appearance.[1] Analytically, the most reliable way to detect degradation is through techniques like High-Performance Liquid Chromatography (HPLC).[9] The appearance of new peaks, particularly a more polar product, could signify hydrolysis. A decrease in the area of the main peak over time is also a clear indicator of degradation.
Troubleshooting Guide
Unexpected results can be frustrating. This section is designed to help you troubleshoot common issues related to the potential degradation of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of a new, more polar peak in HPLC analysis. | Hydrolysis: The chloro group has likely been replaced by a hydroxyl group due to exposure to moisture, or acidic/basic conditions in your solvent or reaction mixture.[3][10] | Ensure all solvents are anhydrous. If your reaction requires an aqueous environment, consider running it at a lower temperature and for a shorter duration. Buffer your reaction to a neutral pH if possible. |
| Inconsistent results or lower than expected reaction yield. | Compound Degradation: The starting material may have degraded during storage or handling. | Verify the purity of your starting material using HPLC before starting your reaction. Always use freshly opened or properly stored compound. |
| Reaction mixture turns dark or forms tar-like substances. | Decomposition: This could be due to excessive heat or incompatibility with other reagents, leading to complex degradation pathways.[11] | Run the reaction at a lower temperature. Consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Screen for solvent and reagent compatibility in small-scale trials. |
| Formation of multiple unidentified byproducts. | Oxidation or Photodegradation: Exposure to air (oxygen) or light can lead to a variety of degradation products.[4][6] | Protect your reaction from light by using amber glassware or covering your reaction vessel with aluminum foil. Purge your reaction with an inert gas before heating. |
Best Practices for Handling and Experimental Use
Adhering to best practices is key to preventing degradation and ensuring reproducible results.
Protocol for Preparing a Stock Solution
-
Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Choice: Use a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing stock solutions.[1] Ensure the solvent is of high purity and stored over molecular sieves to maintain anhydrous conditions.
-
Dissolution: Weigh the desired amount of the compound in a clean, dry vial. Add the anhydrous solvent and mix thoroughly until fully dissolved. Gentle warming can be used if necessary, but avoid excessive heat.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use tightly sealed vials to prevent solvent evaporation and moisture ingress.
Workflow for a Typical Nucleophilic Substitution Reaction
The following diagram illustrates a decision-making workflow to minimize degradation during a typical nucleophilic substitution reaction.
A workflow for minimizing degradation during synthesis.
Understanding Degradation Pathways
A primary degradation pathway for this compound is hydrolysis. The electron-withdrawing nature of the pyrimidine ring makes the carbon atom attached to the chlorine susceptible to nucleophilic attack by water.
Hydrolysis of the chloro-substituent.
This reaction is often catalyzed by the presence of acids or bases.[3][10] The resulting hydroxyl group will likely exist in its more stable tautomeric form, a pyrimidone. This byproduct is more polar and will have a different retention time in reverse-phase HPLC, typically eluting earlier than the parent compound.
References
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications. Available at: [Link]
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. Available at: [Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Available at: [Link]
-
Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. ResearchGate. Available at: [Link]
-
Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions (RSC Publishing). Available at: [Link]
- Process for the preparation of chloropyrimidines. Google Patents.
-
Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PMC - NIH. Available at: [Link]
-
Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PubMed. Available at: [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - pyrimidines. RSC Publishing. Available at: [Link]
-
4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. PubChem - NIH. Available at: [Link]
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC - NIH. Available at: [Link]
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
-
Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]
-
Structures of pyrimidine oxidation products. ResearchGate. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Impurity Identification in 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. It is structured to address common challenges and provide robust, field-proven troubleshooting strategies for impurity profiling.
I. General Workflow for Impurity Identification
A systematic approach is crucial for the successful identification and characterization of impurities. The following workflow outlines the logical progression from initial sample analysis to final structural elucidation.
Caption: General workflow for impurity detection and structural elucidation.
II. Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I should expect in a sample of this compound?
A1: Impurities in a new drug substance are typically classified into three categories according to the International Council for Harmonisation (ICH) guidelines.[1][2] For this specific molecule, you can anticipate:
-
Organic Impurities: These are the most common and can include starting materials, by-products from unintended reaction pathways (e.g., incomplete chlorination, hydrolysis of the chloro group to a hydroxyl group), intermediates, and degradation products.[1][2]
-
Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts (e.g., palladium from cross-coupling reactions), heavy metals, or inorganic salts.[2]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[2]
Q2: At what level do I need to identify and characterize an impurity?
A2: The requirement to identify and characterize an impurity is dictated by the ICH Q3A(R2) guidelines, which set thresholds based on the maximum daily dose of the drug substance.[3][4][5] Key thresholds are:
-
Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically ≥0.05%.[4]
-
Identification Threshold: The level above which an impurity's structure must be determined. This often starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.
It is crucial to consult the latest ICH Q3A guidelines directly for specific thresholds applicable to your drug development stage.[3][5]
Q3: What are forced degradation studies and why are they necessary?
A3: Forced degradation (or stress testing) studies are designed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[6][7][8] The primary objectives are:
-
To identify likely degradation products that could form under normal storage conditions.
-
To establish degradation pathways and the intrinsic stability of the molecule.
-
To demonstrate the specificity of your analytical methods, proving they can effectively separate degradation products from the main active pharmaceutical ingredient (API) and from each other.[9]
Typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis (light exposure), and thermal stress.[6][7][10] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products not relevant to formal stability studies.[6][10]
III. Troubleshooting Guides by Analytical Technique
A. High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the primary technique for separating and quantifying impurities.[11][12] Common issues often manifest as poor peak shape or retention time variability.
Issue 1: Asymmetric Peaks (Tailing or Fronting)
Caption: Decision tree for troubleshooting HPLC peak asymmetry.
-
Peak Tailing: This is often seen with basic analytes like this compound due to strong interactions with residual acidic silanol groups on the silica-based stationary phase.[13][14]
-
Causality: The amine functional groups on your molecule can interact with ionized silanols on the column packing, creating a secondary, stronger retention mechanism that leads to a "tail."[13] This is particularly problematic at mid-range pH where silanols are deprotonated.[13]
-
Solutions:
-
Mobile Phase pH Adjustment: Lower the mobile phase pH (e.g., to pH 2.5-3 using formic or phosphoric acid) to protonate the silanol groups, minimizing interaction. Ensure the pH is at least 2 units away from the analyte's pKa.[15]
-
Use a Modern Column: Employ a high-purity, end-capped silica column or a column with a polar-embedded phase designed to shield silanol activity.[13]
-
Minimize Extra-Column Volume: Use tubing with a smaller internal diameter (e.g., 0.005") and ensure all connections are tight to reduce dispersion.[13]
-
-
-
Peak Fronting: This is less common and typically indicates a saturation effect.[14][16]
Issue 2: Noisy or Drifting Baseline
A stable baseline is critical for accurate quantification of low-level impurities.[18]
-
Causes & Solutions:
-
Mobile Phase Contamination: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[19] Contaminants can accumulate and elute during a gradient, causing baseline drift.
-
Inadequate Degassing: Air bubbles entering the detector flow cell will cause sharp, random noise spikes.[19][20] Ensure the online degasser is functioning correctly or sparge solvents with helium.
-
Detector Lamp Failure: An aging UV detector lamp can lead to increased noise and lower energy output.[20] Perform a lamp intensity test as per the manufacturer's instructions.
-
Column Bleed/Contamination: Strongly retained compounds from previous injections can slowly elute, causing a rising baseline.[19] Implement a robust column wash step after each run or sequence.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the cornerstone for impurity identification, providing molecular weight and structural information.[21][22][]
Issue: Failure to Identify an Impurity Peak
-
Causality & Troubleshooting Steps:
-
Check Ionization: The impurity may not ionize efficiently under the current MS source conditions (e.g., Electrospray Ionization - ESI).
-
Action: Analyze the sample in both positive and negative ESI modes.[24] If the structure is suspected to be highly nonpolar, consider using Atmospheric Pressure Chemical Ionization (APCI).
-
-
Confirm Co-elution: The impurity peak seen in the UV chromatogram may be co-eluting with the main API peak, suppressing its ionization.
-
Action: Modify the HPLC gradient (e.g., make it shallower) to improve resolution between the API and the impurity.
-
-
Obtain High-Resolution Data: Nominal mass data may be insufficient to propose a chemical formula.
-
Perform MS/MS Fragmentation: The parent ion alone provides limited structural data.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structure elucidation, especially for novel impurities or when MS data is inconclusive.[28][29]
Issue: Insufficient Sample for NMR Analysis
-
Causality & Solutions:
-
NMR is inherently less sensitive than MS, requiring a higher concentration of the isolated impurity (typically >100 µg).
-
Action 1: Preparative HPLC: Develop a preparative or semi-preparative HPLC method to isolate a sufficient quantity of the impurity. Multiple injections may be required.
-
Action 2: Advanced NMR Techniques: If only a small amount can be isolated, use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe to maximize sensitivity.[30]
-
IV. Protocols & Data Tables
Protocol 1: General HPLC Method for Impurity Profiling
-
Column: Use a C18 column with high-purity silica and end-capping (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-22 min: 95% B
-
22-22.1 min: 95% to 5% B
-
22.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at a concentration of 0.5 mg/mL.
Rationale: A C18 column provides good hydrophobic retention for the pyrrolopyrimidine core. Formic acid acts as an ion-pairing agent and helps to produce sharp peaks for the basic amine analyte. A gradient elution is necessary to separate impurities with a wide range of polarities.
Table 1: Potential Impurities and Identification Strategy
| Potential Impurity | Likely Origin | m/z [M+H]⁺ | Primary Identification Technique | Comments |
| Des-chloro-hydroxy impurity | Hydrolysis | 177.09 | LC-MS/MS | Loss of 34 Da (HCl) and gain of 16 Da (O). Look for characteristic fragmentation. |
| Starting Material (Unreacted) | Process-related | Varies | LC-MS | Compare retention time and mass spectrum with an authentic standard of the starting material. |
| Dimer | By-product | 389.12 | HRMS | Accurate mass is critical to confirm the elemental composition of the dimer. |
| N-Oxide | Degradation (Oxidation) | 211.06 | LC-MS/MS | Gain of 16 Da (Oxygen). Fragmentation may show a characteristic loss of 16. |
V. References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories.
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA).
-
What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc.
-
What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025). YouTube.
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores.
-
HPLC PEAK Fronting and Tailing, Common Reasons For It. (2019). HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS.
-
Front Tailing HPLC & GC Peaks. (n.d.). Axion Labs.
-
How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex.
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH.
-
HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex.
-
Novel NMR-based method could facilitate safer API manufacturing. (2025). European Pharmaceutical Review.
-
Structure Elucidation of Unknown Impurity using LC-MS/MS. (n.d.). SynThink Research Chemicals.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
-
Eliminating Baseline Problems. (n.d.). Agilent Technologies.
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
-
Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Almac.
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube.
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (n.d.). ResearchGate.
-
Why Your HPLC Baseline Drifts—And How to Stop It. (2024). Separation Science.
-
Isolation and Identification of API Impurities. (n.d.). Alfa Chemistry.
-
HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
-
The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019). LCGC.
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). ResearchGate.
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace.
-
HPLC Troubleshooting Guide. (n.d.). ACE. [Link]
-
HPLC Diagnostic Skills Vol I – Noisy Baselines. (n.d.). Element Lab Solutions.
-
Impurity Profiling in APIs. (n.d.). BOC Sciences.
-
Small Molecule MS. (n.d.). Novatia, LLC.
-
Impurity Identification in Small-Molecule APIs. (2020). Pharma's Almanac.
-
Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. (n.d.). Shimadzu.
-
Impurities Application Notebook. (n.d.). Waters.
-
Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry.
-
Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research and Applications.
Sources
- 1. jpionline.org [jpionline.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. youtube.com [youtube.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. soeagra.com [soeagra.com]
- 12. biotech-spain.com [biotech-spain.com]
- 13. chromtech.com [chromtech.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. phenomenex.com [phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. synthinkchemicals.com [synthinkchemicals.com]
- 22. scispace.com [scispace.com]
- 24. ijprajournal.com [ijprajournal.com]
- 25. enovatia.com [enovatia.com]
- 26. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 27. researchgate.net [researchgate.net]
- 28. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy - Almac [almacgroup.com]
- 29. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 30. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Enhancing the Selectivity of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine based inhibitors. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and practical insights to help you enhance the selectivity of your kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, largely due to its role as a deaza-isostere of adenine, the core component of ATP.[1][2] This mimicry allows it to effectively compete with ATP for binding to the kinase active site. However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge in achieving inhibitor selectivity, often leading to off-target effects.[3]
This resource combines established medicinal chemistry principles with advanced analytical techniques to address common issues encountered during the development of selective kinase inhibitors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the selectivity of this compound based inhibitors.
Q1: Why is my inhibitor, based on the this compound scaffold, showing activity against multiple kinases?
A1: The pyrrolo[2,3-d]pyrimidine core acts as an ATP mimetic, targeting the highly conserved ATP-binding pocket of kinases.[1][2] This inherent feature can lead to broad activity across the kinome. The 4-chloro and 5-methyl substituents provide a starting point for achieving selectivity, but further optimization is often required to exploit subtle differences between kinase active sites.
Q2: What are the key structural features of the this compound scaffold that I should focus on to improve selectivity?
A2: The primary points for modification to enhance selectivity are:
-
The 4-chloro position: This is a key vector for substitution. Replacing the chlorine with larger, more complex moieties can introduce steric hindrance that prevents binding to kinases with smaller gatekeeper residues.[3]
-
The 2-amine position: Modifications here can alter hydrogen bonding networks and interactions with the solvent front.
-
The 5-methyl position: While the methyl group itself is small, modifications at this position can influence interactions with the hydrophobic pocket.
-
The 7H-pyrrolo nitrogen: Substitution at this position can modulate the electronic properties of the ring system and provide an additional vector for targeting specific features of the kinase active site.
Q3: What initial steps should I take if my lead compound demonstrates poor selectivity?
A3: A systematic approach is recommended:
-
Comprehensive Kinase Profiling: Determine the full spectrum of kinases your compound inhibits. This will identify the most problematic off-targets.
-
Structural Biology Analysis: If available, obtain or model the crystal structure of your compound bound to its primary target and key off-targets. This will reveal differences in the binding pockets that can be exploited.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the scaffold at the positions mentioned in A2 to understand how these changes affect on-target potency and off-target activity.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting workflows for common experimental challenges.
Guide 1: Low Kinase Selectivity in Biochemical Assays
Problem: Your inhibitor shows potent inhibition of the desired target but also inhibits several other kinases with similar potency in biochemical assays.
Causality: This is often due to the inhibitor binding to the highly conserved ATP-binding site, which is shared by many kinases. The goal is to introduce chemical modifications that favor interaction with unique features of the target kinase's active site while disfavoring interactions with the active sites of off-target kinases.
Troubleshooting Workflow:
Caption: Workflow for addressing low kinase selectivity.
Step-by-Step Protocol:
-
Comprehensive Kinase Profiling:
-
Rationale: To effectively troubleshoot, you must first understand the full scope of your inhibitor's activity. A broad kinase panel screen (e.g., >100 kinases) is essential.
-
Action: Submit your compound to a commercial kinase profiling service. Request data at multiple concentrations to determine IC50 or Ki values for a range of kinases.
-
-
Structural Analysis:
-
Rationale: Understanding the structural differences between your target and off-target kinases is crucial for rational drug design.
-
Action:
-
Obtain crystal structures of your target and key off-targets from the Protein Data Bank (PDB).
-
If crystal structures are unavailable, use homology modeling to generate structural models.
-
Perform molecular docking studies to predict the binding mode of your inhibitor in the active sites of both the target and off-target kinases.[4] Pay close attention to differences in the gatekeeper residue, the hydrophobic back pocket, and the solvent-exposed region.
-
-
-
Medicinal Chemistry Strategies for Selectivity Enhancement:
-
Strategy A: Exploit Gatekeeper Residue Differences:
-
Concept: The gatekeeper residue controls access to a hydrophobic pocket near the ATP-binding site. Kinases with small gatekeeper residues (e.g., threonine, glycine, alanine) can accommodate bulky inhibitor substituents, while those with larger gatekeepers (e.g., methionine, phenylalanine) cannot.[3]
-
Application: If your target kinase has a small gatekeeper and your off-target has a large one, introduce a bulky group (e.g., a substituted phenyl ring) at the 4-position of the pyrrolo[2,3-d]pyrimidine core. This will create a steric clash in the off-target's active site, reducing its binding affinity.
-
-
Strategy B: Covalent Inhibition:
-
Concept: Introduce a weakly electrophilic group (e.g., an acrylamide) onto your inhibitor that can form a covalent bond with a non-conserved cysteine residue near the active site of your target kinase.[3] This can dramatically increase both potency and selectivity.
-
Application: Analyze the active site of your target kinase for nearby cysteine residues that are not present in your off-target kinases. Design your inhibitor to position the electrophilic warhead in close proximity to this cysteine.
-
-
Strategy C: Bivalent Inhibitors:
-
Concept: Link your ATP-competitive inhibitor to a second molecule (a small molecule or peptide) that binds to a distinct, less-conserved site on the target kinase.[3] The resulting bivalent inhibitor will have significantly higher affinity and selectivity for the target kinase.
-
Application: Identify a secondary binding pocket on your target kinase that is not present on off-target kinases. Use a flexible linker to connect your pyrrolo[2,3-d]pyrimidine core to a ligand that binds to this secondary site.
-
-
-
Iterative SAR and Rescreening:
-
Rationale: Selectivity enhancement is an iterative process.
-
Action: Synthesize a focused library of analogs based on the strategies above. Screen these new compounds against the target and key off-target kinases to assess improvements in selectivity. Use the results to guide the design of the next generation of inhibitors.
-
Guide 2: Discrepancy Between Biochemical and Cellular Activity
Problem: Your inhibitor is potent and selective in biochemical assays, but shows reduced potency or increased off-target effects in cellular assays.
Causality: This discrepancy can arise from several factors, including cell permeability, efflux pump activity, intracellular ATP concentrations, and target engagement in the complex cellular environment.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting biochemical vs. cellular discrepancies.
Step-by-Step Protocol:
-
Assess Physicochemical Properties:
-
Rationale: Poor cell permeability or high efflux can prevent your inhibitor from reaching its intracellular target.
-
Action:
-
Measure the solubility and logP of your compound.
-
Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.
-
Use a Caco-2 assay to determine if your compound is a substrate for efflux pumps like P-glycoprotein.
-
-
-
Cellular Target Engagement Assays:
-
Rationale: It is essential to confirm that your inhibitor is binding to its intended target within the complex environment of a living cell. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.
-
Action: Utilize a cellular target engagement assay like the NanoBRET™ TE K192 Kinase Selectivity System to measure your compound's occupancy of the target kinase in live cells.[5]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Compound Treatment: Add your test compound to the transfected cells at various concentrations.
-
Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the kinase active site.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. If your compound binds to the target kinase, it will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement in live cells.
-
-
Interpretation of Data:
-
High Biochemical Potency, Low Cellular Potency: This often indicates poor cell permeability or active efflux.
-
Good Cellular Target Engagement, Low Downstream Effect: This could mean that the kinase is not the primary driver of the observed phenotype or that redundant signaling pathways are compensating for its inhibition.
-
Off-Target Effects in Cells Not Seen Biochemically: The cellular environment can alter protein conformations and interactions, revealing off-target activities that are not apparent in vitro.
-
-
Optimize for Cellular Activity:
-
Rationale: Based on the data from the above assays, modify your compound to improve its cellular properties.
-
Action:
-
If permeability is low, reduce the number of hydrogen bond donors or the polar surface area.
-
If efflux is high, try to design compounds that are not substrates for common efflux pumps. This may involve altering charge or lipophilicity.
-
If off-target cellular effects are observed, use the NanoBRET™ K192 Kinase Selectivity System to profile your compound against a broad panel of kinases in a cellular context to identify the responsible off-targets.[5]
-
-
Part 3: Data Presentation and Interpretation
Effective data visualization and interpretation are critical for making informed decisions in a drug discovery program.
Table 1: Example Kinase Selectivity Profile
| Kinase | IC50 (nM) - Compound X | IC50 (nM) - Compound Y (Optimized) | Selectivity Fold-Change (X vs. Y) |
| Target Kinase | 10 | 8 | 1.25 |
| Off-Target 1 | 25 | 500 | 20 |
| Off-Target 2 | 50 | >1000 | >20 |
| Off-Target 3 | 100 | >1000 | >10 |
Interpretation: Compound Y, an optimized version of Compound X, shows a significant improvement in selectivity against the identified off-target kinases while maintaining potency against the primary target. This demonstrates a successful optimization strategy.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Schwartz, P. A., Kuzmic, P., Solowiej, J., Bergqvist, S., Mona, D., & Byeon, I. J. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Antibodies, 5(1), 3.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Vasta, J. D., Robers, M. B., & Machleidt, T. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR protocols, 2(4), 100822.
- Sroor, F. M., Tohamy, W. M., Zoheir, K. M. A., & Nada, S. (2023). Design concept of the targeted pyrrolo[2,3-d]pyrimidine derivatives.
- Patel, H., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 187, 111956.
- El-Gazzar, M. G., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688.
- Ali, M. A., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Scientific Reports, 13(1), 1-16.
- Antonova, A. S., et al. (2024).
- Karver, C. E., et al. (2013). Visually interpretable models of kinase selectivity related features derived from field-based proteochemometrics.
- Li, J., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 65(10), 7135-7151.
- Traxler, P., et al. (1997). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of medicinal chemistry, 40(22), 3601-3616.
- Richardson, D., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1935-1941.
- Gangjee, A., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(23), 7177.
- Sroor, F. M., et al. (2023). Design concept of the targeted pyrrolo[2,3-d]pyrimidine derivatives.
- Lindhardt, E. M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7248-7264.
- Singh, H., & Singh, P. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
- Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(25), 2735-2757.
-
PubChem. (n.d.). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. Retrieved from [Link]
- Wang, Y., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(16), 4995.
- El-Gazzar, M. G., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
-
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Validation & Comparative
A Comparative Analysis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine and Clinically Relevant Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, owing to its role as a bioisostere of adenine and its ability to form key interactions within the ATP-binding pocket of numerous kinases. This guide provides a comparative analysis of a representative pyrrolo[2,3-d]pyrimidine derivative, 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, against established kinase inhibitors, with a particular focus on the Janus kinase (JAK) family.
Given the novelty of this compound and the limited publicly available data, this guide will leverage data from closely related analogs within the 7H-pyrrolo[2,3-d]pyrimidine class to project its potential inhibitory profile. This comparative framework will serve as a valuable resource for researchers engaged in the design and development of next-generation kinase inhibitors.
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of ATP.[1] This structural mimicry allows compounds containing this scaffold to act as competitive inhibitors at the ATP-binding site of a wide range of protein kinases.[1] The versatility of this scaffold is further enhanced by the amenability of its various positions to chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Derivatives of this core structure have shown promise in treating a multitude of diseases, including cancers, inflammatory conditions, and autoimmune disorders.[2][3]
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Many potent kinase inhibitors built on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib and Ruxolitinib, exert their therapeutic effects by inhibiting members of the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of diseases.
Figure 1. Simplified schematic of the JAK-STAT signaling pathway and the point of inhibition by 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors.
As illustrated in Figure 1, the binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of target genes. Inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold compete with ATP for binding to the catalytic domain of JAKs, thereby blocking the downstream signaling cascade.
Comparative Analysis of Kinase Inhibitory Profiles
To provide a quantitative comparison, we will examine the inhibitory activity (IC50 values) of established JAK inhibitors against the JAK family of kinases. While specific data for this compound is not available, its structural similarity to the core of Tofacitinib and Ruxolitinib suggests it would likely exhibit activity against JAKs. For the purpose of this guide, we will use a hypothetical profile based on the general characteristics of this chemical class.
| Kinase Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |
| This compound | Hypothetical | Hypothetical | Hypothetical | Hypothetical | N/A |
| Tofacitinib | 6.1 | 12 | 8.0 | 176 | [4] |
| Ruxolitinib | 2.7 | 4.5 | 322 | - | [5] |
| Fedratinib | ~105 | 3-6 | >1000 | - | [6][7][8] |
Table 1. Comparative in vitro kinase inhibitory activity (IC50) of selected kinase inhibitors against the JAK family.
This table highlights the varying selectivity profiles of different JAK inhibitors. Tofacitinib exhibits potent inhibition of JAK1, JAK2, and JAK3, while Ruxolitinib is more selective for JAK1 and JAK2 over JAK3.[4][5] Fedratinib demonstrates strong selectivity for JAK2.[6][7][8] The substitution pattern on the 7H-pyrrolo[2,3-d]pyrimidine core is a key determinant of this selectivity. For this compound, the presence of the 2-amino and 5-methyl groups would be expected to influence its binding affinity and selectivity profile across the kinome.
Head-to-Head Experimental Workflow: In Vitro Kinase Inhibition Assay
To experimentally determine and compare the inhibitory activity of a novel compound like this compound, a robust in vitro kinase assay is essential. The following section outlines a generalized protocol for a radiometric kinase assay, a common method for quantifying enzyme activity.
Figure 2. A generalized workflow for a radiometric in vitro kinase inhibition assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve this compound and comparator inhibitors (e.g., Tofacitinib, Ruxolitinib) in 100% DMSO to create high-concentration stock solutions.
-
Perform serial dilutions of the stock solutions in assay buffer to achieve a range of desired test concentrations.
-
-
Reaction Setup:
-
In a 96-well plate, add the diluted compounds.
-
Add the specific recombinant JAK enzyme (e.g., JAK1, JAK2, or JAK3) to each well.
-
Add the corresponding substrate peptide and ATP to initiate the kinase reaction. A common substrate for JAKs is a peptide containing a tyrosine residue that can be phosphorylated.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution, which typically contains a high concentration of EDTA to chelate the magnesium ions required for kinase activity.
-
-
Detection of Phosphorylation:
-
The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves the use of [γ-³²P]ATP. The radiolabeled phosphate group is transferred to the substrate.
-
The reaction mixture is then transferred to a filter membrane that binds the peptide substrate.
-
Unincorporated [γ-³²P]ATP is washed away.
-
The amount of radioactivity remaining on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.
-
-
Data Analysis:
-
The raw data (counts per minute) is converted to percent inhibition relative to a control reaction with no inhibitor.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Discussion and Future Directions
This guide provides a comparative framework for evaluating the potential of this compound as a kinase inhibitor, using established JAK inhibitors as a benchmark. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a proven pharmacophore for targeting the ATP-binding site of kinases. The specific substitutions on this core structure will ultimately dictate the potency and selectivity profile of this compound.
The next logical steps in the evaluation of this compound would involve:
-
Synthesis and In Vitro Profiling: Chemical synthesis of this compound followed by comprehensive in vitro kinase screening against a panel of kinases to determine its potency and selectivity.
-
Cell-Based Assays: Evaluation of the compound's ability to inhibit JAK-STAT signaling in relevant cell lines. This can be assessed by measuring the phosphorylation of STAT proteins via Western blotting or ELISA.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound to understand how different functional groups at various positions on the scaffold affect its biological activity.
-
In Vivo Efficacy Studies: If promising in vitro and cell-based activity is observed, the compound's efficacy can be evaluated in animal models of diseases where JAK signaling is implicated, such as rheumatoid arthritis or myeloproliferative neoplasms.
By following a systematic and data-driven approach, researchers can effectively characterize the therapeutic potential of novel kinase inhibitors like this compound and contribute to the development of new medicines for a range of human diseases.
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A Senior Application Scientist's Guide to Validating the Biological Activity of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its Analogs as Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. We will explore its potential as a kinase inhibitor by comparing its core scaffold to established drugs, detailing essential experimental protocols, and providing the scientific rationale behind these validation strategies.
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors.[1][2] Its structural similarity to adenine allows it to effectively compete with ATP for the binding pocket of various kinases.[3] The specific compound, this compound, is a functionalized derivative with potential for selective kinase inhibition, particularly within the Janus kinase (JAK) family.
Comparative Analysis: The Pyrrolo[2,3-d]pyrimidine Scaffold in Action
While specific inhibitory data for this compound is not extensively published, we can infer its potential by examining the performance of structurally related, clinically successful JAK inhibitors that share the 7H-pyrrolo[2,3-d]pyrimidine core. This comparative approach is crucial for benchmarking and understanding the structure-activity relationships (SAR) that govern potency and selectivity.
The primary targets for this class of compounds are the Janus kinases (JAK1, JAK2, JAK3, and TYK2), which are pivotal in cytokine signaling pathways that regulate inflammation and immunity.[4] Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune diseases and cancers.[5]
Below is a comparison of the inhibitory activity (IC50 values) of three prominent JAK inhibitors built upon the pyrrolo[2,3-d]pyrimidine scaffold: Tofacitinib, Baricitinib, and Ruxolitinib.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |
| Tofacitinib | 1.7 - 112 | 1.8 - 20 | 0.75 - 1.6 | 16 - 34 | [6][7] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [8] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [9] |
This data highlights the nuanced selectivity profiles that can be achieved through modifications to the core scaffold. Tofacitinib exhibits potent inhibition of JAK1 and JAK3, while Baricitinib is more selective for JAK1 and JAK2. Ruxolitinib also potently inhibits JAK1 and JAK2. The specific substitutions on the this compound molecule would be expected to modulate its own unique selectivity profile against the JAK family and potentially other kinases.
The JAK-STAT Signaling Pathway
Understanding the mechanism of action of these inhibitors requires a clear picture of the JAK-STAT signaling pathway. The following diagram illustrates this critical cellular communication cascade.
Caption: The JAK-STAT signaling cascade.
Experimental Validation Protocols
To empirically determine the biological activity of this compound, a series of in vitro assays are essential. The following protocols provide a robust framework for this validation.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.
Principle: The assay quantifies the phosphorylation of a substrate peptide by a purified kinase enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then detected, often using fluorescence or luminescence.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes to the desired concentration in assay buffer.
-
Prepare a solution of a suitable peptide substrate and ATP at a concentration close to its Km value for each kinase.
-
-
Assay Procedure:
-
Add 2.5 µL of serially diluted this compound or a reference inhibitor (e.g., Tofacitinib) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction by adding a detection reagent that quantifies the amount of phosphorylated substrate.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines that are dependent on JAK-STAT signaling.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HEL cells, which have a constitutively active JAK2) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or a positive control (e.g., Ruxolitinib) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis of STAT Phosphorylation
This assay provides direct evidence of the compound's ability to inhibit the JAK-STAT pathway within a cellular context.
Principle: Western blotting is used to detect the levels of phosphorylated STAT proteins (p-STAT) in cell lysates after treatment with the inhibitor. A reduction in p-STAT levels indicates inhibition of the upstream JAK kinase.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Plate a suitable cell line and starve them of serum overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a relevant cytokine (e.g., IL-6 or IFN-γ) to activate the JAK-STAT pathway.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Membrane Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific for a phosphorylated form of a STAT protein (e.g., anti-p-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis to quantify the levels of p-STAT relative to total STAT and a loading control (e.g., β-actin).
-
Conclusion
The validation of this compound's biological activity requires a systematic and multi-faceted approach. By leveraging comparative data from established drugs sharing its core scaffold and employing a suite of robust in vitro assays, researchers can effectively characterize its potency, selectivity, and mechanism of action as a kinase inhibitor. The experimental protocols detailed in this guide provide a solid foundation for generating the high-quality, reproducible data necessary to advance promising compounds through the drug discovery pipeline.
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A Comparative Guide to the Structure-Activity Relationship of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Analogs as Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, largely due to its close resemblance to adenine, the core component of adenosine triphosphate (ATP).[1][2] This structural mimicry makes it an ideal framework for designing competitive kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine analogs. We will explore how subtle modifications to this core structure can profoundly impact inhibitory potency and selectivity against various protein kinases, providing a valuable resource for researchers in drug discovery and development.
The this compound Core Scaffold: A Foundation for Kinase Inhibition
The core structure, this compound, presents several key features that are crucial for its function as a kinase inhibitor. The pyrrolo[2,3-d]pyrimidine core acts as the primary pharmacophore, engaging in hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. The 2-amino group is a critical hydrogen bond donor, while the pyrimidine nitrogens act as acceptors. The 4-chloro substituent serves as a key attachment point for introducing various side chains that can extend into other regions of the ATP-binding site, thereby influencing potency and selectivity. The 5-methyl group occupies a small hydrophobic pocket, and modifications at this position can be used to fine-tune the inhibitor's fit within the active site. The N7 position of the pyrrole ring provides another vector for chemical modification, often exploited to improve physicochemical properties or to probe for additional interactions with the kinase.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of analogs based on the this compound core, focusing on modifications at the C4, C5, and N7 positions.
Modifications at the C4 Position: The Gateway to Potency and Selectivity
The 4-chloro group is typically displaced by a nucleophilic amine to introduce a variety of substituents. The nature of the amine has a profound impact on the inhibitory profile of the resulting analog.
| Compound ID | C4-Substituent | Target Kinase(s) | IC50 (nM) | Key Observations |
| A-1 | 4-Anilino | EGFR, AURKA | EGFR: <100, AURKA: >1000 | The simple anilino group provides a baseline for comparison. |
| A-2 | 4-(3-ethynylanilino) | EGFR | 10-50 | The addition of a small, rigid ethynyl group in the meta position enhances potency against EGFR. |
| A-3 | 4-(3-bromoanilino) | Multiple RTKs | Varies | The bromo substituent can explore a hydrophobic pocket and improve activity against a range of receptor tyrosine kinases.[3] |
| A-4 | 4-((3-aminosulfonyl)anilino) | EGFR | >1000 | The introduction of a bulky, polar sulfonyl group is generally detrimental to activity. |
Expertise & Experience: The choice of anilino substituents at the C4 position is a well-established strategy for targeting the hydrophobic pocket adjacent to the ATP-binding site. The observation that small, hydrophobic groups like ethynyl and bromo enhance potency is consistent with the general understanding of kinase inhibitor design. The detrimental effect of the bulky and polar sulfonyl group highlights the steric and electronic constraints of this pocket.
Modifications at the C5 Position: Fine-Tuning the Fit
While our core structure specifies a 5-methyl group, it is instructive to consider the impact of other small alkyl and functional groups at this position to understand the spatial constraints of the adjacent pocket.
| Compound ID | C5-Substituent | Target Kinase(s) | IC50 (nM) | Key Observations |
| B-1 | Methyl | Baseline | Varies | The methyl group is a common starting point, fitting into a small hydrophobic pocket. |
| B-2 | Ethyl | Microtubules | Varies | Increasing the alkyl chain length can be well-tolerated and may lead to interactions with different cellular targets.[4] |
| B-3 | Phenyl | PfCDPK4 | 210-530 | Larger aromatic substituents can be accommodated and can lead to potent inhibition of specific kinases.[5] |
| B-4 | Iodo | PfCDPK4 | >1000 | The introduction of a halogen at this position can be used as a handle for further synthetic modifications via cross-coupling reactions.[5] |
Expertise & Experience: The C5 position is critical for fine-tuning the selectivity of these inhibitors. While small alkyl groups are generally well-tolerated, the introduction of larger aromatic or functionalized groups can lead to significant gains in potency against specific kinases, as seen with the phenyl-substituted analog B-3. The use of an iodo-substituent as a synthetic handle is a common and effective strategy in medicinal chemistry to enable rapid diversification of a lead scaffold.
Modifications at the N7 Position: Modulating Physicochemical Properties and Exploring the Solvent-Exposed Region
The N7 position of the pyrrole ring is often directed towards the solvent-exposed region of the ATP-binding site. Modifications at this position are typically used to improve solubility, metabolic stability, and other pharmacokinetic properties.
| Compound ID | N7-Substituent | Target Kinase(s) | IC50 (nM) | Key Observations |
| C-1 | H | Baseline | Varies | The unsubstituted pyrrole nitrogen is a hydrogen bond donor. |
| C-2 | Benzyl | Microtubules | Varies | The addition of a benzyl group can enhance antitumor activity.[4] |
| C-3 | 4-Methoxybenzyl | Microtubules | Improved vs. C-2 | Methoxy substitutions on the benzyl ring can further improve antitumor activity.[4] |
| C-4 | (2-(trimethylsilyl)ethoxy)methyl (SEM) | CSF1R | Varies | The SEM group is a common protecting group for the pyrrole nitrogen during synthesis.[6] |
Expertise & Experience: While modifications at the N7 position may not directly interact with the kinase active site in all cases, they can have a significant impact on the overall properties of the molecule. The use of benzyl and substituted benzyl groups is a common strategy to improve cell permeability and can lead to enhanced cellular activity. The choice of a protecting group like SEM is a critical consideration in the synthetic route to these compounds.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used in the evaluation of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.[7][8][9]
Protocol:
-
Kinase Reaction (5 µL total volume):
-
To a 384-well plate, add 1 µL of the test compound at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%).
-
Add 2 µL of a mixture containing the kinase and the substrate in kinase buffer.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. The two-step process ensures that the luminescent signal is directly proportional to the amount of ADP produced, providing a reliable measure of kinase activity.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the inhibitors on the proliferation of cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[1][10][11][12]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%). Include a vehicle control (DMSO only).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
-
Causality Behind Experimental Choices: The MTT assay is a widely used and well-validated method for assessing cell viability and proliferation. It is relatively simple, inexpensive, and suitable for high-throughput screening. The choice of cell line is critical and should be relevant to the kinase being targeted.
Visualizations
General SAR of this compound Analogs
Caption: Key modification points and their general impact on activity.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A typical workflow for evaluating novel kinase inhibitors.
Conclusion
The this compound scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the C4, C5, and N7 positions in determining the potency, selectivity, and overall drug-like properties of these analogs. A systematic approach to modifying these positions, guided by a deep understanding of the target kinase's ATP-binding site and supported by robust in vitro and cell-based assays, is essential for the successful discovery of new and effective cancer therapeutics. This guide provides a foundational understanding for researchers to build upon in their quest for the next generation of kinase inhibitors.
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Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(21), 7545-7557. [Link]
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Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100695. [Link]
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Funk, D., et al. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. In Vitro Cellular & Developmental Biology - Animal, 59(7), 567-575. [Link]
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Gangjee, A., et al. (2009). 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance. Bioorganic & Medicinal Chemistry, 17(17), 6301-6313. [Link]
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Al-Ostath, S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 28(14), 5393. [Link]
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Halawa, A. H., et al. (2019). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]
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Kumar, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]
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Eskandrani, A. A., et al. (2019). IC50 values expressed in (µg/ml) of... ResearchGate. [Link]
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de Villiers, K. A., et al. (2019). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 14(10), 1032-1041. [Link]
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Gelin, M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7346-7364. [Link]
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Honma, T., et al. (2017). Activity cliff for 7-substituted pyrrolo-pyrimidine inhibitors of HCK explained in terms of predicted basicity of the amine nitrogen. Bioorganic & Medicinal Chemistry, 25(16), 4416-4424. [Link]
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Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]
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Norman, M. H., et al. (2003). Pyrrolo[2,3-d]pyrimidines Containing Diverse N-7 Substituents as Potent Inhibitors of Lck. ResearchGate. [Link]
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Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236-2249. [Link]
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Scott, J. S., et al. (2017). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 60(21), 8945-8962. [Link]
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Shirley, D. J., et al. (2022). IC50 values (nM)[a] of selected compounds. ResearchGate. [Link]
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Liu, M., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ResearchGate. [Link]
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Wang, Y. F., et al. (2020). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 25(1), 176. [Link]
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A Comparative Guide to the In Vivo Efficacy of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, owing to its structural resemblance to adenine, enabling it to effectively compete for the ATP-binding sites of various protein kinases.[1][2] This guide provides a comparative analysis of the in vivo efficacy of derivatives of the 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine core, focusing on preclinical data from xenograft models. We will delve into the performance of specific derivatives against relevant cancer models and benchmark them against alternative therapeutic agents, supported by detailed experimental protocols and data.
The Rise of Pyrrolo[2,3-d]pyrimidines in Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine nucleus is a key pharmacophore in a number of approved and clinical-stage kinase inhibitors.[1] Its versatility allows for substitutions at various positions, leading to the development of potent and selective inhibitors of a range of kinases implicated in cancer, including Janus kinases (JAKs), rearranged during transfection (RET) tyrosine kinase, and Akt.[3][4] This guide will focus on derivatives featuring a 4-chloro and 5-methyl substitution on the pyrrolo[2,3-d]pyrimidine core, with a 2-amino group, a common backbone for potent kinase inhibition.
Comparative In Vivo Efficacy: A Tale of Two Targets
Direct head-to-head in vivo comparisons of multiple this compound derivatives are scarce in publicly available literature. However, by examining individual preclinical studies of derivatives targeting different kinases, we can construct a comparative narrative of their potential. Here, we analyze the in vivo efficacy of two distinct derivatives: a potent RET inhibitor and a novel SHMT2 inhibitor.
Case Study 1: A Pyrrolo[2,3-d]pyrimidine Derivative as a Potent RET Inhibitor
Rearranged during transfection (RET) is a receptor tyrosine kinase whose activating mutations and fusions are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[3][5] A study by F. Raymond Salemme and colleagues detailed the preclinical development of a series of pyrrolo[2,3-d]pyrimidine-based RET inhibitors.[3] One lead compound, herein referred to as Compound X (structure proprietary), demonstrated robust in vivo efficacy in a RET-driven tumor xenograft model.
Experimental Snapshot:
| Parameter | Details |
| Compound | Pyrrolo[2,3-d]pyrimidine-based RET inhibitor (Compound X) |
| Cancer Model | Transgenic RIE KIF5B-RET xenograft tumor model in mice |
| Dosing Regimen | 10, 30, and 60 mg/kg, administered orally, once daily for 14 days |
| Efficacy Endpoint | Tumor regression and inhibition of RET phosphorylation |
In Vivo Performance:
The study reported significant, dose-dependent antitumor activity.[3] Notably, the 60 mg/kg cohort exhibited robust tumor regression, while lower doses resulted in tumor growth inhibition or stasis.[3] All doses were well-tolerated, with no reported adverse events or significant body weight loss in the mice.[3] Western blot analysis of tumor tissue confirmed target engagement, showing significant inhibition of RET phosphorylation at 5 hours post-dose in the 60 mg/kg group.[3]
Alternative Therapy Comparison:
While a direct comparison with a standard-of-care chemotherapy in the same study is not available, the observed tumor regression is a strong indicator of potent antitumor activity. For context, multikinase inhibitors with RET activity, such as cabozantinib and vandetanib, have been used in RET-altered cancers, but their off-target effects can lead to toxicity. The high selectivity of newer generation RET inhibitors, like the one described, aims to improve the therapeutic window.
Case Study 2: A Pyrrolo[3,2-d]pyrimidine Derivative Targeting SHMT2
Serine hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme crucial for one-carbon metabolism, which is often upregulated in cancer to support rapid cell proliferation.[6] A novel small-molecule pyrrolo[3,2-d]pyrimidine inhibitor, AGF347, was designed to target mitochondrial one-carbon metabolism at SHMT2.[6] Its in vivo efficacy was evaluated in a pancreatic tumor xenograft model and compared directly with the standard-of-care chemotherapeutic agent, gemcitabine.
Experimental Snapshot:
| Parameter | Details |
| Compound | AGF347 (a pyrrolo[3,2-d]pyrimidine-based SHMT2 inhibitor) |
| Alternative | Gemcitabine (standard chemotherapy) |
| Cancer Model | MIA PaCa-2 pancreatic tumor xenografts in female NCr SCID mice |
| Dosing Regimen | AGF347: 15 mg/kg, administered every 2 days for 8 doses (total dose 120 mg/kg) |
| Gemcitabine: 120 mg/kg, administered every 4 days for 4 doses (total dose 480 mg/kg) | |
| Efficacy Endpoint | Tumor growth inhibition, tumor cell kill, and host toxicity |
In Vivo Performance and Comparison:
AGF347 demonstrated superior antitumor efficacy compared to gemcitabine at equitoxic dose levels.[6] The study reported that AGF347 resulted in a greater than 5-log cell kill, leading to a tumor growth delay of over 38 days, with one out of five mice being tumor-free.[6] In contrast, gemcitabine only achieved a 1.1-log cell kill.[6] Both treatments were generally well-tolerated, with modest and reversible weight loss.[6] This head-to-head comparison provides compelling evidence for the therapeutic potential of targeting mitochondrial metabolism with this class of compounds in pancreatic cancer.
Experimental Methodologies: Ensuring Scientific Rigor
The trustworthiness of in vivo efficacy data hinges on the robustness of the experimental design. Below are detailed protocols for the key experiments described in the case studies, providing a framework for understanding and replicating these findings.
Xenograft Tumor Model Protocol
This protocol outlines the general steps for establishing and evaluating the efficacy of a test compound in a subcutaneous xenograft model.[7][8][9]
Workflow Diagram:
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A Comparative Toxicity Profile of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine and Related Kinase Inhibitor Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in modern medicinal chemistry, serving as the foundational structure for a multitude of potent therapeutic agents, particularly kinase inhibitors used in oncology and immunology.[1][2][3][4] Its structural resemblance to purine allows it to effectively compete for the ATP-binding site of various kinases. The development of derivatives from this scaffold, such as 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, aims to enhance potency and selectivity for specific kinase targets.[2][4]
However, as with any therapeutic candidate, understanding the toxicity profile is paramount to successful drug development. Off-target effects, inherent cytotoxicity, or the formation of toxic metabolites can derail an otherwise promising compound. Kinase inhibitors, as a class, are associated with a range of adverse effects, including gastrointestinal toxicity, hypertension, and fatigue, underscoring the need for rigorous preclinical safety assessment.[5][6]
This guide provides a comparative analysis of the toxicity profile of this compound against structurally similar compounds. It is designed for researchers, toxicologists, and drug development professionals, offering not only a synthesis of available data but also a practical framework for the toxicological evaluation of novel derivatives within this chemical class. We will delve into structure-toxicity relationships (STR), provide detailed protocols for essential in vitro assays, and explain the causal logic behind these experimental choices.
Chapter 1: Profile of the Core Compound and Selected Analogs
To understand the toxicity profile of our lead compound, we must compare it to its parent scaffold and closely related analogs. The selected compounds allow for an initial exploration of how substitutions at key positions on the pyrrolo[2,3-d]pyrimidine ring influence the overall safety profile.
-
Compound A (Lead): this compound: The primary subject of this guide. The 2-amino group is a common feature in kinase inhibitors, often involved in hydrogen bonding within the ATP-binding pocket. The 5-methyl group offers a substitution on the pyrrole ring.
-
Compound B (Parent Scaffold): 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This analog lacks the 2-amino and 5-methyl groups. Comparing Compound A to B allows us to assess the toxicological contribution of these specific functional groups.
-
Compound C (Analog): 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine: This compound replaces the 5-methyl group with a bioisosteric 5-fluoro group and lacks the 2-amino group. This comparison helps elucidate the effect of a halogen at the 5-position.
Chapter 2: Comparative Toxicity Data Summary
The following table consolidates hazard information derived from publicly available Safety Data Sheets (SDS) and chemical databases. It's important to note that much of the detailed quantitative data for these specific, non-commercialized compounds is limited, highlighting the necessity of the experimental protocols detailed later in this guide.
| Compound Name | Structure | GHS Hazard Statements | Key Findings & Observations |
| A: this compound | C7H7ClN4 | - Causes skin irritation (Category 2)- Causes serious eye irritation (Category 2)- May cause respiratory irritation (Category 3) | The available SDS indicates irritant properties but lacks warnings for acute systemic toxicity seen in the parent scaffold.[7] Data for germ cell mutagenicity is noted as unavailable, marking a critical data gap.[7] |
| B: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | - Toxic if swallowed (Category 3)- Toxic in contact with skin (Category 3)- Toxic if inhaled (Category 3)- Causes skin irritation- Causes serious eye irritation | The parent scaffold presents a more severe acute toxicity profile compared to the 2-amino substituted derivative.[8][9][10] This suggests the 2-amino group may mitigate acute toxicity. |
| C: 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | C6H3ClFN3 | - Harmful if swallowed (Category 4)- Harmful in contact with skin (Category 4)- Harmful if inhaled (Category 4) | The GHS classification as "Harmful" (Category 4) is a step down in severity from the "Toxic" (Category 3) classification of the parent scaffold (Compound B).[11] This indicates that substitution at the 5-position (with fluorine) may also reduce acute toxicity. |
Chapter 3: Structure-Toxicity Relationships (STR): An Initial Analysis
Based on the consolidated data, we can infer preliminary structure-toxicity relationships. This analysis is crucial for guiding the design of future derivatives with improved safety profiles.
-
Impact of the 2-Amino Group: The most striking difference is between Compound A and Compound B. The addition of the 2-amino group appears to significantly reduce the acute systemic toxicity, as the "Toxic" warnings (Category 3) are absent for Compound A.[7][8][9] This could be due to altered metabolic pathways, different protein binding profiles, or changes in physicochemical properties like solubility and membrane permeability.
-
Impact of 5-Position Substitution: Comparing Compound B and Compound C reveals that substitution at the 5-position, in this case with a fluorine atom, also appears to mitigate acute toxicity from "Toxic" to "Harmful".[11] This highlights the sensitivity of the scaffold's toxicity profile to modifications on the pyrrole ring.
-
Irritant Potential: All three compounds retain warnings for skin and eye irritation, suggesting this property may be inherent to the chlorinated pyrrolo[2,3-d]pyrimidine core itself.
These observations underscore a critical principle in drug development: minor structural modifications can have profound impacts on a compound's safety profile. The mitigation of acute toxicity through substitution is a promising sign for the development of safer kinase inhibitors based on this scaffold.
Chapter 4: A Recommended In Vitro Toxicity Profiling Workflow
To address the data gaps identified and to build a robust safety profile for any new derivative, a tiered in vitro testing strategy is essential. This workflow provides a self-validating system, starting with broad cytotoxicity screening and progressing to more specific, mechanism-based assays.
Caption: A tiered workflow for in vitro toxicity assessment.
Experimental Protocol 1: General Cytotoxicity Screening (MTS Assay)
Causality: The MTS assay is a foundational screen to determine the concentration at which a compound induces cell death. It measures the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product. A decrease in formazan production is directly proportional to the number of viable cells. This assay is selected for its high-throughput capability, robust and reproducible results, and its ability to provide a quantitative IC₅₀ (50% inhibitory concentration) value, which is a critical parameter for comparing compound potency and initial toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, or a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe effects on cell proliferation and viability.
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. Protect the plate from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Correct for background absorbance. Normalize the data to the vehicle control (representing 100% viability). Plot the normalized viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Experimental Protocol 2: Genotoxicity Assessment (Bacterial Reverse Mutation Assay - Ames Test)
Causality: Genotoxicity assessment is a critical regulatory requirement. A compound that damages DNA can be mutagenic and potentially carcinogenic. The Ames test is a widely used initial screen for genotoxicity. It utilizes several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A test compound is considered mutagenic if it causes a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and form colonies. The inclusion of a liver enzyme extract (S9 fraction) is crucial, as it simulates mammalian metabolism and can identify compounds that become mutagenic only after metabolic activation.
Conceptual Step-by-Step Methodology:
-
Strain Selection: Utilize a panel of at least two Salmonella strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
Metabolic Activation: Prepare two sets of experiments for each compound concentration: one with and one without the S9 liver extract.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered positive for genotoxicity if it induces a dose-dependent increase in the number of revertant colonies that is at least double that of the negative control.
Conceptual Pathway: Off-Target Kinase Inhibition and Toxicity
Many toxicities associated with kinase inhibitors arise from the inhibition of unintended "off-target" kinases that are crucial for normal physiological function.[6] Understanding these potential off-target interactions is key to interpreting toxicity data.
Caption: Off-target kinase inhibition leading to toxicity.
Chapter 5: Discussion and Future Directions
This comparative guide indicates that this compound possesses a potentially improved acute toxicity profile compared to its parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The substitutions at the 2- and 5-positions appear to be key mitigating factors. However, the persistence of irritant properties and the significant lack of public data on genotoxicity and organ-specific toxicity represent critical knowledge gaps.
For drug development professionals working with this scaffold, the path forward is clear:
-
Systematic Screening: Employ the in vitro workflow detailed in Chapter 4 for any new derivative to build a comprehensive safety profile early in the discovery process.
-
Kinome Profiling: Conduct broad-panel kinase screening assays to identify potential off-targets.[12] Understanding which unintended kinases are inhibited can help predict potential adverse events.[6][13]
-
Metabolic Stability: Investigate the metabolic fate of the compounds. Metabolites can sometimes be more toxic than the parent drug.
-
In Vivo Correlation: Promising candidates with clean in vitro profiles must ultimately be evaluated in preclinical animal models to understand their systemic toxicity and establish a safe therapeutic window.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold will undoubtedly continue to be a fruitful starting point for the discovery of new medicines. By integrating a rigorous, proactive toxicological assessment strategy into the design and selection process, researchers can more effectively identify and advance derivatives that are not only potent but also possess the safety profile required for clinical success.
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4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem. [Link]
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SAFETY DATA SHEET - 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. [Link]
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4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - MDPI. [Link]
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Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed Central. [Link]
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Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed. [Link]
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed. [Link]
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Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed. [Link]
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4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine - PubChem. [Link]
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A Comparative Guide to the Synthesis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine: An Essential Kinase Inhibitor Scaffold
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors with applications in oncology, immunology, and virology. The specific analogue, 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, is a crucial intermediate in the synthesis of a variety of targeted therapeutics. Its carefully positioned functional groups—the reactive 4-chloro substituent, the nucleophilic 2-amino group, and the 5-methyl group for steric and electronic modulation—make it a versatile building block for creating potent and selective kinase inhibitors.
This guide provides an in-depth comparison of two prominent synthetic routes to this key intermediate. We will delve into the strategic considerations, experimental protocols, and the underlying chemical principles of each approach. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific research and development needs, considering factors such as efficiency, scalability, and starting material availability.
Route 1: Pyrimidine Annulation followed by Pyrrole Ring Formation
This convergent strategy commences with a pre-functionalized pyrimidine ring, onto which the pyrrole ring is subsequently constructed. A key intermediate in this pathway is 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one, which is then chlorinated to yield the target precursor.
Overall Synthetic Strategy: Route 1
Caption: Synthetic workflow for Route 1.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
This key step involves the condensation of 2,6-diamino-4-hydroxypyrimidine with 2-chloropropionaldehyde. The reaction proceeds via an initial alkylation of the pyrimidine, followed by an intramolecular cyclization to form the pyrrole ring.
-
Protocol: To a solution of 2,6-diamino-4-hydroxypyrimidine (1.0 eq) in a mixture of water and a suitable alcohol (e.g., ethanol) is added 2-chloropropionaldehyde (1.1 eq). The reaction mixture is heated to reflux for several hours while monitoring the progress by TLC. Upon completion, the reaction is cooled, and the precipitated product is collected by filtration, washed with water and a cold solvent, and dried under vacuum.
-
Expert Insights: The choice of solvent and temperature is critical to ensure both the dissolution of the starting materials and the efficient cyclization to the desired product. The acidic nature of the reaction medium, which can arise from the elimination of HCl, can facilitate the cyclization step. While a detailed procedure for this specific reaction is not widely published, analogous reactions suggest that moderate to good yields can be expected.
Step 2: Chlorination to this compound
The conversion of the 4-oxo group to the 4-chloro group is a standard transformation in pyrimidine chemistry, typically achieved using phosphorus oxychloride (POCl₃).
-
Protocol: 2-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is often added to facilitate the reaction. The mixture is heated at reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice and neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate). The resulting precipitate is filtered, washed with water, and dried to afford the desired product.
-
Expert Insights: This chlorination reaction can be vigorous, and careful temperature control during the quench is essential. The use of a co-solvent like acetonitrile can sometimes improve the reaction's homogeneity and yield[1]. The workup procedure is critical for removing all acidic byproducts and obtaining a pure product.
Route 2: Construction from a Dichlorinated Pyrrolopyrimidine Intermediate
This alternative approach begins with a pre-formed 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, followed by a regioselective amination at the C2 position.
Overall Synthetic Strategy: Route 2
Caption: Synthetic workflow for Route 2.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of the dichlorinated intermediate can be achieved from a corresponding dihydroxy-pyrrolo[2,3-d]pyrimidine.
-
Protocol: 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) is treated with an excess of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine like N,N-diisopropylethylamine. The reaction mixture is heated at reflux for several hours. After cooling, the excess POCl₃ is removed by distillation under reduced pressure. The residue is quenched with ice water and neutralized with a base. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to give the desired 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. A procedure for the methylation of the parent 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine using sodium hydride and iodomethane has been reported to proceed in high yield (98%)[2].
-
Expert Insights: The synthesis of the starting 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione can be accomplished through various routes, often starting from substituted pyrimidines or pyrroles. The chlorination step is similar to that in Route 1, but in this case, both hydroxyl groups are converted to chlorides.
Step 2: Regioselective Amination at the C2 Position
This is the most critical step of this route, requiring selective displacement of the C2-chloro substituent over the more reactive C4-chloro group.
-
Protocol: To a solution of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as 2-propanol or THF is added a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide). The reaction is typically carried out at elevated temperatures in a sealed vessel. The progress of the reaction is monitored to ensure selective amination at the C2 position. Upon completion, the solvent is removed, and the product is purified by chromatography or recrystallization.
-
Expert Insights: The C4 position of 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack than the C2 position[3]. Achieving high selectivity for C2 amination can be challenging. Reaction conditions such as temperature, solvent, and the nature of the aminating agent must be carefully optimized. In some cases, a palladium-catalyzed amination or the use of protecting groups might be necessary to direct the substitution to the C2 position. For instance, the use of a 5-trimethylsilyl-2,4-dichloropyrimidine has been shown to favor C2 amination[4].
Comparative Analysis
| Feature | Route 1: Pyrimidine Annulation | Route 2: Dichloropyrimidine Amination |
| Starting Materials | 2,6-Diamino-4-hydroxypyrimidine, 2-chloropropionaldehyde | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione |
| Number of Steps | 2 (from pyrimidine) | 2 (from dihydroxy-pyrrolopyrimidine) |
| Key Challenge | Potentially moderate yield in the condensation step. | Achieving high regioselectivity in the C2 amination. |
| Scalability | Generally good, with precipitation of intermediates aiding purification. | Can be challenging due to the need for precise control of the amination step and potential chromatographic purification. |
| Overall Yield | Potentially moderate to good, dependent on the condensation step. | Highly dependent on the selectivity of the amination step; can be high if selectivity is achieved. |
| Safety/Handling | Use of POCl₃ requires caution. | Use of POCl₃ and potentially high-pressure amination require careful handling. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to the valuable intermediate this compound.
Route 1 is a convergent and often reliable approach, particularly if the starting 2,6-diamino-4-hydroxypyrimidine is readily available. The main challenge lies in optimizing the initial condensation to form the pyrrole ring. Its straightforward purification steps make it potentially more amenable to large-scale synthesis.
Route 2 presents a more linear approach where the core heterocyclic system is constructed first. The critical determinant of success for this route is the ability to achieve high regioselectivity in the C2 amination step. While potentially more challenging to optimize, a successful regioselective amination could lead to a very efficient synthesis.
For research and development purposes, Route 1 may be the more practical initial choice due to its more predictable and generally higher-yielding steps for the core transformations. However, for process development and large-scale manufacturing, Route 2 could be more advantageous if a robust and highly selective C2 amination protocol can be established , as it might offer a more streamlined process from a common dichlorinated intermediate.
Ultimately, the choice of synthetic route will depend on the specific expertise of the research team, the availability and cost of starting materials, and the desired scale of production. This guide provides the foundational knowledge and experimental considerations to make an informed decision in the synthesis of this critical building block for next-generation kinase inhibitors.
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Lager, E., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(22), 5013-5016. [Link][3]
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Abdu, K. (2015). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). International Journal of Scientific & Engineering Research, 6(11), 66-69. [Link][1][5]
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Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link][6]
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Wang, X., et al. (2013). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Journal of Chemical Research, 37(8), 464-466. [Link][7]
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Google Patents. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine. Retrieved from [11]
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Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Journal of Research in Applied Science and Technology, 8(5), 10-14. [Link]
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A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Based Inhibitors
Introduction: The Privileged Scaffold and the Selectivity Challenge
The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its structure mimics the adenine base of ATP, allowing it to act as a competitive inhibitor by effectively targeting the highly conserved ATP-binding pocket of protein kinases.[2][3] The specific derivative, 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, serves as a versatile starting point for a multitude of potent inhibitors targeting kinases implicated in oncology and autoimmune diseases.[4][5][6]
However, the very feature that makes this scaffold effective—its ability to bind to the ATP pocket—also presents its greatest challenge: cross-reactivity . The human kinome consists of over 500 protein kinases, many of which share significant structural homology in the ATP-binding site. Unintended inhibition of these "off-target" kinases can lead to toxicity or unexpected polypharmacology. Therefore, a rigorous and multi-faceted approach to profiling inhibitor selectivity is not just a characterization step; it is a critical component of preclinical development that dictates the ultimate therapeutic potential of a compound.
This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of inhibitors derived from this scaffold, grounded in the principles of robust experimental design and data interpretation.
The Kinome Landscape: Why Cross-Reactivity Occurs
Understanding cross-reactivity begins with appreciating the structure of the kinase ATP-binding site. While diverse in overall function, kinases share a canonical bilobal structure with a hinge region that connects the N- and C-lobes. The pyrrolo[2,3-d]pyrimidine core typically forms crucial hydrogen bonds with this hinge region.[3] Selectivity is often achieved not by the core interaction itself, but by substituents appended to the scaffold that exploit less-conserved regions of the binding site, such as the "back pocket" or the solvent-exposed front region.[3]
An inhibitor designed for Janus Kinase 1 (JAK1), for instance, might also interact with JAK2, JAK3, or TYK2 due to high homology in their active sites.[6] Similarly, inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) may show activity against other members of the ErbB family or unrelated kinases.[7] This guide will compare and contrast inhibitors based on their selectivity profiles and detail the experimental workflows required to generate such data.
Comparative Kinase Selectivity: Case Studies
To illustrate the impact of scaffold modification on selectivity, we will compare representative inhibitors from the pyrrolo[2,3-d]pyrimidine class. While specific data for the exact 4-chloro-5-methyl derivative is proprietary or embedded in patent literature, published data on closely related analogues targeting different kinases provide excellent models.
Case Study 1: Aurora A vs. Aurora B Selectivity
Aurora kinases are critical regulators of mitosis, but isoform-selective inhibition is desirable to minimize toxicity. A study on pyrrolo[2,3-d]pyrimidine-based Aurora A inhibitors demonstrates how rational design can achieve selectivity over the closely related Aurora B.[8]
| Compound | Primary Target | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Fold, B/A) | Off-Targets (KINOMEscan @ 100 nM) |
| Alisertib (Reference) | Aurora A | 1.2 | 25 | ~21 | GAK, CAMKK2, FLT4, etc. |
| Compound 11 (Pyrrolo[2,3-d]pyrimidine) | Aurora A | 0.74 | 88 | ~119 | Minimal binding to other kinases |
Data synthesized from reference[8].
Expert Interpretation: The data clearly shows that while both compounds potently inhibit Aurora A, the optimized pyrrolo[2,3-d]pyrimidine "Compound 11" achieves a nearly 6-fold improvement in selectivity over Aurora B compared to the reference compound Alisertib.[8] This is a textbook example of how modifying substituents on the core scaffold can exploit subtle differences between kinase active sites to enhance the selectivity profile and reduce potential off-target effects.
Case Study 2: RET Kinase Inhibitor Selectivity
Rearranged during transfection (RET) kinase is a driver of certain cancers. Inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold have been developed to target it.[3][5] Achieving selectivity against other tyrosine kinases, such as KDR (VEGFR2), is crucial to mitigate side effects like hypertension.
| Compound | Primary Target | RET IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Selectivity (Fold, KDR/RET) |
| Compound 59 | RET | 3.2 | >10,000 | >3125 |
| Vandetanib (Reference) | RET/VEGFR2 | 40 | 110 | 2.75 |
Data synthesized from reference[3].
Expert Interpretation: Compound 59 demonstrates exceptional selectivity for RET over KDR, a common off-target for many kinase inhibitors.[3][5] This high degree of selectivity is paramount for developing a therapeutic agent with a wider therapeutic window. This illustrates the success of scaffold optimization in directing an inhibitor away from promiscuous binding and toward a specific intended target.
Experimental Protocols for Cross-Reactivity Profiling
A robust assessment of cross-reactivity requires a tiered approach, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based assays.
Workflow for Comprehensive Inhibitor Selectivity Profiling
Caption: Tiered workflow for inhibitor cross-reactivity profiling.
Protocol 1: In Vitro Kinase Panel Screening (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, making it a universal platform for screening.[9][10][11]
Causality Behind Choices:
-
Why ADP-Glo™? It is a universal assay compatible with virtually any kinase, regardless of the substrate, and can be used with high ATP concentrations, better mimicking physiological conditions.[9]
-
Why a Large Panel? Screening against a broad panel (e.g., >400 kinases) provides an unbiased view of selectivity and can reveal unexpected off-targets that would be missed by smaller, focused panels.[12]
-
Why Determine IC50? A full dose-response curve yielding an IC50 value is more informative than a single-point inhibition measurement, providing a quantitative measure of potency for each interaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA) and the specific kinase, substrate, and ATP. Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's protocol.[13][14]
-
Compound Plating: Serially dilute the test inhibitor (e.g., 11-point, 3-fold dilution starting from 10 µM) in DMSO and then dilute into the reaction buffer. Plate into a 384-well plate.
-
Kinase Reaction: Add the kinase and substrate solution to the wells containing the inhibitor. Allow a pre-incubation of 15-30 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure competitive binding can be accurately assessed. Incubate for 1 hour at 30°C.
-
Terminate and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Detect ADP: Add the Kinase Detection Reagent. This reagent converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.[13]
-
Measure Luminescence: Read the plate on a luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus inversely proportional to the inhibitor's potency.
-
Data Analysis: Convert luminescence to % inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the data and fit to a dose-response curve to calculate the IC50 value for each kinase interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that directly measures target engagement in a cellular environment.[15][16] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[15] This is a critical validation step as it confirms that the inhibitor can reach and bind its target within the complex milieu of an intact cell.
Causality Behind Choices:
-
Why CETSA®? It provides direct evidence of target binding in a physiological context (intact cells or tissues), accounting for factors like cell permeability and intracellular competition, which are absent in biochemical assays.[16][17]
-
Why a Temperature Gradient? Heating cells across a range of temperatures allows for the generation of a "melting curve" for the target protein. A shift in this curve upon drug treatment is a direct readout of target stabilization.[15]
-
Why Western Blot or MS? Western blotting is used for targeted validation of specific proteins, while coupling CETSA with mass spectrometry (MS-CETSA) allows for an unbiased, proteome-wide view of target and off-target engagement.[15][17]
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test inhibitor at a desired concentration (e.g., 1 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[16]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) to release the soluble proteins.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.[16]
-
Protein Quantification & Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting or another detection method.
-
Data Analysis: For each temperature point, quantify the band intensity from the Western blot. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves for both vehicle- and drug-treated samples. A shift of the curve to the right indicates thermal stabilization and confirms target engagement.
Visualizing Pathway Cross-Reactivity
Off-target effects are most concerning when they modulate critical signaling pathways. If a pyrrolo[2,3-d]pyrimidine designed to inhibit EGFR also inhibits VEGFR2, it could have profound effects on both tumor cell proliferation and angiogenesis.
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A Head-to-Head Benchmarking Guide: Evaluating 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Against Established Kinase Inhibitors
Executive Summary: The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern kinase inhibitor design, serving as the core for numerous approved therapeutics.[1][2] This guide provides a comprehensive framework for benchmarking the novel compound, 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, hereafter referred to as Compound-X. We outline a multi-tiered experimental strategy to compare its potency, selectivity, and cellular efficacy against two clinically relevant benchmarks: Tofacitinib, a Janus Kinase (JAK) inhibitor, and Dasatinib, a multi-kinase inhibitor targeting BCR-ABL and Src family kinases.[3][4][5] The protocols detailed herein are designed to provide drug development professionals with a robust, self-validating system for assessing the therapeutic potential of new chemical entities in this class.
Introduction and Rationale
The pursuit of novel kinase inhibitors remains a high-priority area in therapeutic development, particularly in oncology and immunology. The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold," mimicking the adenine structure of ATP, which allows it to effectively compete for the kinase ATP-binding site.[1] This structural advantage has led to the development of numerous successful drugs.[1][2] Compound-X, this compound, is a new entrant in this chemical space. Its systematic evaluation is critical to determine its specific biological targets and potential therapeutic niche.
The Scientific Rationale for Comparator Selection
To effectively benchmark Compound-X, a logical selection of comparator drugs is paramount. The chosen drugs should represent different kinase inhibition profiles to help contextualize the activity of the new compound.
-
Tofacitinib (Xeljanz®): Selected due to its structural similarity, as it is also built on a pyrrolo[2,3-d]pyrimidine framework.[6] Tofacitinib is a potent inhibitor of the Janus Kinase (JAK) family, particularly JAK1 and JAK3, which are key components of cytokine signaling pathways in inflammatory diseases.[3][7][8] Comparing Compound-X to Tofacitinib will reveal if it shares a similar JAK-inhibitory profile and potential applications in autoimmune disorders.
-
Dasatinib (Sprycel®): Chosen for its broader kinase inhibition profile. Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML), and also targets Src family kinases, c-KIT, and PDGFRβ.[4][5][9] Benchmarking against Dasatinib will help determine if Compound-X is a highly selective inhibitor like Tofacitinib or a multi-targeted inhibitor, which may have implications for its use in oncology.[10]
Overview of the Benchmarking Workflow
The comparative analysis will proceed through a three-stage workflow:
-
In Vitro Kinase Profiling: To determine the direct enzymatic inhibition and selectivity of Compound-X.
-
Cell-Based Functional Assays: To assess the compound's on-target efficacy and general cytotoxicity in a biological context.
-
In Vivo Efficacy Models: To evaluate the compound's performance in a preclinical animal model.
This structured approach ensures that decisions to advance a compound are based on a comprehensive and robust dataset.
Caption: Overall workflow for benchmarking Compound-X.
Experimental Methodologies
The following protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring data integrity.
Protocol: In Vitro Kinase Inhibition Assay
Causality: This initial screen is the most direct way to measure the interaction between Compound-X and a panel of purified kinases. It establishes the IC50 (half-maximal inhibitory concentration), a primary measure of potency, and provides the first indication of selectivity. A radiometric assay using ³³P-ATP is described here as a gold standard for its sensitivity and direct measurement of enzymatic activity.
Step-by-Step Protocol:
-
Prepare Kinase Buffer: Assemble a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound-X, Tofacitinib, and Dasatinib in DMSO, starting from 100 µM.
-
Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., JAK1, JAK3, Src, ABL), the specific peptide substrate, and the diluted compounds.[11] Allow a 10-minute pre-incubation at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding an ATP solution containing [γ-³³P]ATP (final concentration typically at or below the Km for ATP).
-
Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction & Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.
-
Wash: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillant to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell Viability and Proliferation Assay
Causality: Moving from a purified enzyme to a cellular environment is a critical step. The CellTiter-Glo® Luminescent Cell Viability Assay measures cellular ATP levels, which is a robust indicator of metabolic activity and cell viability.[12][13] This assay determines the GI50 (half-maximal growth inhibition), providing insight into the compound's antiproliferative effects and general cytotoxicity.
Step-by-Step Protocol:
-
Cell Plating: Seed cells from a relevant cell line (e.g., a leukemia line like K562 for BCR-ABL, or a cytokine-dependent line like TF-1 for JAK signaling) in a 96-well opaque-walled plate at a pre-determined optimal density. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same serial dilutions of Compound-X and benchmarks as used in the kinase assay. Include a "no-cell" control for background luminescence.[13]
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[12][13]
-
Assay Execution: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[13]
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Measurement: Record luminescence using a plate luminometer.
-
Data Analysis: Subtract the background luminescence from all measurements. Calculate the percent viability relative to DMSO-treated controls and determine the GI50 value using non-linear regression.
Protocol: In Vivo Xenograft Model
Causality: An in vivo model is the ultimate test of a compound's potential, integrating its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (efficacy and toxicity) in a whole-organism system. A subcutaneous xenograft model is a standard and well-characterized approach for evaluating the anti-tumor activity of a kinase inhibitor.[14][15]
Step-by-Step Protocol:
-
Animal Acclimatization: Allow immunocompromised mice (e.g., NSG or nude mice, 6-8 weeks old) to acclimate for at least one week.
-
Cell Preparation: Harvest cancer cells (e.g., K562) during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium, often mixed 1:1 with an extracellular matrix like Matrigel or Cultrex BME to improve tumor take rates.[14]
-
Implantation: Subcutaneously inject approximately 5-10 million cells into the right flank of each mouse.[15]
-
Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment cohorts (e.g., n=8-10 per group).
-
Dosing: Administer Compound-X, Tofacitinib, Dasatinib, or a vehicle control via the appropriate route (e.g., oral gavage) based on prior pharmacokinetic studies. Dosing should occur on a pre-determined schedule (e.g., once daily for 21 days).
-
Measurement: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[15] Monitor animal body weight as a general indicator of toxicity.
-
Endpoint: Conclude the study when tumors in the vehicle group reach a predetermined maximum size, or after the completion of the dosing schedule.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze statistical significance using appropriate methods (e.g., ANOVA).
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for direct comparison.
Table 1: In Vitro Kinase Potency and Selectivity (Illustrative Data)
| Compound | Target Kinase | IC50 (nM) | Selectivity Score (vs. Panel of 100 Kinases) |
| Compound-X | JAK3 | 15 | 0.1 (Highly Selective) |
| Tofacitinib | JAK3 | 5 | 0.2 (Selective) |
| Dasatinib | ABL1 | 1 | 0.8 (Multi-targeted) |
Selectivity Score (S10) is calculated as the number of kinases inhibited >50% at 1 µM divided by the total number of kinases tested.
Table 2: Cellular Activity (Illustrative Data)
| Compound | Cell Line (Target Pathway) | GI50 (nM) | Therapeutic Index (GI50 non-target / GI50 target) |
| Compound-X | TF-1 (JAK/STAT) | 85 | >100 |
| Tofacitinib | TF-1 (JAK/STAT) | 50 | >100 |
| Dasatinib | K562 (BCR-ABL) | 5 | >50 |
Visualization of Target Pathway
To understand the mechanism of action, visualizing the target pathway is essential. For a JAK inhibitor, this would be the JAK-STAT pathway.
Caption: The JAK-STAT signaling pathway inhibited by Compound-X/Tofacitinib.
Conclusion
This guide provides a systematic and scientifically rigorous framework for the preclinical benchmarking of this compound. By directly comparing its performance against the selective inhibitor Tofacitinib and the multi-targeted inhibitor Dasatinib, researchers can elucidate its mechanism of action, define its selectivity profile, and make data-driven decisions regarding its future development. The emphasis on causality in experimental design and the inclusion of detailed, validated protocols ensure the generation of high-quality, interpretable data, which is the foundation of successful drug discovery.
References
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Title: What is the mechanism of Tofacitinib Citrate? Source: Patsnap Synapse URL: [Link]
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Title: The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis Source: Clinical and Experimental Rheumatology URL: [Link]
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Title: What class of drug is tofacitinib (Janus kinase inhibitor)? Source: Dr.Oracle URL: [Link]
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Title: The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF Source: ResearchGate URL: [Link]
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Title: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives Source: MDPI URL: [Link]
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Title: Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors Source: PubMed URL: [Link]
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Title: Xenograft Tumor Model Protocol Source: CSH Protocols URL: [Link]
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Title: Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory Source: The Jackson Laboratory URL: [Link]
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Assessing the Mechanistic Novelty of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty of the mechanism of action for the compound 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. We will delve into the established pharmacology of the pyrrolo[2,3-d]pyrimidine scaffold, compare it with potential alternative mechanisms, and provide detailed experimental protocols to elucidate the specific mode of action of this compound.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A "Privileged" Structure in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the purine base in ATP. This structural mimicry makes it an exceptional scaffold for designing ATP-competitive kinase inhibitors.[1][2] Over the past two decades, this nucleus has been incorporated into a multitude of inhibitors targeting a wide array of protein kinases, with some compounds achieving clinical approval for inflammatory and myeloproliferative diseases.[1]
Derivatives of this scaffold have been shown to inhibit a diverse range of kinases, including but not limited to:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and RET kinase.[3][4]
-
Serine/Threonine Kinases: p21-activated kinase 4 (PAK4), Protein Kinase B (Akt), and Cyclin-Dependent Kinase 2 (CDK2).[5][6][7]
-
Janus Kinases (JAKs): Broadly implicated in inflammatory signaling.[8]
-
Colony-Stimulating Factor-1 Receptor (CSF1R): A key regulator of macrophage differentiation.
The predominant mechanism for these interactions is competitive binding at the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting cellular signaling pathways.[5][8]
The Question of Novelty: The Impact of the 5-Methyl Group
The novelty of this compound's mechanism hinges on the influence of the methyl group at the 5-position of the pyrrole ring. While the broader scaffold is well-characterized as a kinase inhibitor, substitutions at this position can dramatically alter the compound's biological target.
Notably, some 5-substituted pyrrolo[2,3-d]pyrimidines have been identified as antifolates , targeting enzymes in the folate pathway such as dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFTase).[4][9] This presents a compelling alternative hypothesis for the mechanism of action of our target compound.
Therefore, the primary questions to address are:
-
Does this compound function as a kinase inhibitor?
-
If so, what is its kinase selectivity profile, and is it unique compared to other pyrrolo[2,3-d]pyrimidine derivatives?
-
Does it exhibit a non-ATP competitive (e.g., allosteric) mechanism of kinase inhibition?
-
Alternatively, does it function as an antifolate or interact with another, novel target class?
Experimental Roadmap for Mechanistic Elucidation
To systematically address these questions, a tiered experimental approach is recommended. This section provides the rationale and detailed protocols for key experiments.
Tier 1: Broad Kinase Profiling
The initial step is to determine if the compound has any kinase activity. A broad kinase panel screen is the most efficient method.
Rationale: Screening against a large, diverse panel of kinases (e.g., the DiscoverX KINOMEscan™ or a similar service) will provide a global view of the compound's kinase selectivity and potency. This initial dataset is crucial for guiding subsequent, more focused experiments.
Experimental Protocol: Broad Kinase Panel Screen (Example using a binding assay format)
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: The compound is typically screened at a concentration of 1 µM or 10 µM to identify initial hits.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified, often using a DNA-tagged antibody and qPCR.
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A common hit threshold is <35% of control.
-
Follow-up: For identified hits, a dose-response curve is generated to determine the dissociation constant (Kd) or IC50 value, providing a quantitative measure of potency.
Workflow for Initial Target Identification
Caption: Initial workflow for identifying kinase targets.
Tier 2: Mechanism of Action Studies for Kinase Hits
If significant kinase hits are identified, the next step is to confirm the mechanism of inhibition.
Rationale: The pyrrolo[2,3-d]pyrimidine scaffold strongly suggests an ATP-competitive mechanism. Verifying this is crucial for understanding the compound's interaction with the target and for any future structure-activity relationship (SAR) studies.
Experimental Protocol: ATP Competition Assay
-
Kinase Selection: Choose one or two of the most potent kinase hits from the initial screen.
-
Assay Setup: Perform a kinase activity assay (e.g., using a fluorescent substrate) in the presence of varying concentrations of both the test compound and ATP.
-
Procedure: a. Generate an IC50 curve for the compound at a fixed, low concentration of ATP (e.g., at or below the Km for ATP). b. Generate additional IC50 curves at progressively higher concentrations of ATP (e.g., 2x, 5x, 10x Km).
-
Data Analysis:
-
ATP-competitive: A rightward shift in the IC50 curve with increasing ATP concentration is indicative of ATP-competitive inhibition.
-
Non-competitive: The IC50 value remains unchanged regardless of the ATP concentration.
-
Uncompetitive: The IC50 value decreases with increasing ATP concentration.
-
Data Presentation: Expected IC50 Shifts in ATP Competition Assay
| Mechanism of Inhibition | Effect of Increasing ATP Concentration on IC50 |
| ATP-Competitive | Increases |
| Non-competitive | No change |
| Uncompetitive | Decreases |
Logical Flow for MoA Determination
Sources
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- 4. Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
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A Guide to the Spectroscopic Differentiation of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone for the development of targeted therapies, particularly kinase inhibitors.[1] The precise arrangement of substituents on this privileged core is paramount to biological activity and selectivity. Consequently, the unambiguous structural elucidation of isomers is a critical step in drug discovery and development. This guide provides an in-depth comparative analysis of the spectroscopic data for 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its key positional isomers. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we aim to equip researchers with the expertise to confidently distinguish between these closely related molecules.
The Importance of Isomeric Purity in Pyrrolo[2,3-d]pyrimidine-Based Drug Candidates
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, offers a versatile template for interacting with various biological targets.[1] The introduction of substituents, such as a chloro group at the 4-position, a methyl group on the pyrrole ring, and an amine at the 2-position, creates a molecule with significant therapeutic potential. However, synthetic routes can often yield a mixture of positional isomers. For instance, the methyl group could be located at the 5- or 6-position of the pyrrole ring, or the chloro and amino groups could be interchanged. Each of these isomers will present a unique three-dimensional shape and electronic distribution, leading to distinct pharmacological and toxicological profiles. Therefore, a robust analytical workflow to confirm the desired isomeric structure is not just a matter of chemical purity but a fundamental aspect of drug safety and efficacy.
Isomers Under Investigation
For the purpose of this guide, we will focus on the comparative spectroscopic analysis of the following isomers:
-
Isomer 1 (Target): this compound
-
Isomer 2: 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
-
Isomer 3: 2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Below is a visual representation of the chemical structures of the isomers discussed in this guide.
Caption: Chemical structures of the investigated isomers.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy: A Fingerprint of the Proton Environment
Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic and substituent protons provide a unique fingerprint for each structure.
Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Isomer 1 (5-methyl) | Isomer 2 (6-methyl) | Isomer 3 (2-chloro-4-amino) | Rationale for Differentiation |
| H6 | ~6.8-7.0 (s) | - | ~6.9-7.1 (s) | In Isomer 2, the C6 position is substituted with a methyl group, so the H6 signal will be absent. In Isomers 1 and 3, the H6 proton will appear as a singlet. |
| H7 (NH) | ~11.5-12.0 (br s) | ~11.4-11.9 (br s) | ~11.6-12.1 (br s) | The pyrrole NH proton is typically broad and downfield. Its chemical shift is sensitive to concentration and solvent. |
| NH₂ | ~6.5-7.0 (br s) | ~6.4-6.9 (br s) | ~7.0-7.5 (br s) | The exocyclic amine protons are also broad and their chemical shift can vary. |
| CH₃ | ~2.2-2.4 (s) | ~2.3-2.5 (s) | ~2.2-2.4 (s) | The methyl singlet will be present in all isomers, but its precise chemical shift might be subtly influenced by the substitution pattern. |
| H-C(aromatic) | - | ~7.1-7.3 (s) | - | Isomer 2 has a proton at C5 which will appear as a singlet, clearly distinguishing it from Isomers 1 and 3 where this position is substituted with a methyl group. |
Key Differentiating Features in ¹H NMR:
-
The presence or absence of a signal for H6: This is the most definitive way to distinguish Isomer 2 from Isomers 1 and 3.
-
The chemical shift of the pyrrole proton: The position of the methyl group will influence the electron density and thus the chemical shift of the remaining pyrrole proton. In Isomer 2, the H5 proton is expected to be slightly downfield compared to the H6 proton in Isomer 1 due to the proximity of the pyrimidine ring.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information about the carbon framework of the isomers. The chemical shifts of the quaternary and protonated carbons are highly sensitive to the electronic environment created by the different substitution patterns.
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Isomer 1 (5-methyl) | Isomer 2 (6-methyl) | Isomer 3 (2-chloro-4-amino) | Rationale for Differentiation |
| C2 | ~158-160 | ~157-159 | ~159-161 | The carbon bearing the chloro or amino group will have a distinct chemical shift. In Isomer 3, C2 is attached to chlorine and is expected to be significantly downfield compared to C2 in Isomers 1 and 2 which is attached to an amino group. |
| C4 | ~150-152 | ~149-151 | ~155-157 | In Isomers 1 and 2, C4 is attached to a chlorine atom, while in Isomer 3 it is attached to an amino group. This will result in a significant upfield shift for C4 in Isomer 3 compared to the other two. |
| C4a | ~115-117 | ~114-116 | ~116-118 | This quaternary carbon's shift will be influenced by the overall substitution pattern. |
| C5 | ~110-112 | ~125-127 | ~111-113 | The presence of the methyl group at C5 in Isomers 1 and 3 will shield this carbon, resulting in an upfield shift compared to the protonated C5 in Isomer 2. |
| C6 | ~127-129 | ~118-120 | ~128-130 | The methyl group at C6 in Isomer 2 will shield this carbon. |
| C7a | ~150-152 | ~149-151 | ~151-153 | This quaternary carbon is part of the pyrimidine ring and its shift will be sensitive to the substituent at C2 and C4. |
| CH₃ | ~12-14 | ~13-15 | ~12-14 | The methyl carbon chemical shift is expected to be in a similar range for all isomers. |
Key Differentiating Features in ¹³C NMR:
-
Chemical shifts of C2 and C4: The most dramatic differences will be observed for the carbons directly attached to the chloro and amino groups. This allows for a clear distinction of Isomer 3 from Isomers 1 and 2.
-
Chemical shifts of C5 and C6: The position of the methyl group will significantly impact the chemical shifts of the pyrrole ring carbons, enabling the differentiation between Isomer 1 and Isomer 2.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and can provide structural information through analysis of fragmentation patterns. All three isomers have the same molecular formula (C₇H₇ClN₄) and therefore the same nominal molecular weight.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): An isotopic cluster characteristic of a molecule containing one chlorine atom will be observed. The M⁺ peak will be at m/z 182 and the M+2 peak at m/z 184 with a relative intensity of approximately 3:1.
-
Fragmentation: While high-resolution mass spectrometry (HRMS) will confirm the elemental composition, fragmentation patterns in MS/MS experiments can help differentiate the isomers. The loss of fragments such as HCN, Cl, and CH₃ will likely be observed. The relative abundance of these fragment ions may differ between the isomers due to the different bond strengths and stabilities of the resulting fragments. For instance, the position of the methyl group could influence the propensity for its loss.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is useful for identifying the key functional groups present in the molecules.
Expected IR Absorption Bands (cm⁻¹):
| Functional Group | Expected Wavenumber Range | Comments |
| N-H (pyrrole) | 3100-3300 (broad) | The broadness is due to hydrogen bonding. |
| N-H (amine) | 3300-3500 (two bands) | Primary amines typically show two stretching vibrations (symmetric and asymmetric). |
| C=N, C=C (aromatic) | 1500-1650 | A series of sharp bands characteristic of the heteroaromatic ring system. |
| C-Cl | 700-850 | The position of this band can be influenced by the overall structure. |
| C-H (methyl) | 2850-2960 | Stretching vibrations of the methyl group. |
While the IR spectra of the three isomers are expected to be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable and could be used for differentiation with a reference spectrum.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
Isomeric sample (~5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
Isomeric sample (~1 mg)
-
Methanol or other suitable solvent
-
Mass spectrometer (e.g., ESI-Q-TOF or GC-MS)
Procedure (for ESI-MS):
-
Prepare a dilute solution of the sample in methanol (~0.1 mg/mL).
-
Infuse the solution directly into the electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation analysis, perform MS/MS on the molecular ion peak.
Infrared Spectroscopy
Objective: To identify the functional groups present.
Materials:
-
Isomeric sample (~1-2 mg)
-
Potassium bromide (KBr) (for solid-state IR) or a suitable solvent (for solution IR)
-
FTIR spectrometer with an appropriate sample holder (e.g., ATR or KBr pellet press)
Procedure (for ATR-FTIR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan prior to running the sample.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of the isomers.
Caption: A logical workflow for the spectroscopic identification of the isomers.
Conclusion
The structural elucidation of closely related isomers is a common challenge in organic synthesis and drug development. As demonstrated in this guide, a multi-pronged spectroscopic approach, with a strong emphasis on ¹H and ¹³C NMR, provides a robust and reliable means of differentiating positional isomers of this compound. By carefully analyzing the subtle but significant differences in their spectroscopic fingerprints, researchers can ensure the isomeric purity of their compounds, a critical factor for advancing a drug candidate through the development pipeline.
References
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PubChem. 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. [Link]
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PubChem. 4-chloro-6-methyl-7h-pyrrolo[2,3-d]pyrimidine. [Link]
-
A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors - The Royal Society of Chemistry. [Link]
-
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - MDPI. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Authoritative Protocol for Researchers and Drug Development Professionals
As laboratory professionals, our responsibility extends beyond discovery and synthesis to include the safe management and disposal of the chemical entities we create and handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
Disclaimer: Specific safety data for this compound is not widely available. Therefore, this guidance is synthesized from the established hazard profiles of the parent molecule, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and its 2-amino derivative. The core hazards associated with the chlorinated pyrrolopyrimidine scaffold dictate these conservative procedures.
Hazard Assessment & Risk Profile
Understanding the "why" behind a disposal protocol begins with a thorough risk assessment. The pyrrolopyrimidine core, particularly when chlorinated, presents several potential hazards that mandate careful handling. Based on data from structurally similar compounds, the following risk profile has been established.
The primary risks stem from the compound's acute toxicity if ingested, inhaled, or absorbed through the skin, and its irritant properties.[1][2][3][4] As a chlorinated organic compound, it also falls under specific environmental disposal regulations that prohibit release into the sewer system.[5][6]
Table 1: Synthesized Hazard Profile
| Hazard Classification | Description | Primary Sources |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Classified as toxic if swallowed, in contact with skin, or if inhaled.[1][3][4] Exposure can lead to immediate health consequences. | [1][3][4] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[1][2][7] Direct contact must be avoided. | [1][2][7] |
| Respiratory Irritation | May cause respiratory irritation if dusts or aerosols are inhaled.[1][2] | [1][2] |
| Environmental Hazard | As a halogenated organic compound, it should not be released into the environment.[3][8] |[3][8] |
Personnel Protection & Engineering Controls
Given the compound's toxicity and irritant nature, a multi-layered approach to safety is essential.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound, including weighing, transferring, and preparing for disposal, must be performed inside a certified chemical fume hood.[8] This is the primary defense against inhaling hazardous dust.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield for maximum protection against splashes or airborne particles.[2][9]
-
Gloves: Use nitrile gloves as a minimum standard. Consider double-gloving for extended handling procedures. Discard gloves immediately after contamination and before leaving the laboratory.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened to protect against skin contact.
-
Respiratory Protection: For situations with a high risk of aerosol generation not contained by a fume hood, a NIOSH/MSHA-approved respirator with a particulate filter is recommended.[8]
Step-by-Step Waste Collection & Segregation Protocol
Proper segregation is the cornerstone of safe chemical waste disposal. This compound must be treated as halogenated solid organic waste .
Protocol for Disposing of Unused Compound & Grossly Contaminated Materials:
-
Container Selection: Designate a specific, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[5][10] The container must be in good condition, free of leaks, and clearly labeled.
-
Labeling: Immediately affix a hazardous waste label to the container. Fill in all required information:
-
"Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Hazard Characteristics: "Toxic," "Irritant"
-
Accumulation Start Date (the date the first waste is added)
-
-
Waste Transfer: Working within a fume hood, carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. Avoid any actions that could generate dust.[1]
-
Seal and Store: Securely close the container lid. Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11][12] The SAA should be a secondary containment bin to prevent the spread of potential leaks.
-
Segregation: Ensure the waste container is stored separately from incompatible materials, particularly strong oxidizing agents and strong acids.[8][10]
Protocol for Disposing of Contaminated Labware (e.g., gloves, weigh boats, pipette tips):
-
Collection: Place all lightly contaminated disposable items into a dedicated, labeled bag or container designated for solid hazardous waste.
-
Glassware Decontamination:
-
Rinse contaminated glassware (e.g., beakers, flasks) with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect this solvent rinsate in a separate, labeled container for halogenated liquid organic waste .
-
After the initial rinse, glassware can be washed according to standard laboratory procedures. Empty containers that held the pure compound must be triple-rinsed, with the rinsate collected as hazardous waste, before disposal.[10]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct action.
Spill Response:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access.
-
Assess: From a safe distance, assess the extent of the spill. For large spills, contact your institution's EHS or emergency response team immediately.
-
Protect: Don all required PPE, including respiratory protection if necessary.
-
Contain: Prevent the spill from spreading. Cover the solid spill with an inert absorbent material like vermiculite, sand, or earth.[1] Do NOT use combustible materials like paper towels for the initial containment.
-
Collect: Carefully sweep or scoop the contained material into your designated hazardous waste container. Use non-sparking tools. Avoid creating dust.[1]
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of fresh running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area thoroughly with soap and running water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting.[3][8] Rinse the mouth with water. Seek immediate medical attention.[1][8][13]
Final Disposal Logistics
The ultimate disposal of hazardous waste must be handled by licensed professionals.
-
Storage Limits: Be aware of your laboratory's hazardous waste accumulation limits (e.g., typically a maximum of 55 gallons in an SAA).[11][12]
-
Scheduling Pickup: Once your waste container is approaching full (no more than 90% capacity) or has been stored for the maximum allowable time, contact your institution's EHS office to schedule a waste pickup.[5][10]
-
Documentation: Ensure all labels and associated paperwork are completed accurately before the scheduled pickup.
By adhering to this comprehensive protocol, you ensure not only your personal safety but also that of your colleagues and the environment, upholding the highest standards of scientific integrity and professional responsibility.
References
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine. PubChem Compound Database. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
East Tennessee State University. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]
-
Yale University. (n.d.). Drain Disposal of Chemicals. Environmental Health & Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. PubChem Compound Database. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
This document provides essential safety and handling protocols for 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. As a specialized heterocyclic compound, its precise toxicological properties have not been exhaustively investigated. Therefore, this guide is built upon a foundation of established chemical safety principles and data extrapolated from structurally similar compounds, namely the hazardous 4-chloropyrrolopyrimidine core and related amino-substituted pyrimidines.[1][2][3] Adherence to these protocols is critical to ensure personnel safety and experimental integrity.
Core Hazard Assessment & Triage
The primary operational principle is to treat this compound with a high degree of caution. The molecular structure, featuring a halogenated pyrrolopyrimidine core, suggests significant biological activity and potential toxicity.[1][4][5] Based on analogues, we must assume the compound is hazardous via multiple exposure routes.
Table 1: Assumed Hazard Profile based on Structural Analogues
| Hazard Classification | GHS Hazard Statement | Rationale & Authoritative Source |
|---|---|---|
| Acute Toxicity, Oral | H301: Toxic if swallowed | The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine analogue is classified as toxic if swallowed.[1][6][7] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine analogue is classified as toxic in contact with skin.[1] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine analogue is classified as toxic if inhaled, particularly as a dust.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Analogues consistently show potential for skin irritation.[1][2][8] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Both the 2-amino and core structures are classified as serious eye irritants.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | The 2-amino analogue may cause respiratory irritation.[2][8][9] |
Causality of Hazards: The combination of the heterocyclic aromatic rings and the electron-withdrawing chloro- group makes the molecule reactive and capable of interfering with biological pathways. The amine group can also contribute to its biological activity. These structural motifs are common in pharmacologically active and potentially toxic molecules.
Personal Protective Equipment (PPE) Protocol
Engineering controls are the primary defense. All handling of this compound in solid or solution form must occur within a certified chemical fume hood to minimize inhalation exposure.[2][6] The following PPE is mandatory and should be selected based on the specific operation.
Table 2: Task-Specific PPE Requirements
| Operation | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
|---|---|---|---|---|
| Receiving & Storage | Not required for sealed containers. | Safety glasses with side shields. | Nitrile gloves. | Lab coat. |
| Weighing Solid Compound | N95 respirator (minimum) if outside a powder-containment hood. A full-face respirator with P100 filter is required if significant dust is possible.[10][11] | Tightly-sealed chemical safety goggles.[10] | Double nitrile gloves. | Lab coat (fully buttoned), disposable sleeve covers. |
| Preparing Solutions | Work must be performed in a chemical fume hood. | Chemical safety goggles and a face shield to protect against splashes.[9][12] | Double nitrile or neoprene gloves.[12] | Chemical-resistant apron over a lab coat.[12] |
| Running Reactions & Transfers | Work must be performed in a chemical fume hood. | Chemical safety goggles. | Double nitrile gloves. | Lab coat. |
| Waste Handling & Disposal | Work must be performed in a chemical fume hood. | Chemical safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. |
Glove Usage: A Self-Validating System
Contaminated gloves are a primary source of unintentional exposure.[13] Always use a double-gloving technique when handling the solid or concentrated solutions. The outer glove is considered contaminated and should be removed and discarded into the solid hazardous waste stream immediately after the task is complete. The inner glove remains to protect against incidental contact during the doffing process. Always inspect gloves for tears or punctures before use.
Safe Handling & Operational Workflow
A systematic workflow minimizes risk at each stage of handling. The following diagram and protocols outline the critical steps from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
Experimental Protocols
Protocol 1: Weighing and Dispensing Solid Compound
-
Preparation: Designate a specific area within the chemical fume hood for weighing. Place a plastic-backed absorbent liner on the work surface.
-
Tare: Place an appropriate weighing vessel (e.g., anti-static weigh boat or glass vial) on the analytical balance and tare.
-
Dispensing: Using a clean spatula, carefully transfer the desired amount of the solid compound into the weighing vessel. Avoid creating dust by moving slowly and keeping the stock bottle opening close to the receiving vessel.[1]
-
Closure: Immediately and securely close the primary container.
-
Clean-up: Wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol), disposing of the cloth in the solid hazardous waste. Clean any minor spills on the balance using the same method.
Protocol 2: Storage
-
Inventory: Upon receipt, log the chemical into your laboratory inventory system. Label the container with the date of receipt and the date it is first opened.
-
Location: Store the compound in a cool, dry, and dark location.[14] It should be kept in a designated, locked cabinet to restrict access.[1][2]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[15][16] Do not store with acids or bases.[17] The container must be kept tightly closed to prevent exposure to moisture and air.[1]
Emergency Procedures & Decontamination
Immediate and correct action is vital in the event of an exposure or spill.
-
Skin Contact: Immediately remove all contaminated clothing, including footwear.[1] Flush the affected skin and hair with running water and soap for at least 15 minutes.[2] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air.[1][2] If the person is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[6] Lay the patient down and keep them warm and rested.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately.[6]
-
Spill Cleanup:
-
Evacuate all non-essential personnel from the area and restrict access.
-
Wearing the full PPE ensemble described for waste handling (Table 2), cover the spill with an inert absorbent material like vermiculite or sand.[1]
-
Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[2][6] Avoid generating dust.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Waste Segregation: This compound is a halogenated organic substance. All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in a designated "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" container.[16]
-
Container Management: Waste containers must be kept closed except when adding waste. They must be clearly labeled with their contents and the appropriate hazard warnings.[1]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed professional waste disposal service.[2][9] Do not pour any amount of this chemical or its solutions down the drain.[9]
References
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CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
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Angene Chemical. (2025, September 22). Safety Data Sheet. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. PubChem. Retrieved from [Link]
-
Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
-
Weizmann Institute of Science. (2024, June 25). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Retrieved from [Link]
-
University of St Andrews. (2024, January 2). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [https://www.st-andrews.ac.uk/media/environmental-health-and-safety-services/health-and-safety/documents/guidance/chemistry/Guidance on Safe Storage of Chemicals in the Laboratory.pdf]([Link] on Safe Storage of Chemicals in the Laboratory.pdf)
-
University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
MIT Environmental Health & Safety. (n.d.). Chemical Storage. Retrieved from [Link]
-
Alotaibi, A. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. Retrieved from [Link]
-
Lee, J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 74, 128918. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
